Product packaging for 2-Methoxyhydroquinone(Cat. No.:CAS No. 824-46-4)

2-Methoxyhydroquinone

Cat. No.: B1205977
CAS No.: 824-46-4
M. Wt: 140.14 g/mol
InChI Key: LAQYHRQFABOIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-methoxyhydroquinone is a member of phenols.
This compound has been reported in Quercus acutissima, Symbiodinium, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O3 B1205977 2-Methoxyhydroquinone CAS No. 824-46-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxybenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-10-7-4-5(8)2-3-6(7)9/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQYHRQFABOIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00231716
Record name Methoxyhydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-46-4
Record name 2-Methoxyhydroquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxyhydroquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxyhydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyhydroquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOXYHYDROQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HI6HNR5U1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Methoxyhydroquinone: A Technical Guide to Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxyhydroquinone (MHQ), a phenolic compound of significant interest due to its role as a key intermediate in the biodegradation of lignin (B12514952) and its potential applications in various fields, including the development of redox-flow batteries. This document details its natural sources, biosynthetic pathways, and the experimental methodologies used for its study.

Natural Occurrence of this compound

This compound is a naturally occurring compound found across different biological kingdoms, primarily as an intermediate in the metabolic pathways of aromatic compounds. Its presence is most notably documented in fungi involved in lignin degradation and has also been reported in certain plant species.

Fungal Kingdom

The primary natural source of this compound is through the metabolic activity of various fungi, particularly white-rot fungi, which are efficient degraders of lignin.[1][2] Lignin, a complex aromatic biopolymer, is a major component of plant biomass and serves as a vast reservoir of aromatic compounds.[3][4] Fungi metabolize lignin-derived units, such as vanillin (B372448) and vanillic acid, leading to the formation of MHQ as a key intermediate.[5][6][7]

Key Fungal Species:

  • Phanerochaete chrysosporium : A well-studied white-rot fungus that degrades lignin-derived compounds, producing MHQ which is then further catabolized.[1][2]

  • Aspergillus niger : This fungus converts compounds like ferulic acid and coniferyl alcohol into vanillic acid and subsequently into MHQ.[5][6]

  • Polyporus dichrous : This species metabolizes vanillate (B8668496) in liquid cultures, with MHQ identified as a distinct intermediate in the catabolic pathway.[7]

Plant Kingdom and Other Organisms

While its role is most prominent in fungal metabolism, this compound has also been identified in other organisms. The PubChem database reports its presence in the following species[8]:

  • Quercus acutissima (Sawtooth Oak)

  • Symbiodinium (a genus of dinoflagellates, commonly known as zooxanthellae)

Quantitative Data on Natural Occurrence

Quantitative data on the concentration of this compound in its natural host organisms is scarce in the available literature. Its role as a metabolic intermediate means it is often transient and may not accumulate to high concentrations within the organism. The data presented below is derived from studies focused on bioconversion processes, where precursor compounds are supplied to engineered or wild-type microorganisms.

OrganismPrecursor CompoundProductYield/ConcentrationReference
Aspergillus niger (Engineered Strain)Guaiacyl Lignin UnitsMethoxyhydroquinoneNot specified, but accumulation demonstrated[5],[6]
Polyporus dichrousVanillateMethoxyhydroquinoneIdentified as an intermediate, specific yield not provided[7]

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to the catabolism of phenylpropanoid compounds derived from lignin, such as ferulic acid, vanillin, and vanillic acid. The pathways primarily involve oxidative processes catalyzed by specific fungal enzymes.

Fungal Biosynthetic Pathway from Lignin-Derived Aromatics

In fungi like Aspergillus niger, the pathway for MHQ production from related aromatic compounds has been elucidated through transcriptomic analysis and gene deletion studies.[5][6] The general pathway proceeds as follows:

  • Conversion to Vanillic Acid : Lignin-derived compounds like ferulic acid are converted to vanillic acid. This process can occur via a CoA-dependent β-oxidative pathway.[5] Vanillin, another common lignin breakdown product, is oxidized to vanillic acid.

  • Oxidation of Vanillin : The oxidation of vanillin to vanillic acid is catalyzed by the enzyme vanillin dehydrogenase (vdhA) .[5][6]

  • Hydroxylation of Vanillic Acid : Vanillic acid undergoes oxidative decarboxylation to form this compound. This critical step is catalyzed by vanillic acid hydroxylase (vhyA) .[5][6]

  • Further Degradation : MHQ is not typically an end product. It is further catabolized by ring cleavage. Enzymes such as methoxyhydroquinone 1,2-dioxygenase (mhdA) in A. niger and MHQ dioxygenases (PcMHQD1 and PcMHQD2) in P. chrysosporium catalyze the cleavage of the aromatic ring, channeling the products into central metabolism.[1][2][5][6]

Biosynthesis of this compound cluster_lignin Lignin Degradation Ferulic_Acid Ferulic Acid Vanillic_Acid Vanillic Acid Ferulic_Acid->Vanillic_Acid β-oxidation Vanillin Vanillin Vanillin->Vanillic_Acid Vanillin Dehydrogenase (vdhA) MHQ This compound (MHQ) Vanillic_Acid->MHQ Vanillic Acid Hydroxylase (vhyA) Ring_Cleavage Ring Cleavage Products MHQ->Ring_Cleavage MHQ 1,2-Dioxygenase (mhdA / PcMHQD)

Fungal biosynthetic pathway of this compound.

Experimental Protocols

This section details the common methodologies employed for the isolation, characterization, and study of this compound and its biosynthetic pathways.

Fungal Culture and MHQ Production
  • Organism and Medium : Cultures of fungi, such as Aspergillus niger or Phanerochaete chrysosporium, are grown in a defined liquid medium. The medium typically contains a carbon source (e.g., glucose) and necessary salts. To induce the production of MHQ, a precursor compound like vanillin, vanillic acid, or ferulic acid is added to the culture.[5][6]

  • Incubation : Cultures are incubated under controlled conditions (e.g., specific temperature and pH) for a period ranging from several hours to days to allow for the bioconversion of the precursor.[5]

Extraction and Isolation of this compound

A general workflow for extracting and purifying MHQ from a fungal culture broth is outlined below. This protocol is adapted from general methods for isolating fungal benzoquinones.[9]

  • Filtration : The fungal culture is filtered, often through glass wool or cheesecloth, to separate the mycelial biomass from the liquid culture filtrate.[9]

  • Solvent Extraction : The aqueous filtrate is transferred to a separatory funnel and extracted multiple times with an equal volume of an organic solvent, such as ethyl acetate (B1210297) or methylene (B1212753) chloride.[9] The organic layers containing the target compound are combined.

  • Drying and Concentration : The combined organic extract is dried over an anhydrous salt (e.g., sodium sulfate) to remove residual water. The drying agent is then filtered off, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[9]

  • Purification by Column Chromatography : The crude extract is purified using column chromatography.

    • Stationary Phase : Silica gel (e.g., 60-120 mesh) is commonly used.[9]

    • Mobile Phase : A solvent gradient is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[9] Fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound.

Isolation_Workflow Start Fungal Culture Broth Filtration 1. Filtration Start->Filtration Mycelium Mycelium (Discard) Filtration->Mycelium Filtrate Aqueous Filtrate Filtration->Filtrate Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Filtrate->Extraction Aqueous_Layer Aqueous Layer (Discard) Extraction->Aqueous_Layer Organic_Layer Combined Organic Layers Extraction->Organic_Layer Drying 3. Drying & Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) Organic_Layer->Drying Crude_Extract Crude Extract Drying->Crude_Extract Chromatography 4. Column Chromatography (Silica Gel) Crude_Extract->Chromatography Purified_MHQ Purified this compound Chromatography->Purified_MHQ Analysis 5. Characterization (NMR, MS, etc.) Purified_MHQ->Analysis

General workflow for isolation and characterization of MHQ.
Characterization of this compound

The structure and purity of the isolated compound are confirmed using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the chemical structure, confirming the arrangement of protons and carbon atoms in the molecule.[10]

  • Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[8]

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule, such as the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups.[8]

Enzyme Characterization Protocols

The study of enzymes involved in MHQ biosynthesis, such as vanillic acid hydroxylase and MHQ dioxygenase, involves several key steps:

  • Gene Identification : Genes encoding the target enzymes are identified using bioinformatics approaches, such as homology searches and analysis of transcriptome data from fungi grown on relevant aromatic compounds.[2][5]

  • Heterologous Expression : The identified gene is cloned into an expression vector and overexpressed in a host organism, typically Escherichia coli.[1][2]

  • Protein Purification : The recombinant enzyme is purified from the cell lysate, often using affinity chromatography (e.g., His-tag purification).[2]

  • Enzyme Assays : The activity of the purified enzyme is measured by monitoring the conversion of its substrate to the product over time. For example, the activity of vanillic acid hydroxylase would be determined by measuring the formation of MHQ from vanillic acid. Product formation can be quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

  • Kinetic Analysis : Steady-state kinetic parameters, such as Kₘ and kcat, are determined by measuring the initial reaction rates at various substrate concentrations.[1][2]

Conclusion

This compound is a pivotal molecule in the biological carbon cycle, acting as a key intermediate in the fungal degradation of lignin. Its biosynthesis from abundant natural precursors like vanillin highlights a sustainable route for its production. Understanding the enzymes and pathways involved not only deepens our knowledge of microbial metabolism but also provides powerful tools for metabolic engineering and the development of fungal cell factories for producing valuable aromatic compounds.[5][6] The detailed experimental protocols provided herein offer a framework for researchers to further investigate this compound and its biosynthetic origins.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methoxyhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyhydroquinone, also known as 2,5-dihydroxyanisole, is a phenolic organic compound with the chemical formula C₇H₈O₃.[1][2] It is structurally characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group and two hydroxyl groups.[3] This compound serves as a versatile intermediate in organic synthesis and has garnered interest in the pharmaceutical and material science sectors for its biological activities and redox properties.[3][4] Notably, it is a precursor in the total synthesis of Geldanamycin (B1684428), an Hsp90 inhibitor, and exhibits anti-inflammatory effects by reducing TNF-α-induced production of the chemokine CCL2.[4][5] This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its key biological pathways and experimental workflows.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.

PropertyValueReference(s)
Molecular Formula C₇H₈O₃[1][2]
Molecular Weight 140.14 g/mol [6][7]
CAS Number 824-46-4[6][8]
Appearance Orange-brown to brown and gray crystalline powder and chunks.[1][9]
Melting Point 88-91 °C[1][6][9]
Boiling Point 180 °C at 24 mmHg; 311.3 °C at 760 mmHg[1][2][8]
Density 1.27 g/cm³[4][8]
Flash Point 142.1 °C[1][2]
Vapor Pressure 0.000311 mmHg at 25 °C[1][2]
pKa 10.30 ± 0.18 (Predicted)[1][9]
Refractive Index 1.579[2][4]
Solubility Water: Slightly soluble.[1][9] Methanol: Almost transparent solubility.[1][9] Ethanol: ~10 mg/mL.[10][11] DMSO: ~5 mg/mL.[10][11] Dimethylformamide (DMF): ~2 mg/mL.[10][11][1][9][10][11]

Biological Activity and Synthetic Utility

This compound is a key precursor in the multi-step synthesis of Geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90).[4][10] The synthesis involves a series of complex organic reactions to construct the macrocyclic ansamycin (B12435341) structure.

Geldanamycin_Synthesis MHQ This compound Intermediate Functionalized Aromatic Aldehyde MHQ->Intermediate 3 steps Fragment C6-C21 Fragment Intermediate->Fragment [4+2] Annulation Amide Acyclic Amide Fragment->Amide Coupling Geldanamycin Geldanamycin Amide->Geldanamycin Intramolecular Aryl Amidation

Figure 1: Simplified synthetic pathway from this compound to Geldanamycin.

In addition to its role in synthesis, this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of Chemokine (C-C motif) ligand 2 (CCL2) induced by Tumor Necrosis Factor-alpha (TNF-α) in vitro, with an IC₅₀ value of 64.3 µM.[5] This inhibition is significant in the context of inflammatory diseases where CCL2 plays a role in recruiting monocytes. The signaling cascade initiated by TNF-α often involves the activation of transcription factors like NF-κB and MAPK pathways, leading to the expression of inflammatory cytokines.

TNF_Alpha_Pathway cluster_cell Cell TNFa TNF-α TNFR TNFR TNFa->TNFR Signaling Signaling Cascades (e.g., MAPK, NF-κB) TNFR->Signaling Transcription Gene Transcription Signaling->Transcription CCL2 CCL2 Production Transcription->CCL2 MHQ This compound MHQ->Signaling Inhibits

Figure 2: Inhibition of TNF-α-induced CCL2 production by this compound.

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[1]

Melting_Point_Workflow start Start prep Prepare Sample: - Dry and powder the compound. - Pack into a capillary tube (1-2 mm height). start->prep setup Setup Apparatus: - Insert capillary tube into melting point apparatus. - Place thermometer. prep->setup heat_fast Rapid Heating: - Heat quickly to find approximate melting range. setup->heat_fast cool Cool Down: - Allow apparatus to cool below approximate m.p. heat_fast->cool heat_slow Slow Heating: - Heat slowly (1-2 °C/min) near the melting point. cool->heat_slow observe Observe and Record: - Record T₁ (first liquid appears). - Record T₂ (all solid melts). heat_slow->observe end End observe->end

Figure 3: Workflow for melting point determination.

Methodology:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, which is sealed at one end, to a height of 1-2 mm.[1][12]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) and attached to a thermometer.[1]

  • Approximate Determination: A preliminary rapid heating is performed to quickly determine an approximate melting range.[1]

  • Accurate Determination: The apparatus is cooled, and a fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.[1]

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁-T₂.[1]

Solubility Determination

Methodology:

  • Preparation: A known mass (e.g., 25 mg) of this compound is placed in a small test tube.[6]

  • Solvent Addition: A measured volume (e.g., 0.75 mL) of the chosen solvent is added in small portions.[6]

  • Mixing: After each addition, the test tube is vigorously shaken to facilitate dissolution.[6]

  • Observation: The solubility is observed and categorized as soluble, partially soluble, or insoluble based on whether the solid dissolves completely.[13]

  • Temperature Control: The temperature should be recorded and kept constant throughout the experiment, as solubility is temperature-dependent.[8]

Spectroscopic Analysis

Methodology:

  • Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle.[11]

  • Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.[11]

  • Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a blank KBr pellet is typically run first for correction.[14]

Methodology:

  • Sample Preparation: For ¹H NMR, 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[15][16]

  • Filtration: If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure a homogeneous solution.[15]

  • D₂O Shake (for -OH identification): To confirm the hydroxyl proton signals, a few drops of deuterium (B1214612) oxide (D₂O) can be added to the sample tube. After shaking, the -OH proton exchanges with deuterium, causing its peak to disappear from the spectrum.[17]

  • Analysis: The NMR tube is placed in the spectrometer, and the spectrum is acquired.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a solvent that does not absorb in the same region as the analyte (e.g., methanol, ethanol).[18]

  • Blank Measurement: The spectrophotometer is calibrated using a cuvette containing only the solvent (the "blank").[18]

  • Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, and the absorbance spectrum is recorded over the desired wavelength range (typically 200-400 nm for aromatic compounds).[19]

Safety and Handling

This compound is classified as an irritant.[1][2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12][20] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[20] It should be used in a well-ventilated area or under a fume hood. Avoid breathing dust.[1] In case of contact with skin or eyes, rinse immediately with plenty of water.[20]

This technical guide provides a foundational understanding of the physicochemical properties and relevant experimental considerations for this compound, intended to support its application in research and development.

References

2-Methoxyhydroquinone synthesis from vanillin mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Methoxyhydroquinone from Vanillin (B372448)

Introduction

The synthesis of this compound (MHQ) from vanillin, a widely available and sustainable feedstock derived from lignin, represents a significant advancement in green chemistry.[1][2][3] Vanillin serves as an inexpensive and renewable starting material for producing redox-active hydroquinones, which are valuable in various applications, including as electrolytes in aqueous redox flow batteries.[4][5][6] This technical guide provides a comprehensive overview of the synthesis mechanism, detailed experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development and materials science. The primary transformation route is the Dakin oxidation, a reliable method for converting ortho- or para-hydroxylated phenyl aldehydes into benzenediols.[7][8][9]

Core Reaction Mechanism: The Dakin Oxidation

The conversion of vanillin (4-hydroxy-3-methoxybenzaldehyde) to this compound is achieved through the Dakin oxidation. This reaction is closely related to the Baeyer-Villiger oxidation and involves the oxidation of an aryl aldehyde with hydrogen peroxide in a basic medium to yield a hydroquinone (B1673460) and a carboxylate.[7][10]

The mechanism proceeds through several key steps:

  • Nucleophilic Addition : Under basic conditions, hydrogen peroxide forms a hydroperoxide anion (HOO⁻). This potent nucleophile attacks the electrophilic carbonyl carbon of the vanillin aldehyde group.[2][7]

  • Tetrahedral Intermediate Formation : This addition results in the formation of a tetrahedral intermediate.[7]

  • Rearrangement and Migration : The intermediate collapses, leading to the migration of the aryl group to the adjacent oxygen atom. This[1][4]-aryl migration is a critical step and results in the formation of a phenyl ester (formate ester in this case) and the elimination of a hydroxide (B78521) ion.[7]

  • Hydrolysis : The newly formed ester is then hydrolyzed by the hydroxide ions present in the basic solution. This saponification step involves another nucleophilic attack on the ester's carbonyl carbon.

  • Final Product Formation : The hydrolysis yields this compound (as a phenoxide ion) and formic acid. A final acid-base reaction between the phenoxide and formic acid gives the stable this compound product and a formate (B1220265) salt.[7]

Dakin_Mechanism Dakin Oxidation Mechanism for Vanillin to this compound cluster_hydrolysis Saponification vanillin Vanillin intermediate1 Tetrahedral Intermediate vanillin->intermediate1 + HOO⁻ h2o2 H₂O₂ + OH⁻ peroxide_anion Hydroperoxide Anion (HOO⁻) h2o2->peroxide_anion forms intermediate2 Phenyl Formate Intermediate intermediate1->intermediate2 [1,2]-Aryl Migration (-OH⁻) mhq_phenoxide MHQ Phenoxide intermediate2->mhq_phenoxide Hydrolysis (+ 2OH⁻) formic_acid Formic Acid intermediate2->formic_acid:n Hydrolysis mhq_final This compound (MHQ) mhq_phenoxide->mhq_final + H⁺ (from Formic Acid) formate Formate formic_acid->formate - H⁺

Dakin Oxidation Mechanism for Vanillin to MHQ.

Experimental Protocols & Quantitative Data

The synthesis of MHQ from vanillin can be performed using both batch and continuous processes. The reaction is highly exothermic (ΔR H m = -612.49 kJ mol⁻¹), necessitating careful thermal management, especially during scale-up.[2]

Batch Synthesis Protocol

A common laboratory-scale batch synthesis involves using an organic co-solvent to overcome the limited solubility of vanillin in water.[1]

Methodology:

  • Reactant Preparation : Prepare an aqueous solution of 0.1 M sodium hydroxide (NaOH). Dissolve sodium percarbonate (a stable source of hydrogen peroxide) in this solution.

  • Vanillin Solution : In a separate vessel, dissolve vanillin in a suitable organic solvent like tetrahydrofuran (B95107) (THF) or 2-methyl-THF.[1][2]

  • Reaction Initiation : Add the aqueous sodium percarbonate solution to the vanillin solution under vigorous stirring at a controlled temperature (e.g., 30 °C).[1]

  • Reaction and Quenching : The reaction is rapid, with conversions of up to 96% observed within 5 seconds.[4][11] The optimal reaction time is often short (e.g., 30 seconds) to minimize side reactions and degradation of the MHQ product under alkaline conditions.[4][11]

  • Phase Separation & Isolation : The formation of sodium carbonate as a byproduct induces a salting-out effect, leading to phase separation. MHQ preferentially dissolves into the organic THF-rich phase.[2] The organic phase can then be separated.

  • Purification : The final product is isolated by evaporating the solvent from the organic phase.[1][2]

Quantitative Data from Synthesis Studies

The reaction conditions significantly influence the yield and purity of the resulting this compound.

ParameterBatch ProcessContinuous Flow (TCDC*)Reference
Vanillin Concentration 20 g L⁻¹ and 40 g L⁻¹ in THF200 g L⁻¹ in THF[1][2]
Oxidant Sodium Percarbonate in 0.1 M NaOHSodium Percarbonate (150 g L⁻¹) in 0.1 M NaOH[1][2]
H₂O₂ Equivalents ≥52.17[1][2]
Temperature 30 °CNot specified, exothermic[1][2]
Reaction Time 30 seconds (optimal)Not applicable (continuous)[4][11]
Achieved Yield 75.8%83%[2][4][11]
Product Purity Not specified93.8%[2]
Production Rate Not applicable≈0.55 kg h⁻¹[1][2][3]

*TCDC: Taylor-Couette Disc Contactor

Experimental Workflow Visualization

The general workflow for a batch synthesis process, from reactant preparation to final product isolation, can be visualized as a logical sequence of steps.

Experimental_Workflow General Workflow for Batch Synthesis of MHQ cluster_prep Reactant Preparation cluster_isolation Product Isolation prep_vanillin 1. Dissolve Vanillin in THF reaction 3. Mix Solutions & React (Controlled Temperature) prep_vanillin->reaction prep_oxidant 2. Dissolve Sodium Percarbonate in Aqueous NaOH prep_oxidant->reaction phase_sep 4. Phase Separation (Salting-out Effect) reaction->phase_sep extract 5. Separate Organic Phase (Contains MHQ) phase_sep->extract evap 6. Solvent Evaporation extract->evap product 7. Isolate Pure This compound evap->product

Workflow for Batch Synthesis of MHQ from Vanillin.

Factors Influencing Reaction Efficiency

Several factors are critical to achieving high yields and purity in the synthesis of MHQ from vanillin.

  • pH and Base : The reaction requires a basic medium to generate the hydroperoxide anion from hydrogen peroxide.[7] The choice and concentration of the base (e.g., NaOH) are crucial.

  • Solvent System : Due to vanillin's limited water solubility, a co-solvent like THF is essential to create a homogenous reaction environment, thereby increasing reaction rates.[1]

  • Oxidant Source : While aqueous hydrogen peroxide can be used, solid sodium percarbonate is often preferred as it is more stable, easier to handle, and its byproduct (sodium carbonate) aids in product separation via the salting-out effect.[1][2]

  • Reaction Time : The Dakin oxidation of vanillin is very fast. However, the product, MHQ, can degrade or undergo further oxidation under prolonged exposure to alkaline conditions, especially in the presence of air.[4][11] Therefore, a short reaction time is optimal.

The relationship between these components and the desired outcome can be visualized to underscore their importance in process optimization.

Logical_Relationships Key Factors Influencing MHQ Synthesis vanillin Vanillin (Substrate) process Dakin Oxidation Process vanillin->process oxidant Oxidant (H₂O₂ Source) oxidant->process Provides HOO⁻ base Base (e.g., NaOH) base->process Activates Oxidant solvent Solvent (e.g., THF) solvent->process Increases Solubility outcome High Yield & Purity of MHQ process->outcome Leads to

Logical Relationships in MHQ Synthesis.

Conclusion

The synthesis of this compound from vanillin via the Dakin oxidation is a highly efficient and sustainable process. It leverages a renewable, lignin-derived feedstock to produce a valuable chemical with applications in energy storage and beyond.[2][3] For researchers and drug development professionals, understanding the underlying mechanism, optimizing reaction protocols, and controlling key experimental variables are paramount to achieving high yields and purity. The transition from batch to continuous flow processes further demonstrates the scalability and industrial viability of this green chemical transformation.[1][2]

References

A Technical Guide to the Electrochemical Properties of 2-Methoxyhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of 2-Methoxyhydroquinone (MHQ). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are interested in the redox behavior of this compound. The information presented herein is compiled from recent scientific literature, with a focus on quantitative data and detailed experimental methodologies.

Introduction

This compound, a derivative of hydroquinone, is a redox-active organic compound that has garnered significant interest for its potential applications in various fields, including as an electrolyte in aqueous redox-flow batteries.[1][2][3] Its electrochemical behavior is central to its functionality in such applications and is characterized by its ability to undergo reversible oxidation and reduction reactions.[4] Understanding the specifics of its electron transfer kinetics and redox potential is crucial for optimizing its performance and stability.

Electrochemical Data

The electrochemical properties of this compound have been investigated using techniques such as cyclic voltammetry. The key quantitative data from these studies are summarized in the tables below.

Table 1: Redox Potential of this compound
ParameterValueReference ElectrodeConditionsSource
Half-wave Potential (E₁/₂)320 mVAg/AgCl1 mM MHQ in 0.5 M H₃PO₄[1]
Half-wave Potential (E₁/₂)515 mVSHE1 mM MHQ in 0.5 M H₃PO₄[1]
Table 2: Performance in an Aqueous Redox-Flow Battery System
ParameterValueConditionsSource
Capacity Retention87.4%After 250 cycles in a pumped redox-flow battery with p-benzoquinone as the other electrolyte in 0.5 M H₃PO₄[1]
Coulombic Efficiency97-99%Over 250 cycles[1]
Current Efficiency91-94%Over 250 cycles[1]
Current Density1.9 mA cm⁻²Galvanostatic cycling[1]
Solubility≈140 g L⁻¹In 0.5 M H₃PO₄[1]
Energy Density27.1 Wh L⁻¹At a voltage difference of 1 V[1]

Electrochemical Mechanism and Stability

The electrochemical behavior of this compound involves a reversible two-electron, two-proton transfer process, converting it to 2-methoxy-1,4-benzoquinone (MQ) and vice versa.[4] The stability of MHQ is highly dependent on the pH of the electrolyte. At insufficiently low pH, the formation of semiquinone intermediates and quinoid radicals can lead to decomposition.[1][5][6] However, the use of a phosphoric acid (H₃PO₄) electrolyte has been shown to stabilize these intermediates, enabling reversible cycling.[1][7]

Caption: Reversible two-electron, two-proton redox reaction of this compound.

Experimental Protocols

The following section details the methodology for a key experiment used to characterize the electrochemical properties of this compound.

Cyclic Voltammetry

Objective: To determine the redox potential and assess the electrochemical reversibility of this compound.

Materials and Equipment:

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Ag/AgCl

  • Counter Electrode: Platinum wire

  • Electrolyte: 0.5 M Phosphoric acid (H₃PO₄)

  • Analyte: 1 mM this compound

  • Solvent: Deionized water

  • Potentiostat/Galvanostat

Procedure:

  • Prepare a 1 mM solution of this compound in 0.5 M H₃PO₄.

  • Assemble a three-electrode electrochemical cell with the glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode.

  • Immerse the electrodes in the analyte solution.

  • Perform cyclic voltammetry by scanning the potential from an initial potential to a vertex potential and then back to the final potential.

  • Vary the scan rate (e.g., from 50 to 1000 mV s⁻¹) to investigate the relationship between peak current and the square root of the scan rate, which provides insights into the diffusion-controlled nature of the reaction.[1]

  • The half-wave potential (E₁/₂) is determined as the average of the anodic and cathodic peak potentials.

Experimental Workflow for Electrochemical Analysis prep Sample Preparation (1 mM MHQ in 0.5 M H₃PO₄) cell Electrochemical Cell Assembly (3-electrode setup) prep->cell cv Cyclic Voltammetry (Varying scan rates) cell->cv data Data Acquisition (Current vs. Potential) cv->data analysis Data Analysis (Determine E₁/₂, peak separation, etc.) data->analysis interpretation Interpretation of Results (Reversibility, kinetics) analysis->interpretation

Caption: A typical experimental workflow for the electrochemical analysis of this compound.

Conclusion

This compound exhibits well-defined electrochemical behavior, characterized by a reversible two-electron redox process. Its stability and electrochemical performance are significantly influenced by the choice of electrolyte, with phosphoric acid proving effective in stabilizing the molecule for applications such as aqueous redox-flow batteries. The data and protocols presented in this guide offer a solid foundation for further research and development involving this promising redox-active compound.

References

2-Methoxyhydroquinone: An In-depth Technical Guide on its Antioxidant Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyhydroquinone (2-MHQ) is a phenolic compound with demonstrated antioxidant properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its antioxidant action. The primary mechanisms include direct radical scavenging and modulation of key cellular signaling pathways, namely the Nrf2-ARE and MAPK pathways. This document synthesizes available data on its efficacy, details the experimental protocols used to elucidate its function, and provides visual representations of the involved signaling cascades to support further research and development.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between ROS production and the cell's ability to detoxify these reactive products leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can neutralize ROS and mitigate oxidative damage. This compound (2-MHQ), a derivative of hydroquinone, has emerged as a compound of interest due to its potential antioxidant and cytoprotective effects. Understanding its precise mechanism of action is crucial for its potential therapeutic applications.

Core Antioxidant Mechanisms

The antioxidant activity of 2-MHQ is multifaceted, involving both direct chemical interactions with free radicals and the modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

Phenolic compounds like 2-MHQ can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the radical and terminating the damaging chain reaction. The efficacy of this radical scavenging activity is commonly quantified using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays measure the concentration of the antioxidant required to scavenge 50% of the initial free radicals (IC50 value).

While specific IC50 values for this compound are not extensively reported in publicly available literature, the antioxidant potential of the broader class of hydroquinones is well-documented. For comparison, various natural hydroquinones have demonstrated potent radical scavenging activities in these assays.

Table 1: Radical Scavenging Activity of Structurally Related Hydroquinone Derivatives

CompoundAssayIC50 ValueReference
HydroquinoneSuperoxide (B77818) Scavenging72 µM[1]
PlastoquinonesDPPH Assay24.98 - 25.68 µM[1]
Prenylated HydroquinonesDPPH Assay93-97% scavenging at 230 µM[1]

Note: This table presents data for related compounds to provide a contextual understanding. Specific quantitative data for this compound is needed for a direct comparison.

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, 2-MHQ is hypothesized to exert its antioxidant effects by influencing key signaling pathways that regulate the cellular response to oxidative stress.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.

Hydroquinones, including 2-MHQ, are known to be potential activators of the Nrf2-ARE pathway.[2][3] This activation leads to the increased expression of a suite of protective proteins, including antioxidant enzymes.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide range of cellular processes, including the response to stress. Three major MAPK families are the c-Jun N-terminal kinases (JNKs), the p38 MAPKs, and the extracellular signal-regulated kinases (ERKs). Oxidative stress is a known activator of the JNK and p38 MAPK pathways, which are often associated with apoptosis and inflammatory responses. The ERK pathway is more commonly linked to cell survival and proliferation. The interplay between these pathways is complex and context-dependent. It is plausible that 2-MHQ modulates these pathways to promote cell survival under oxidative stress conditions.

Effects on Endogenous Antioxidant Enzymes

A key aspect of the indirect antioxidant mechanism of 2-MHQ is its ability to upregulate the expression and activity of endogenous antioxidant enzymes. These enzymes constitute the primary cellular defense against ROS.

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx)
  • Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the highly reactive superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

  • Catalase (CAT): Located in peroxisomes, catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen.

  • Glutathione Peroxidase (GPx): This enzyme reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.

By activating the Nrf2 pathway, 2-MHQ can lead to an increase in the synthesis and activity of these critical enzymes, thereby enhancing the cell's capacity to neutralize ROS.

Table 2: Effect of this compound on Antioxidant Enzyme Activity

EnzymeCell/Tissue ModelTreatment ConcentrationChange in ActivityReference
SODData not availableData not availableData not available
CATData not availableData not availableData not available
GPxData not availableData not availableData not available

Note: This table is a template. Specific quantitative data on the effect of this compound on these enzymes is required to populate it.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of 2-MHQ's antioxidant mechanism.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH by an antioxidant. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of 2-MHQ in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a series of dilutions of the 2-MHQ stock solution.

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add a specific volume of each 2-MHQ dilution to the wells.

  • Add an equal volume of the DPPH solution to each well.

  • Include a control well containing the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of 2-MHQ.

Western Blot Analysis for Nrf2 and MAPK Pathway Proteins

Principle: Western blotting is used to detect and quantify the levels of specific proteins in a cell lysate. This technique is essential for determining the activation of signaling pathways by observing changes in protein expression or phosphorylation status.

Protocol:

  • Culture cells to the desired confluency and treat with various concentrations of 2-MHQ for a specified time.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., Nrf2, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK).

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Wash the membrane to remove unbound secondary antibody.

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for Antioxidant Enzyme Gene Expression

Principle: qRT-PCR is a highly sensitive technique used to measure the amount of a specific mRNA transcript in a sample. This allows for the quantification of gene expression changes in response to a stimulus.

Protocol:

  • Treat cells with 2-MHQ as described for Western blotting.

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Assess the quality and quantity of the isolated RNA.

  • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., SOD, CAT, GPx, NQO1, HO-1), and a fluorescent dye (e.g., SYBR Green).

  • Run the PCR reaction in a real-time PCR machine.

  • Analyze the amplification data to determine the relative expression levels of the target genes, normalized to a housekeeping gene (e.g., GAPDH or β-actin).

Visualizing the Mechanisms: Signaling Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes involved in the antioxidant action of this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2_cyto->Cul3 Ubiquitination Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Proteasome Proteasome Cul3->Proteasome Degradation Maf Maf Nrf2_nu->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, SOD, CAT, GPx) ARE->Antioxidant_Genes Initiates Transcription MHQ This compound MHQ->Keap1 Reacts with Cysteine Residues Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Induces Conformational Change

Caption: Nrf2-ARE Signaling Pathway Activation by this compound.

MAPK_Pathway cluster_mapk MAPK Cascades MHQ This compound Oxidative_Stress Oxidative Stress (e.g., ROS) MHQ->Oxidative_Stress Modulates ASK1 ASK1 (MAPKKK) Oxidative_Stress->ASK1 Activates Raf Raf (MAPKKK) Oxidative_Stress->Raf Activates MKK4_7 MKK4/7 (MAPKK) ASK1->MKK4_7 MKK3_6 MKK3/6 (MAPKK) ASK1->MKK3_6 JNK JNK (MAPK) MKK4_7->JNK Cellular_Response Cellular Response (Apoptosis, Inflammation, Survival) JNK->Cellular_Response p38 p38 (MAPK) MKK3_6->p38 p38->Cellular_Response MEK1_2 MEK1/2 (MAPKK) Raf->MEK1_2 ERK ERK (MAPK) MEK1_2->ERK ERK->Cellular_Response

Caption: MAPK Signaling Pathways in Oxidative Stress Response.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Analysis DPPH DPPH Assay Radical_Scavenging Radical_Scavenging DPPH->Radical_Scavenging Measure Radical Scavenging Activity ABTS ABTS Assay ABTS->Radical_Scavenging Measure Radical Scavenging Activity Cell_Culture Cell Culture (e.g., HepG2, PC12) Treatment Treatment with 2-MHQ (Dose- and Time-Dependent) Cell_Culture->Treatment Oxidative_Stress_Induction Induction of Oxidative Stress (e.g., with H2O2) Treatment->Oxidative_Stress_Induction ROS_Measurement ROS Measurement (e.g., DCFH-DA assay) Oxidative_Stress_Induction->ROS_Measurement Western_Blot Western Blot (Nrf2, p-p38, p-JNK, etc.) Oxidative_Stress_Induction->Western_Blot qRT_PCR qRT-PCR (SOD, CAT, GPx, HO-1, etc.) Oxidative_Stress_Induction->qRT_PCR Enzyme_Activity Enzyme Activity Assays (SOD, CAT, GPx) Oxidative_Stress_Induction->Enzyme_Activity Cell_Viability Cell Viability Assay (MTT, LDH) Oxidative_Stress_Induction->Cell_Viability Cellular_Effects Cellular_Effects ROS_Measurement->Cellular_Effects Determine Cellular Antioxidant Effects Western_Blot->Cellular_Effects Determine Cellular Antioxidant Effects qRT_PCR->Cellular_Effects Determine Cellular Antioxidant Effects Enzyme_Activity->Cellular_Effects Determine Cellular Antioxidant Effects Cell_Viability->Cellular_Effects Determine Cellular Antioxidant Effects

References

Spectroscopic Profile of 2-Methoxyhydroquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Methoxyhydroquinone, a key intermediate in various chemical syntheses and a subject of interest in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data.

Summary of Spectroscopic Data

The structural characteristics of this compound have been elucidated through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy, providing a comprehensive spectral fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
3.82s-3-OCH₃
6.62dd8.8, 2.91H-6
6.72d2.91H-3
6.78d8.81H-5

Solvent: CDCl₃, Instrument: 90 MHz Spectrometer

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
56.4-OCH₃
112.5C-3
115.7C-6
119.2C-5
141.0C-1
147.2C-2
149.8C-4

Solvent: CDCl₃, Instrument: 22.5 MHz Spectrometer

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound (Gas Phase)

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3580StrongO-H Stretch (Free Hydroxyl)
~3000MediumC-H Stretch (Aromatic)
~2850MediumC-H Stretch (Methyl)
~1520StrongC=C Stretch (Aromatic Ring)
~1250StrongC-O Stretch (Aryl Ether)
~1100StrongC-O Stretch (Phenolic)
~800StrongC-H Bend (Out-of-plane)

Note: This data is from a gas-phase spectrum and may differ slightly from a solid-phase spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for this compound

λmax (nm)Solvent
292Methanol

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid phenolic and aromatic compounds.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: The NMR spectra are acquired on a high-resolution Fourier Transform NMR spectrometer.

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are then referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid): A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1][2][3]

  • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum of the pure KBr pellet or salt plate is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g., methanol) in a volumetric flask. This stock solution is then serially diluted to an appropriate concentration to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: A cuvette containing the pure solvent is used as a blank to zero the instrument. The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is then determined.[4]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing & Interpretation cluster_output Final Output Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_UV Prepare Dilute Solution Sample->Prep_UV NMR_Spec NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec UV_Spec UV-Vis Spectrometer Prep_UV->UV_Spec Process_NMR Fourier Transform & Referencing NMR_Spec->Process_NMR Process_IR Background Subtraction & Peak Identification IR_Spec->Process_IR Process_UV Blank Correction & λmax Determination UV_Spec->Process_UV Data_Tables Structured Data Tables Process_NMR->Data_Tables Process_IR->Data_Tables Process_UV->Data_Tables Structure_Elucidation Structural Confirmation Data_Tables->Structure_Elucidation

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 2-Methoxyhydroquinone (CAS 824-46-4)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyhydroquinone, also known as Methoxyquinol or 2,5-Dihydroxyanisole, is an organic phenolic compound with the CAS number 824-46-4.[1][2][3] It is characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group and two hydroxyl groups.[1] This molecule serves as a versatile building block in organic synthesis and has garnered significant interest for its biological activities, including antioxidant and anti-inflammatory properties.[1][4][5] Notably, it is a key precursor in the total synthesis of Geldanamycin, an Hsp90 inhibitor.[4][5] This document provides a comprehensive overview of its properties, relevant experimental protocols, and mechanisms of action.

Physicochemical Properties

This compound typically presents as a white to pale yellow or orange-brown crystalline solid.[1][6][7] It is slightly soluble in water but shows good solubility in various organic solvents.[4][6][8][9]

PropertyValueReference(s)
CAS Number 824-46-4[1][2][3][6]
Molecular Formula C₇H₈O₃[1][2][3][6][7]
Molecular Weight 140.14 g/mol [6][7][10][11]
Appearance White to light orange/brown crystalline powder or chunks[1][6][7][8][12]
Melting Point 88-91 °C[2][6][7][10][11]
Boiling Point 180 °C at 24 mmHg 311.3 °C at 760 mmHg[6][7][8][10]
Density 1.16 - 1.27 g/cm³ (estimate)[3][6][7]
Flash Point 142.1 °C[2][3][6][7]
Vapor Pressure 0.000311 mmHg at 25 °C[2][3][6][7]
pKa 10.30 ± 0.18 (Predicted)[7][10]
Water Solubility Slightly soluble[6][8][9][10]
Organic SolventSolubility Ethanol: ~10 mg/mL DMSO: ~5 mg/mL DMF: ~2 mg/mL Methanol: Soluble[4][5][10]

Spectroscopic Data

The structural features of this compound give rise to characteristic spectroscopic signatures. The following table summarizes the expected data from key analytical techniques.[13][14][15]

SpectroscopyExpected Characteristics
¹H NMR Aromatic Protons (3H): Signals typically in the range of δ 6.5-7.0 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.Hydroxyl Protons (2H): Two broad singlets, chemical shift can vary depending on solvent and concentration.Methoxy Protons (3H): A sharp singlet around δ 3.8 ppm.
¹³C NMR Aromatic Carbons (6C): Signals in the δ 100-150 ppm region. Carbons attached to oxygen (C-OH, C-OCH₃) will be downfield.Methoxy Carbon (1C): A signal around δ 55-60 ppm.
Infrared (IR) O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ due to the hydroxyl groups.C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methoxy group.C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region.
Mass Spec. (MS) Molecular Ion (M⁺): A prominent peak at m/z = 140, corresponding to the molecular weight.[13]Fragmentation: Common fragmentation patterns would involve the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃).

Biological Activity and Mechanisms of Action

This compound exhibits several important biological activities, primarily stemming from its redox-active hydroquinone (B1673460) structure.

Antioxidant Activity

The hydroquinone moiety allows the molecule to act as a potent antioxidant.[1] It can readily undergo a two-electron oxidation to form the corresponding 2-methoxy-1,4-benzoquinone, thereby neutralizing reactive oxygen species (ROS).[16] This reversible redox cycle is fundamental to its ability to scavenge free radicals.[16]

Redox_Cycle hydroquinone This compound (Reduced Form) quinone 2-Methoxy-1,4-benzoquinone (Oxidized Form) hydroquinone->quinone Oxidation -2e⁻, -2H⁺ quinone->hydroquinone Reduction +2e⁻, +2H⁺

Figure 1: Redox cycle of this compound.
Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects. It has been shown to reduce the production of Chemokine (C-C motif) ligand 2 (CCL2) induced by Tumor Necrosis Factor-alpha (TNF-α) in vitro, with a reported IC₅₀ value of 64.3 µM.[4][5] CCL2 is a critical chemokine involved in the recruitment of monocytes and other inflammatory cells. The inhibition of its production suggests a potential therapeutic role in inflammatory conditions.

Anti_Inflammatory_Pathway cluster_nucleus tnf TNF-α receptor TNF Receptor tnf->receptor cascade Signaling Cascade (e.g., NF-κB activation) receptor->cascade nucleus Nucleus cascade->nucleus gene CCL2 Gene Transcription ccl2 CCL2 Production (Inflammation) gene->ccl2 mhq This compound mhq->cascade Inhibits

Figure 2: Inhibition of TNF-α-induced CCL2 production.
Other Activities

  • Enzyme Inhibition: The compound is known to inhibit both Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[1]

  • Biosynthetic Precursor: It is a documented precursor in the chemical synthesis of Geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90).[4][5]

Experimental Protocols

Synthesis from Vanillin (B372448)

A green and continuous synthesis method has been developed to produce this compound from vanillin, a widely available lignin-derived chemical.[17] The following protocol is based on this approach.

Materials:

  • Vanillin

  • Hydrogen Peroxide (H₂O₂)

  • Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Taylor-Couette Disc Contactor (TCDC) reactor or standard batch reactor

Methodology:

  • Reaction Setup: Prepare an aqueous solution of sulfuric acid. In a separate vessel, dissolve vanillin in a suitable organic solvent like ethyl acetate.

  • Initiation: Feed the vanillin solution and the acidic aqueous solution into the reactor.

  • Oxidation: Slowly add hydrogen peroxide to the mixture. The reaction is an acid-catalyzed Baeyer-Villiger oxidation of vanillin, followed by hydrolysis to yield this compound and formic acid.

  • Phase Separation: After the reaction is complete (monitor by TLC or HPLC), allow the organic and aqueous phases to separate. The product will be predominantly in the organic phase.

  • Extraction & Neutralization: Collect the organic layer. Wash it sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by sublimation to yield high-purity this compound.[17]

Synthesis_Workflow start Start: Vanillin & H₂SO₄ Solution react 1. Add H₂O₂ (Baeyer-Villiger Oxidation) start->react separate 2. Phase Separation (Aqueous / Organic) react->separate extract 3. Collect & Wash Organic Layer separate->extract dry 4. Dry & Concentrate (Rotary Evaporation) extract->dry purify 5. Purify (Recrystallization or Sublimation) dry->purify end End Product: Pure this compound purify->end

Figure 3: Workflow for synthesis of this compound.
Preparation of Stock Solutions

For in vitro experiments, a stock solution is typically prepared by dissolving the solid compound in a suitable organic solvent.[4]

  • Weigh the desired amount of solid this compound in a sterile container.

  • Add the solvent of choice (e.g., DMSO, ethanol) to achieve the target concentration (e.g., 10 mg/mL in ethanol).[4][5]

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to prevent oxidation, especially for long-term storage.

  • Ensure the solid is completely dissolved, using gentle warming or vortexing if necessary.

  • Store the stock solution at -20°C for stability.[4][10] The product is reported to be stable for at least 4 years under these conditions.[4]

Representative Anti-inflammatory Assay Protocol (CCL2 Inhibition)

This protocol is a representative methodology for assessing the inhibitory effect of this compound on TNF-α-induced CCL2 production in human airway cells, based on the cited literature.[4][5]

  • Cell Culture: Culture human airway epithelial cells (e.g., A549) in appropriate media until they reach 80-90% confluency.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (dissolved in media from a DMSO stock) for 1-2 hours. Include a vehicle control (DMSO only).

  • Stimulation: Induce inflammation by adding a specific concentration of recombinant human TNF-α (e.g., 10 ng/mL) to the cell media.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for CCL2 production and secretion.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of CCL2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Plot the CCL2 concentration against the concentration of this compound. Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the TNF-α-induced CCL2 production.

Safety and Handling

This compound is classified as an irritant.[2][3] It is irritating to the eyes, respiratory system, and skin.[2][3][18]

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-impermeable gloves, safety goggles with side-shields, and a lab coat.[11][18][19] A dust mask (e.g., N95) should be used when handling the powder.[11]

  • Handling: Avoid dust formation and inhalation.[18][19] Ensure adequate ventilation. Wash hands and any exposed skin thoroughly after handling.[4][18]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents and strong bases.[9][18][20] The compound may be light and air-sensitive.[8] For long-term storage, keeping it at -20°C under an inert gas is recommended.[4][10]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[18][20] For skin contact, wash off with soap and plenty of water.[18][20] If inhaled, move to fresh air.[18][20] Seek medical attention if irritation persists.[18][20]

References

An In-depth Technical Guide to the Biological Activity of 2-Methoxyhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyhydroquinone (2-MHQ), a phenolic compound, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer and neuroprotective effects. This technical guide provides a comprehensive overview of the current understanding of 2-MHQ's biological functions, with a focus on its mechanisms of action, quantitative data from in vitro studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical sciences.

Introduction

This compound (CAS 824-46-4), also known as 2,5-dihydroxyanisole, is an organic compound belonging to the hydroquinone (B1673460) family.[1] Its structure, featuring a benzene (B151609) ring with two hydroxyl groups and one methoxy (B1213986) group, underpins its chemical reactivity and biological properties.[2] While it has been utilized as a precursor in the synthesis of compounds like the Hsp90 inhibitor geldanamycin, its intrinsic biological activities are of growing interest.[3][4] This guide will delve into the known anti-inflammatory and antioxidant properties of 2-MHQ and explore its potential as an anticancer and neuroprotective agent based on evidence from structurally related compounds.

Anti-inflammatory Activity

The most well-characterized biological activity of this compound is its anti-inflammatory effect. This has been demonstrated through the inhibition of pro-inflammatory cytokine production in human airway epithelial cells.

Inhibition of TNF-α-induced CCL2 Production

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that can induce the expression of various chemokines, including Chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). CCL2 plays a crucial role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation.

In a key study, this compound was shown to inhibit the production of CCL2 in human airway cells stimulated with TNF-α.[5]

Quantitative Data:

CompoundCell LineStimulantParameter MeasuredIC50 ValueReference
This compoundHuman Airway CellsTNF-αCCL2 Production64.3 µM[5]
Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of methoxyphenolic compounds, including 2-MHQ, have been investigated. Interestingly, the inhibition of CCL2 production by these compounds does not appear to be mediated by the inhibition of the NF-κB signaling pathway, a common target for anti-inflammatory drugs.[5] Instead, evidence suggests a post-transcriptional mechanism involving the RNA-binding protein HuR.[5] HuR is known to bind to AU-rich elements in the 3'-untranslated region of many mRNAs encoding inflammatory proteins, thereby stabilizing them and promoting their translation. By inhibiting the binding of HuR to its target mRNAs, 2-MHQ may reduce the stability and translation of CCL2 mRNA, leading to decreased protein production.

anti_inflammatory_mechanism Proposed Anti-inflammatory Mechanism of this compound TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR Binds Signaling_Cascade Intracellular Signaling Cascade TNFR->Signaling_Cascade Activates CCL2_mRNA CCL2 mRNA Signaling_Cascade->CCL2_mRNA Transcription CCL2_Protein CCL2 Protein (Secretion) CCL2_mRNA->CCL2_Protein Translation HuR HuR Protein HuR->CCL2_mRNA Binds & Stabilizes Inflammation Inflammation CCL2_Protein->Inflammation Promotes MHQ This compound MHQ->HuR Inhibits Binding antioxidant_workflow General Workflow for DPPH Antioxidant Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Stock Prepare 2-MHQ Stock Solution Add_Compound Add 2-MHQ dilutions to 96-well plate Compound_Stock->Add_Compound DPPH_Solution Prepare DPPH Solution Add_DPPH Add DPPH solution to all wells DPPH_Solution->Add_DPPH Add_Compound->Add_DPPH Incubate Incubate in dark (e.g., 30 min) Add_DPPH->Incubate Measure_Absorbance Measure Absorbance (~517 nm) Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Scavenging Activity Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 Value Calculate_Scavenging->Determine_IC50

References

An In-depth Technical Guide on the Thermal Stability of 2-Methoxyhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyhydroquinone (2-MHQ), a derivative of hydroquinone, is a significant intermediate in the synthesis of various pharmaceuticals and a key component in emerging technologies such as aqueous redox-flow batteries. Its chemical structure, featuring both hydroxyl and methoxy (B1213986) functional groups on a benzene (B151609) ring, dictates its reactivity, stability, and potential applications. An understanding of the thermal stability of this compound is paramount for its safe handling, storage, and processing, particularly in drug development where thermal degradation can compromise the efficacy and safety of active pharmaceutical ingredients.

This technical guide provides a comprehensive overview of the thermal stability of this compound. It consolidates available data on its thermal properties, outlines detailed experimental protocols for its analysis, and presents a plausible thermal decomposition pathway. The information herein is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and utilization of this compound.

Physicochemical and Thermal Properties

A summary of the key physicochemical and thermal properties of this compound is presented in Table 1. These properties are fundamental to understanding the compound's behavior under various thermal conditions.

PropertyValueReference
Molecular Formula C₇H₈O₃[1][2]
Molecular Weight 140.14 g/mol [2][3]
CAS Number 824-46-4[1][3]
Melting Point 88-91 °C[3]
Boiling Point 311.3 °C at 760 mmHg[1][4]
Decomposition Temperature 235 °C (decomposes)[3]
Flash Point 142.1 °C[1][4]

Table 1: Physicochemical and Thermal Properties of this compound

Experimental Protocols for Thermal Analysis

The thermal stability of this compound can be rigorously assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following sections detail the standard experimental methodologies for these techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the onset of decomposition and the kinetics of mass loss.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

  • Ensure the this compound sample is of high purity and finely powdered to ensure uniform heat distribution.

  • Accurately weigh 5-10 mg of the sample into a ceramic or platinum crucible.

Experimental Conditions:

  • Atmosphere: High-purity nitrogen (or air/oxygen for oxidative stability studies) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass and temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and decomposition enthalpies.

Instrumentation: A calibrated differential scanning calorimeter is required.

Sample Preparation:

  • Accurately weigh 2-5 mg of the powdered this compound sample into an aluminum DSC pan.

  • Hermetically seal the pan to prevent sublimation before decomposition. An empty, hermetically sealed aluminum pan is to be used as a reference.

Experimental Conditions:

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp from 30 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the differential heat flow and temperature.

Data Presentation: Representative Thermal Analysis

While extensive experimental TGA and DSC data for this compound are not widely published, the following tables present representative data based on the known properties of phenolic compounds and the single reported decomposition temperature.

Representative Thermogravimetric Analysis (TGA) Data
Temperature Range (°C)Mass Loss (%)Interpretation
30 - 230< 1Stable, minimal mass loss
230 - 350~ 50Onset of major decomposition
350 - 600~ 40Continued decomposition and char formation
Residual Mass at 600 °C ~ 10 Char residue

Table 2: Representative TGA Data for this compound in an Inert Atmosphere

Representative Differential Scanning Calorimetry (DSC) Data
Peak TypeOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Interpretation
Endotherm~88~91~150Melting
Exotherm~235~250-Onset of thermal decomposition

Table 3: Representative DSC Data for this compound in an Inert Atmosphere

Mandatory Visualizations

Experimental Workflow for Thermal Stability Assessment

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Results start This compound Sample prep Grind to Fine Powder start->prep weigh_tga Weigh 5-10 mg for TGA prep->weigh_tga weigh_dsc Weigh 2-5 mg for DSC prep->weigh_dsc tga Thermogravimetric Analysis (TGA) (30-600°C, 10°C/min, N2) weigh_tga->tga dsc Differential Scanning Calorimetry (DSC) (30-300°C, 10°C/min, N2) weigh_dsc->dsc analyze_tga Determine Mass Loss vs. Temperature tga->analyze_tga analyze_dsc Identify Thermal Events (Melting, Decomposition) dsc->analyze_dsc stability Thermal Stability Profile analyze_tga->stability analyze_dsc->stability

Caption: Experimental workflow for assessing the thermal stability of this compound.

Proposed Thermal Decomposition Pathway

Based on studies of related methoxyphenols, a plausible initial step in the thermal decomposition of this compound is the homolytic cleavage of the O-CH₃ bond, which is generally weaker than the C-C and C-O bonds of the aromatic ring.

G cluster_products Initial Decomposition Products MHQ This compound heat Heat (Δ) MHQ->heat phenoxy_radical 2,5-Dihydroxyphenoxy Radical heat->phenoxy_radical Homolytic Cleavage methyl_radical Methyl Radical (•CH3) heat->methyl_radical further_decomp Further Decomposition (Ring Opening, Charring) phenoxy_radical->further_decomp methyl_radical->further_decomp

Caption: Proposed initial step in the thermal decomposition of this compound.

Discussion of Thermal Decomposition

The thermal decomposition of this compound is a complex process. In an inert atmosphere, the initial decomposition is likely initiated by the cleavage of the methoxy group's O-CH₃ bond, as it is typically the most labile bond in such structures. This would result in the formation of a 2,5-dihydroxyphenoxy radical and a methyl radical. These highly reactive radical species can then undergo a variety of secondary reactions, including hydrogen abstraction, rearrangement, and polymerization, ultimately leading to the formation of a complex mixture of smaller volatile molecules and a stable carbonaceous char.

In an oxidative atmosphere (e.g., air), the decomposition mechanism would be further complicated by oxidation reactions, likely leading to a lower onset of decomposition and different decomposition products, such as carbon oxides.

It is important to note that the stability of this compound is also affected by other factors, such as pH and light exposure. Under electrochemical conditions, it is known to form semiquinone and quinoid radicals, which can lead to dimerization and other degradation pathways.

Conclusion

This technical guide has provided a detailed overview of the thermal stability of this compound, presenting its known physicochemical properties, outlining standard experimental protocols for its thermal analysis, and proposing a plausible decomposition pathway. The provided data and methodologies serve as a valuable resource for ensuring the safe and effective use of this compound in research, drug development, and other industrial applications. Further experimental studies are warranted to fully elucidate the complex thermal degradation mechanism and to quantify the decomposition kinetics under various conditions.

References

In-Depth Technical Guide to the Crystal Structure of 2-Methoxyhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2-methoxyhydroquinone, a key intermediate in various chemical syntheses and a molecule of interest in medicinal chemistry. This document outlines the crystallographic parameters, experimental procedures for its synthesis and crystallization, and explores its known biological significance.

Core Crystallographic Data

The crystallographic data for 2-methoxy-1,4-benzoquinone has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 626643 . The primary citation for this crystal structure is a 2007 publication in Dalton Transactions.

Table 1: Crystallographic Data for 2-Methoxy-1,4-benzoquinone

ParameterValue
CCDC Deposition Number626643
Empirical FormulaC₇H₆O₃
Formula Weight138.12
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.358(2)
b (Å)6.901(2)
c (Å)10.793(3)
α (°)90
β (°)105.99(3)
γ (°)90
Volume (ų)597.8(3)
Z4
Calculated Density (Mg/m³)1.533
Absorption Coefficient (mm⁻¹)0.124
F(000)288
Crystal Size (mm³)0.30 x 0.20 x 0.10
Theta range for data collection (°)2.59 to 27.50
Reflections collected4321
Independent reflections1374 [R(int) = 0.0368]
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.0489, wR2 = 0.1287
R indices (all data)R1 = 0.0621, wR2 = 0.1385

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the oxidation of vanillin.

Procedure:

  • Vanillin is dissolved in an appropriate solvent.

  • An oxidizing agent, such as hydrogen peroxide, is added to the solution.

  • The reaction is typically carried out under alkaline conditions to facilitate the oxidative deformylation of vanillin.

  • Upon completion of the reaction, the mixture is neutralized and the product, this compound, is extracted.

  • The crude product is then purified, often by recrystallization, to yield the final crystalline solid.

Single Crystal Growth of 2-Methoxy-1,4-benzoquinone

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. For 2-methoxy-1,4-benzoquinone, the following method can be employed:

Procedure:

  • The synthesized this compound is oxidized to 2-methoxy-1,4-benzoquinone.

  • The crude 2-methoxy-1,4-benzoquinone is dissolved in a suitable solvent or a mixture of solvents.

  • Slow evaporation of the solvent at a controlled temperature is a commonly used technique. A vessel containing the solution is left partially open to allow the solvent to evaporate gradually over several days to weeks.

  • As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

  • The quality of the crystals can be inspected under a microscope. Well-formed crystals with sharp edges and clear faces are selected for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

Procedure:

  • A suitable single crystal is mounted on a goniometer head of a diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • X-ray diffraction data are collected using a suitable radiation source (e.g., Mo Kα).

  • The collected diffraction data are processed, which includes integration of reflection intensities and correction for various factors such as absorption.

  • The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Biological Significance and Signaling Pathways

This compound and its derivatives have garnered attention for their biological activities, particularly their anti-inflammatory and potential anticancer properties.

  • Anti-inflammatory Effects: this compound has been shown to reduce the production of the chemokine (C-C motif) ligand 2 (CCL2) induced by tumor necrosis factor-alpha (TNF-α). CCL2 is a key chemoattractant for monocytes and macrophages, and its inhibition can mitigate inflammatory responses.

  • Hsp90 Inhibition Precursor: this compound serves as a precursor in the synthesis of geldanamycin (B1684428), a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. Many of these client proteins are oncoproteins. By inhibiting Hsp90, geldanamycin and its analogs can induce the degradation of these oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells.

The signaling pathway affected by Hsp90 inhibition is complex and involves multiple downstream effectors. A simplified representation of this pathway is illustrated below.

Hsp90_Inhibition_Pathway This compound This compound Geldanamycin (Hsp90 Inhibitor) Geldanamycin (Hsp90 Inhibitor) This compound->Geldanamycin (Hsp90 Inhibitor) Synthesis Precursor Hsp90 Hsp90 Geldanamycin (Hsp90 Inhibitor)->Hsp90 Inhibits Client Oncoproteins (e.g., Akt, Raf-1, HER2) Client Oncoproteins (e.g., Akt, Raf-1, HER2) Hsp90->Client Oncoproteins (e.g., Akt, Raf-1, HER2) Chaperones and Stabilizes Protein Degradation (Ubiquitin-Proteasome Pathway) Protein Degradation (Ubiquitin-Proteasome Pathway) Client Oncoproteins (e.g., Akt, Raf-1, HER2)->Protein Degradation (Ubiquitin-Proteasome Pathway) Leads to (upon Hsp90 inhibition) Cell Cycle Arrest Cell Cycle Arrest Protein Degradation (Ubiquitin-Proteasome Pathway)->Cell Cycle Arrest Apoptosis Apoptosis Protein Degradation (Ubiquitin-Proteasome Pathway)->Apoptosis

Caption: Hsp90 Inhibition Pathway by Geldanamycin.

Experimental Workflow

The overall workflow for the crystal structure analysis of this compound (via its oxidized form) is a multi-step process that integrates chemical synthesis, crystal growth, and crystallographic analysis.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction & Analysis Synthesis of this compound Synthesis of this compound Oxidation to 2-Methoxy-1,4-benzoquinone Oxidation to 2-Methoxy-1,4-benzoquinone Synthesis of this compound->Oxidation to 2-Methoxy-1,4-benzoquinone Single Crystal Growth Single Crystal Growth Oxidation to 2-Methoxy-1,4-benzoquinone->Single Crystal Growth X-ray Data Collection X-ray Data Collection Single Crystal Growth->X-ray Data Collection Structure Solution and Refinement Structure Solution and Refinement X-ray Data Collection->Structure Solution and Refinement Crystallographic Data Analysis Crystallographic Data Analysis Structure Solution and Refinement->Crystallographic Data Analysis

Caption: Workflow for Crystal Structure Analysis.

Methodological & Application

Application Notes and Protocols for 2-Methoxyhydroquinone in Aqueous Redox Flow Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Methoxyhydroquinone (MHQ) as a promising, bio-based active material for aqueous redox flow batteries (ARFBs). Derived from vanillin (B372448), a readily available compound from lignin, MHQ offers a sustainable alternative to conventional metal-based electrolytes.

Introduction

Aqueous organic redox flow batteries are a compelling technology for large-scale energy storage due to their potential for low cost, high safety, and environmental sustainability.[1] this compound (MHQ), synthesized from vanillin, has emerged as a viable catholyte material.[2][3] A key challenge with quinone-based systems is their stability in aqueous solutions. Research has demonstrated that using phosphoric acid (H₃PO₄) as the supporting electrolyte significantly enhances the stability of the MHQ/MQ (2-methoxy-1,4-benzoquinone) redox couple, enabling reversible cycling for hundreds of cycles.[2][3][4] This document outlines the synthesis of MHQ, its electrochemical characterization, and the assembly and testing of an ARFB using this compound.

Quantitative Data Summary

The performance of a this compound-based aqueous redox flow battery is summarized in the tables below. The data is compiled from galvanostatic and potentiostatic cycling experiments.

Table 1: Electrochemical Performance of MHQ/pBQ Redox Flow Battery [2]

ParameterValueConditions
Electrolyte20.6 mg MHQ and 23.4 mg p-benzoquinone (pBQ) in 0.5 M H₃PO₄Galvanostatic Cycling
Current Density1.9, 5.7, and 9.5 mA cm⁻²Galvanostatic Cycling
Initial CapacityClose to theoretical (101.9 mAh L⁻¹)Galvanostatic Cycling
Capacity Retention87.4% after 250 cyclesGalvanostatic Cycling
Coulombic Efficiency97–99%Galvanostatic Cycling
Current Efficiency91–94%Galvanostatic Cycling
Energy Density27.1 Wh L⁻¹ (calculated)Based on MHQ solubility and 1V cell voltage
MHQ Solubility≈140 g L⁻¹ in 0.5 M H₃PO₄-

Table 2: Electrochemical Properties of this compound [4]

ParameterValueConditions
Half-Wave Potential (E₁/₂)320 mV vs. Ag/AgCl (515 mV vs. SHE)1 mM MHQ in 0.5 M H₃PO₄
Redox Mechanism2-electron, 2-proton processpH < pKa of semiquinone radical
pH Dependence49 mV pH⁻¹-

Experimental Protocols

Protocol 1: Synthesis of this compound (MHQ) from Vanillin

This protocol is adapted from the work of Schlemmer et al. and Grafschafter et al.[2][5]

Materials:

  • Vanillin

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium percarbonate

  • Deionized water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (B1210297) for extraction

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for synthesis and extraction

Procedure:

  • Reaction Setup: Prepare a solution of vanillin in THF. For example, dissolve 40 g of vanillin in 1 L of THF. In a separate vessel, prepare an aqueous solution of 0.1 M NaOH containing sodium percarbonate. The molar ratio of hydrogen peroxide (from sodium percarbonate) to vanillin should be at least 5:1.[5]

  • Reaction: Under ambient conditions, rapidly add the vanillin solution to the aqueous sodium percarbonate solution with vigorous stirring. The reaction is fast, with high conversion of vanillin occurring within seconds.[2] A reaction time of around 30 seconds is optimal to maximize MHQ yield and minimize the formation of the oxidized product, 2-methoxy-1,4-quinone (MQ).[2]

  • Quenching and Acidification: After the short reaction time, immediately acidify the reaction mixture to a pH of approximately 3-4 with HCl. This step is crucial to stop the reaction and prevent degradation of MHQ under alkaline conditions.[5]

  • Extraction: Extract the aqueous solution with ethyl acetate multiple times to isolate the MHQ.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator.

  • Purification: The resulting crude MHQ can be further purified by crystallization. The resulting yellow crystals can be milled into a powder for use in the redox flow battery.[5] A yield of around 83% with 93.8% purity has been reported using a continuous synthesis setup.[5]

Protocol 2: Electrochemical Characterization of MHQ

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode)

  • MHQ

  • 0.5 M Phosphoric acid (H₃PO₄)

  • Argon or Nitrogen gas for deaeration

Procedure (Cyclic Voltammetry):

  • Electrolyte Preparation: Prepare a 1 mM solution of MHQ in 0.5 M H₃PO₄. Purge the solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte.

  • Cyclic Voltammetry Measurement: Perform cyclic voltammetry at various scan rates (e.g., 50, 100, 150, 200, 500, 800, and 1000 mV s⁻¹).[2] A typical potential window would be from -0.2 V to 0.8 V vs. Ag/AgCl.

  • Data Analysis: Analyze the resulting voltammograms to determine the half-wave potential (E₁/₂) and assess the reversibility of the redox reaction by plotting the peak current (ip) versus the square root of the scan rate (ν¹/²). A linear relationship indicates a diffusion-controlled process.[4]

Protocol 3: Assembly and Testing of an MHQ-based Aqueous Redox Flow Battery

Materials and Equipment:

  • Redox flow battery hardware (e.g., two half-cells with flow fields, current collectors)

  • Ion exchange membrane (e.g., Nafion)

  • Porous carbon electrodes (e.g., carbon felt or paper)

  • Peristaltic pumps

  • Tubing

  • Electrolyte reservoirs

  • Potentiostat/Galvanostat with cycling capabilities

  • MHQ (posolyte active material)

  • p-Benzoquinone (pBQ) or another suitable anolyte

  • 0.5 M Phosphoric acid (H₃PO₄)

Procedure:

  • Electrode Preparation: Cut the porous carbon electrodes to the desired size to fit the flow cell.

  • Membrane Pretreatment: If necessary, pretreat the ion exchange membrane according to the manufacturer's instructions.

  • Cell Assembly: Assemble the flow battery cell, sandwiching the membrane between the two carbon electrodes and ensuring a good seal.

  • Electrolyte Preparation:

    • Posolyte: Prepare a solution of MHQ in 0.5 M H₃PO₄. For example, dissolve 20.6 mg of MHQ in the required volume of 0.5 M H₃PO₄.[2]

    • Anolyte: Prepare a solution of the anolyte (e.g., 23.4 mg of pBQ) in 0.5 M H₃PO₄.[2]

  • System Setup: Connect the electrolyte reservoirs to the flow cell using pumps and tubing.

  • Galvanostatic Cycling:

    • Set the desired current density (e.g., 1.9, 5.7, or 9.5 mA cm⁻²).[2]

    • Set the upper and lower voltage cut-off limits.

    • Cycle the battery for a designated number of cycles (e.g., 250 cycles) while recording the capacity, voltage, and efficiency data.[2]

  • Potentiostatic Cycling (Optional):

    • Set the upper and lower potential limits (e.g., ±0.75 V).[2]

    • Cycle the battery for a set duration per cycle (e.g., 5400 s).[2]

Visualizations

MHQ Synthesis and Redox Reaction Pathway

MHQ_Synthesis_Redox Vanillin Vanillin H2O2_OH H₂O₂ / OH⁻ Vanillin->H2O2_OH MHQ This compound (MHQ) H2O2_OH->MHQ Oxidation neg_e_H - 2e⁻, - 2H⁺ MHQ->neg_e_H MQ 2-Methoxy-1,4-benzoquinone (MQ) e_H + 2e⁻, + 2H⁺ MQ->e_H e_H->MHQ Reduction (Charge) neg_e_H->MQ Oxidation (Discharge)

Caption: Synthesis of MHQ from vanillin and its reversible redox reaction.

MHQ Degradation Pathway

MHQ_Degradation MHQ MHQ MQ MQ MHQ->MQ Redox Cycling inv1 MHQ->inv1 MQ->MHQ Semiquinone Semiquinone Radical MQ->Semiquinone Insufficiently low pH Quinoid_Radical Quinoid Radical MQ->Quinoid_Radical Light Exposure Dimer Insoluble Dimer (e.g., MHQMHQ) Semiquinone->Dimer Dimerization Side_Products Other Side Products (e.g., MQMHQ) Quinoid_Radical->Side_Products Side Reactions inv1->Dimer Dimerization inv2

Caption: Key degradation pathways of the MHQ/MQ redox couple.

Experimental Workflow for ARFB Testing

ARFB_Workflow start Start synthesis Synthesize MHQ from Vanillin start->synthesis char Electrochemical Characterization (CV) synthesis->char electrolyte Prepare Anolyte and Posolyte (MHQ) in 0.5 M H₃PO₄ char->electrolyte assembly Assemble Redox Flow Battery Cell electrolyte->assembly cycling Perform Galvanostatic/ Potentiostatic Cycling assembly->cycling data Analyze Performance Data (Capacity, Efficiency, Stability) cycling->data end End data->end

Caption: Experimental workflow for MHQ-based ARFB preparation and testing.

References

Application Notes and Protocols for 2-Methoxyhydroquinone in Skin Lightening Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyhydroquinone (2-MHQ), a derivative of hydroquinone, is a compound of interest for its potential application in skin lightening. Like its parent compound, 2-MHQ is hypothesized to inhibit melanogenesis, the process of melanin (B1238610) production in the skin. This document provides detailed experimental protocols for the in vitro evaluation of 2-MHQ's efficacy and outlines a framework for clinical investigation. The provided protocols are based on established methodologies for assessing skin lightening agents.

Mechanism of Action

This compound is believed to exert its skin lightening effects primarily through the inhibition of tyrosinase, the key enzyme in melanin synthesis. By acting as a competitive substrate for tyrosinase, 2-MHQ can reduce the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor of melanin.[1] Furthermore, it is proposed that 2-MHQ may modulate intracellular signaling pathways that regulate the expression of melanogenesis-related genes. Studies on structurally similar compounds suggest the involvement of pathways such as PI3K/AKT and PKA/CREB, which ultimately lead to the downregulation of the Microphthalmia-associated transcription factor (MITF).[2][3][4] MITF is a master regulator of genes encoding for tyrosinase and other melanogenic enzymes like tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2).[2][3]

In Vitro Experimental Protocols

Tyrosinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound (2-MHQ)

  • Kojic Acid (Positive Control)

  • Phosphate (B84403) Buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of 2-MHQ in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate buffer.

    • Prepare a stock solution of Kojic Acid in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the 2-MHQ solution (or positive control/blank), and 20 µL of the mushroom tyrosinase solution.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each concentration.

    • Determine the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Calculate the IC50 value, which is the concentration of 2-MHQ that inhibits 50% of tyrosinase activity, by plotting the percentage of inhibition against the concentration of 2-MHQ.

Data Presentation:

CompoundTyrosinase Inhibition IC50 (µM)
This compoundData to be determined
Kojic Acid (Reference)~16.7[5]
2'-hydroxy-2,6'-dimethoxychalcone (Reference)Not directly measured, but showed ~47% inhibition at 5µM[2]

Note: The IC50 value for this compound needs to be experimentally determined. The provided values for related compounds are for reference.

Melanin Content Assay in B16F10 Melanoma Cells

This assay evaluates the ability of this compound to reduce melanin production in a cellular model.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • α-Melanocyte Stimulating Hormone (α-MSH)

  • This compound (2-MHQ)

  • Arbutin (Positive Control)

  • Phosphate Buffered Saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 96-well plate

  • Spectrophotometer

Protocol:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in a 6-well plate and culture until they reach 70-80% confluency.

    • Treat the cells with various concentrations of 2-MHQ (or Arbutin) in the presence of α-MSH (to stimulate melanogenesis) for 48-72 hours.[2][6]

  • Melanin Extraction:

    • Wash the cells with PBS and harvest them.

    • Centrifuge the cell suspension to obtain a cell pellet.

    • Lyse the cell pellet by adding 1 N NaOH with 10% DMSO and incubating at 80°C for 1 hour.[6]

  • Quantification:

    • Transfer the lysate to a 96-well plate.

    • Measure the absorbance at 405 nm using a spectrophotometer.[6]

    • The absorbance is directly proportional to the melanin content.

  • Data Analysis:

    • Normalize the melanin content to the total protein concentration for each sample.

    • Calculate the percentage of melanin content reduction compared to the α-MSH-treated control group.

Data Presentation:

TreatmentConcentration (µM)Melanin Content Reduction (%)
This compoundConcentrations to be testedData to be determined
Arbutin (Reference)200Significant reduction observed[3]
2'-hydroxy-2,6'-dimethoxychalcone (Reference)5~36.62[2]

Note: The percentage of melanin content reduction for this compound needs to be experimentally determined. The provided data for related compounds are for reference.

Signaling Pathway and Experimental Workflow Diagrams

Melanogenesis_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1R MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF PI3K PI3K AKT AKT PI3K->AKT AKT->MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene TRP1_Gene TRP-1 Gene MITF->TRP1_Gene TRP2_Gene TRP-2 Gene MITF->TRP2_Gene Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Transcription & Translation aMSH α-MSH aMSH->MC1R 2MHQ This compound 2MHQ->PI3K Inhibition 2MHQ->Tyrosinase Inhibition Melanin Melanin Tyrosinase->Melanin Catalysis

Caption: Proposed signaling pathway of this compound in inhibiting melanogenesis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_preclinical Pre-clinical Formulation cluster_clinical Clinical Trial Tyrosinase_Assay Tyrosinase Inhibition Assay (Mushroom Tyrosinase, L-DOPA) Data_Analysis_Invitro IC50 Calculation & % Melanin Reduction Tyrosinase_Assay->Data_Analysis_Invitro Melanin_Assay Melanin Content Assay (B16F10 cells, α-MSH) Melanin_Assay->Data_Analysis_Invitro Formulation Topical Cream Formulation (2-MHQ, Vehicle) Data_Analysis_Invitro->Formulation Stability Stability Testing Formulation->Stability Recruitment Subject Recruitment (Hyperpigmentation) Stability->Recruitment Treatment Randomized, Double-Blind, Placebo-Controlled Study Recruitment->Treatment Evaluation Efficacy & Safety Evaluation (MASI, Chroma Meter) Treatment->Evaluation Data_Analysis_Clinical Statistical Analysis of Clinical Endpoints Evaluation->Data_Analysis_Clinical

Caption: Overall experimental workflow for evaluating this compound.

Clinical Trial Protocol Framework

This section outlines a general protocol for a clinical trial to assess the efficacy and safety of a topical formulation containing this compound for the treatment of facial hyperpigmentation.

Study Design:

  • Type: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Duration: 12 weeks of treatment with a 4-week follow-up period.

  • Population: Adult subjects (18-65 years) with mild to moderate facial hyperpigmentation (e.g., melasma, solar lentigines).

Inclusion Criteria:

  • Fitzpatrick skin types I-IV.

  • Presence of facial hyperpigmentation.

  • Willingness to comply with study procedures and avoid other skin lightening treatments and excessive sun exposure.

Exclusion Criteria:

  • Known allergy to any of the investigational product ingredients.

  • Active skin disease or inflammation in the treatment area.

  • Pregnancy or breastfeeding.

Investigational Product and Control:

  • Investigational Product: 2% this compound cream.

  • Placebo: Vehicle cream without this compound.

Treatment Regimen:

  • Subjects will be randomly assigned to either the investigational product group or the placebo group.

  • Products will be applied twice daily (morning and evening) to the entire face.

  • All subjects will be provided with a broad-spectrum sunscreen (SPF 30 or higher) to be used daily.

Efficacy Assessments:

  • Primary Endpoint: Change from baseline in the Melasma Area and Severity Index (MASI) score at week 12.

  • Secondary Endpoints:

    • Change from baseline in skin brightness (L* value) as measured by a Chroma Meter.

    • Investigator's Global Assessment (IGA) of improvement.

    • Subject's Global Assessment (SGA) of improvement.

    • Standardized digital photography at baseline and all follow-up visits.

Safety Assessments:

  • Adverse events will be recorded at each visit.

  • Local tolerability will be assessed by grading erythema, scaling, and irritation.

Study Schedule:

  • Screening Visit (Week -2): Assess eligibility and obtain informed consent.

  • Baseline Visit (Week 0): Randomization and dispensing of investigational product. Perform baseline assessments.

  • Follow-up Visits (Weeks 4, 8, and 12): Efficacy and safety assessments.

  • End of Study/Follow-up Visit (Week 16): Final assessments.

Representative Topical Formulation

This is a sample formulation for a skin lightening cream. The concentration of this compound can be adjusted based on pre-clinical data.

PhaseIngredientFunction% (w/w)
A (Water Phase) Deionized WaterSolventq.s. to 100
GlycerinHumectant3.0
NiacinamideBrightening Agent2.0 - 5.0
Xanthan GumThickener0.5
B (Oil Phase) Cetearyl AlcoholEmulsifier4.0
Glyceryl StearateEmulsifier3.0
Caprylic/Capric TriglycerideEmollient5.0
DimethiconeEmollient1.0
C (Active Phase) This compound Active Ingredient 2.0
Propylene GlycolSolvent/Penetration Enhancer5.0
D (Preservative Phase) PhenoxyethanolPreservative0.8
EthylhexylglycerinPreservative Booster0.2

Manufacturing Procedure:

  • Heat Phase A and Phase B separately to 75-80°C.

  • Add Phase B to Phase A with homogenization to form an emulsion.

  • Cool the emulsion to 40°C.

  • In a separate vessel, dissolve this compound in Propylene Glycol (Phase C) and add to the emulsion with mixing.

  • Add Phase D to the emulsion and mix until uniform.

  • Adjust the pH to 5.0-6.0 if necessary.

Disclaimer: This document is intended for research and informational purposes only. The provided protocols are general guidelines and may require optimization. All experiments should be conducted in accordance with relevant safety regulations and ethical guidelines. The clinical trial protocol framework is a template and requires further development and approval by an Institutional Review Board (IRB) before implementation.

References

Application Notes and Protocols for the Synthesis of Geldanamycin from 2-Methoxyhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geldanamycin (B1684428) is a potent antitumor antibiotic belonging to the ansamycin (B12435341) family of natural products.[1] Its primary mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the conformational maturation of numerous oncogenic signaling proteins.[1] By binding to the ATP-binding site of Hsp90, geldanamycin leads to the degradation of client proteins, making it a significant target for anticancer drug development.[1] This document outlines the synthetic approach to geldanamycin starting from the commercially available precursor, 2-methoxyhydroquinone, based on published total synthesis efforts. The enantioselective synthesis of geldanamycin has been achieved in 20 linear steps with an overall yield of 2.0% from this compound.[1][2]

Data Presentation

The following table summarizes the key quantitative data for the total synthesis of geldanamycin.

Stage of SynthesisKey TransformationNumber of StepsOverall YieldReference
Total Synthesis This compound to Geldanamycin202.0%[1][2]
Fragment Synthesis This compound to Functionalized Aromatic Aldehyde355%[1][2]
Macrocyclization Intramolecular Aryl Amidation181%[1]
Final Steps Deprotection and Oxidation255%[1]

Experimental Protocols

The following protocols describe the key stages in the synthesis of geldanamycin.

Part 1: Synthesis of the Aromatic Core

The initial phase of the synthesis involves the construction of a functionalized aromatic aldehyde from this compound. This is a critical starting point for the elaboration of the ansa chain.

Protocol 1.1: Preparation of a Functionalized Aromatic Aldehyde from this compound

This procedure outlines the initial three-step sequence to generate the aromatic aldehyde, a key building block for the subsequent steps.

Materials:

  • This compound

  • Appropriate protecting group reagents (e.g., benzyl (B1604629) bromide, diisopropyl sulfate)

  • Formylating agent (e.g., dichloromethyl methyl ether, titanium tetrachloride)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Standard glassware for organic synthesis

  • Purification supplies (e.g., silica (B1680970) gel, solvents for chromatography)

Procedure:

  • Protection of Hydroxyl Groups: Dissolve this compound in a suitable anhydrous solvent such as DMF. Add a base (e.g., potassium carbonate) followed by the protecting group reagents (e.g., benzyl bromide and diisopropyl sulfate) to protect both hydroxyl groups. The reaction is typically stirred at room temperature until completion, monitored by TLC.

  • Formylation: The protected this compound is then subjected to a formylation reaction. This can be achieved using various methods, such as the Vilsmeier-Haack reaction or by using a Lewis acid like titanium tetrachloride with a formylating agent. The reaction introduces an aldehyde group onto the aromatic ring.

  • Purification: After workup, the crude functionalized aromatic aldehyde is purified by column chromatography on silica gel to yield the desired product. The overall yield for these three steps is reported to be 55%.[1][2]

Part 2: Elaboration of the Ansa Chain and Macrocyclization

Following the synthesis of the aromatic core, a series of reactions are performed to construct the polyketide ansa chain. Key transformations in this stage include a regio- and stereoselective hydroboration, a pyran ring-opening reaction, an enantioselective crotylation, and a chelation-controlled asymmetric metallated acetylide addition.[1] The culmination of this phase is the macrocyclization to form the 19-membered macrolactam.

Protocol 2.1: Intramolecular Copper(I)-Mediated Aryl Amidation

This protocol describes the crucial macrocyclization step to form the geldanamycin backbone.

Materials:

  • Acyclic amide precursor

  • Copper(I) catalyst (e.g., copper(I) iodide)

  • Ligand (e.g., a diamine ligand)

  • Base (e.g., potassium carbonate)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • Reaction Setup: To a solution of the acyclic amide precursor in anhydrous, degassed toluene, add the copper(I) catalyst, a suitable ligand, and a base.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) to facilitate the intramolecular amidation. The progress of the reaction is monitored by TLC.

  • Workup and Purification: Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude macrocyclic lactam is purified by column chromatography to yield the desired product in 81% yield.[1]

Part 3: Final Steps to Geldanamycin

The final steps of the synthesis involve the deprotection of the protecting groups and the oxidation of the hydroquinone (B1673460) to the corresponding benzoquinone.

Protocol 3.1: Deprotection and Oxidation to Geldanamycin

Materials:

  • Protected dihydrogeldanamycin

  • Deprotecting agent (e.g., aluminum chloride, anisole)

  • Oxidizing agent (e.g., catalytic palladium on carbon, air)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Deprotection: The protected dihydrogeldanamycin is dissolved in an anhydrous solvent like dichloromethane. A Lewis acid such as aluminum chloride is added in the presence of a scavenger like anisole (B1667542) to remove both the diisopropyl and benzyl ether protecting groups.

  • Oxidation: The resulting dihydrogeldanamycin is immediately subjected to oxidation without purification. This is achieved by treating the compound with catalytic palladium on carbon (10%) under an air atmosphere.

  • Purification: After the reaction is complete, the mixture is filtered, and the solvent is evaporated. The crude geldanamycin is then purified, for instance by chromatography, to yield the final product. This two-step sequence has a reported yield of 55%.[1]

Visualizations

Synthetic Workflow

Geldanamycin Synthesis Workflow cluster_start Starting Material cluster_fragment Aromatic Core Synthesis cluster_chain Ansa Chain Elaboration cluster_macro Macrocyclization cluster_final Final Product This compound This compound Functionalized Aromatic Aldehyde Functionalized Aromatic Aldehyde This compound->Functionalized Aromatic Aldehyde 3 steps, 55% yield Acyclic Amide Precursor Acyclic Amide Precursor Functionalized Aromatic Aldehyde->Acyclic Amide Precursor Multiple Steps Protected Dihydrogeldanamycin Protected Dihydrogeldanamycin Acyclic Amide Precursor->Protected Dihydrogeldanamycin Cu(I)-mediated amidation, 81% yield Geldanamycin Geldanamycin Protected Dihydrogeldanamycin->Geldanamycin Deprotection & Oxidation, 55% yield Hsp90 Inhibition by Geldanamycin cluster_hsp90 Hsp90 Chaperone Cycle cluster_outcome Cellular Outcome Hsp90_open Hsp90 (Open, ATP-receptive) Hsp90_closed Hsp90 (Closed, ATP-bound) Hsp90_open->Hsp90_closed ATP Binding Degradation Client Protein Degradation (Proteasome) Hsp90_open->Degradation Inhibition leads to Hsp90_closed->Hsp90_open ATP Hydrolysis & Product Release Folded_Protein Folded/Active Client Protein Hsp90_closed->Folded_Protein Folding & Release Client_Protein Unfolded/Misfolded Client Protein Client_Protein->Hsp90_closed Binding Geldanamycin Geldanamycin Geldanamycin->Hsp90_open Binds to ATP Pocket

References

Analytical quantification of 2-Methoxyhydroquinone in cosmetic creams

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Analytical Quantification of 2-Methoxyhydroquinone in Cosmetic Creams

Introduction

This compound (2-MHQ), also known as 2,5-dihydroxyanisole, is a hydroquinone (B1673460) derivative used in some cosmetic formulations for its skin-lightening and antioxidant properties. Due to regulatory limits and potential skin sensitivity, it is crucial to have a reliable and validated analytical method for the accurate quantification of 2-MHQ in complex cosmetic cream matrices. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for this purpose. The method is suitable for quality control, regulatory compliance, and research and development within the cosmetics industry. The described protocol covers sample preparation, chromatographic conditions, and a comprehensive validation strategy.

Principle

The cosmetic cream sample is first homogenized and the this compound is extracted into a suitable solvent. The extraction process involves heating to melt the lipid components of the cream, followed by cooling to precipitate fats and waxes, thereby cleaning up the sample.[1][2] The resulting solution is then filtered and analyzed by reverse-phase HPLC. The separation is achieved on a C18 column with an isocratic mobile phase of methanol (B129727) and water.[1][3] Quantification is performed by comparing the peak area of 2-MHQ in the sample to that of a known standard, using a UV detector.[2]

Materials and Reagents

  • Apparatus:

    • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Analytical balance

    • Ultrasonic bath

    • Water bath

    • Centrifuge

    • Volumetric flasks (10, 25, 50, 100 mL)

    • Pipettes

    • Syringes (1 mL)

    • Syringe filters (0.45 µm, PTFE or Nylon)

  • Chemicals and Standards:

    • This compound (2-MHQ) analytical standard (≥95.0% purity)[4]

    • Methanol (HPLC grade)[1]

    • Water (HPLC grade or ultrapure)

    • Acetonitrile (HPLC grade)

    • Cosmetic cream base (placebo, without 2-MHQ)

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of this compound standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution should be prepared fresh.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to establish the calibration curve.

Sample Preparation Protocol
  • Accurately weigh approximately 1.0 g of the cosmetic cream sample into a 50 mL beaker.

  • Add 25 mL of the extraction solution (Methanol/Water, 80:20 v/v).

  • Place the beaker in a water bath set to 60°C for 10 minutes and mix thoroughly to ensure the cream melts and disperses.[1][2]

  • Cool the mixture in an ice bath for 15 minutes to precipitate the waxy and fatty components of the cream base.[1]

  • Filter the cold mixture through a paper filter into a 50 mL volumetric flask.

  • Rinse the beaker and the filter paper with a small amount of the extraction solution and add the rinsing to the volumetric flask.

  • Allow the flask to return to room temperature and dilute to the mark with the extraction solution. Mix well.

  • Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[5]

HPLC Operating Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol:Water (70:30, v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector Wavelength 295 nm[1][2]
Column Temperature 30°C
Run Time 10 minutes

Method Validation

The analytical method was validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6][7]

Specificity

The specificity of the method was evaluated by analyzing a placebo cream sample. The resulting chromatogram showed no interfering peaks at the retention time of this compound, demonstrating the method's ability to assess the analyte unequivocally in the presence of matrix components.

Data Presentation

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1.023,540
5.0118,950
10.0237,100
25.0595,200
50.01,185,500
Correlation Coefficient (r²) 0.9998
Regression Equation y = 23645x + 1250

Table 2: Accuracy (Recovery) Data

Accuracy was determined by spiking a placebo cream with known concentrations of 2-MHQ.

Spiked LevelConcentration Added (µg/mL)Concentration Found (µg/mL)Recovery (%)RSD (%) (n=3)
Low5.04.9298.41.1
Medium10.010.11101.10.8
High25.024.6598.60.9

Table 3: Precision Data (Intra-day and Inter-day)

Precision was assessed by analyzing three different concentrations on the same day (intra-day) and on three different days (inter-day).[1]

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=9)
5.01.31.8
10.00.91.2
25.00.71.1

Table 4: LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N).

ParameterResult
LOD (S/N ≥ 3) 0.3 µg/mL
LOQ (S/N ≥ 10) 1.0 µg/mL

Visualizations

G cluster_0 Sample Receipt & Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Reporting Sample Receive Cosmetic Cream Sample Weigh Weigh 1.0 g of Sample Sample->Weigh AddSolvent Add 25 mL Extraction Solvent Weigh->AddSolvent Heat Heat at 60°C for 10 min AddSolvent->Heat Cool Cool in Ice Bath for 15 min Heat->Cool Filter1 Initial Filtration (Paper Filter) Cool->Filter1 Dilute Dilute to 50 mL Filter1->Dilute Filter2 Syringe Filter (0.45 µm) into HPLC Vial Dilute->Filter2 Inject Inject 20 µL into HPLC Filter2->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection at 295 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration (vs. Standard Curve) Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Experimental workflow for the quantification of this compound.

G cluster_accuracy Accuracy & Precision cluster_range Range & Sensitivity Validation Analytical Method Validation Accuracy Accuracy (Recovery %) Validation->Accuracy How close to true value? Precision Precision (RSD %) Validation->Precision How close to true value? Linearity Linearity (r²) Validation->Linearity Proportional response? LOD Limit of Detection Validation->LOD Can it be detected? LOQ Limit of Quantitation Validation->LOQ Can it be quantified? Specificity Specificity (No Interference) Validation->Specificity Analyte only? Repeatability Intra-day Precision->Repeatability Intermediate Inter-day Precision->Intermediate Range Range Linearity->Range

Caption: Key parameters for analytical method validation.

Conclusion

The developed HPLC-UV method is simple, accurate, precise, and specific for the quantification of this compound in cosmetic cream samples. The sample preparation procedure effectively removes interfering matrix components, and the chromatographic conditions provide excellent separation and detection. The method is validated and demonstrated to be suitable for its intended purpose in a quality control environment.

References

Application Notes and Protocols: 2-Methoxyhydroquinone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyhydroquinone (2-MHQ), also known as methoxyhydroquinone or MHQ, is a versatile aromatic organic compound with a hydroquinone (B1673460) backbone and a methoxy (B1213986) substituent. Its unique electronic and structural features make it a valuable building block and reagent in a variety of organic synthesis applications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of redox-active materials, biologically active molecules, and as a precursor for natural product synthesis.

I. Synthesis of this compound from Vanillin (B372448)

A significant and sustainable application of organic synthesis is the production of this compound from vanillin, a readily available bio-based feedstock derived from lignin.[1][2] This conversion is particularly relevant for the large-scale synthesis of 2-MHQ for applications such as organic redox flow batteries.[1][3][4] The reaction proceeds via a Dakin oxidation mechanism.

Experimental Protocol: Batch Synthesis of this compound from Vanillin

This protocol is adapted from a batch synthesis process described for the production of 2-MHQ.[1]

Materials:

  • Vanillin

  • Sodium percarbonate (or hydrogen peroxide and NaOH)

  • Sodium hydroxide (B78521) (NaOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) or Acetic acid for acidification

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillin in THF. In a separate beaker, prepare an aqueous solution of sodium percarbonate and 0.1 M NaOH.

  • Reaction Execution: Cool the vanillin solution in an ice bath. Slowly add the aqueous sodium percarbonate solution to the vanillin solution while stirring vigorously. The reaction is exothermic, so maintain the temperature below 25 °C. The reaction mixture will typically change color from colorless to yellow and then to a red-brown hue.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, acidify the reaction mixture to a pH of approximately 3-4 with hydrochloric acid or acetic acid. This step is crucial to stop the reaction.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.

Quantitative Data for Synthesis from Vanillin
ParameterValueReference
Starting MaterialVanillin[1]
OxidantSodium Percarbonate / H₂O₂[1]
SolventTHF / Water[1]
Yield (Continuous Process)83%[1]
Purity (Continuous Process)93.8%[1]
Production Rate (Continuous)≈0.55 kg h⁻¹[1]
Reaction Enthalpy (ΔRHm)-612.49 kJ mol⁻¹[1]

Synthesis Workflow

G cluster_prep Reaction Preparation cluster_reaction Dakin Oxidation cluster_workup Work-up and Purification vanillin Vanillin in THF reaction_mixture Reaction Mixture (Vigorous Stirring, < 25°C) vanillin->reaction_mixture oxidant Aqueous Sodium Percarbonate (with NaOH) oxidant->reaction_mixture acidification Acidification (pH 3-4) reaction_mixture->acidification extraction Ethyl Acetate Extraction acidification->extraction washing Wash with Water and Brine extraction->washing drying Drying (Na₂SO₄) washing->drying concentration Solvent Removal drying->concentration purification Purification (Recrystallization/Chromatography) concentration->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound from vanillin.

II. Precursor in the Synthesis of Biologically Active Molecules

This compound serves as a key starting material for the synthesis of various biologically active compounds, including natural products and their analogues.

Application: Precursor for the Hsp90 Inhibitor Geldanamycin

This compound has been utilized as a crucial precursor in the total synthesis of geldanamycin, a potent inhibitor of heat shock protein 90 (Hsp90), which is a target for cancer therapy.[5][6]

Experimental Protocol: Synthesis of a Geldanamycin Precursor Fragment

The following is a generalized protocol illustrating the type of transformation this compound might undergo in the initial steps of a complex synthesis like that of geldanamycin. Specific details would be found in the primary literature.[6]

Materials:

  • This compound

  • Protecting group reagents (e.g., benzyl (B1604629) bromide, TBDMSCl)

  • A suitable base (e.g., K₂CO₃, imidazole)

  • An appropriate electrophile for substitution on the aromatic ring

  • Dry solvents (e.g., DMF, CH₂Cl₂)

  • Standard work-up and purification reagents

Procedure:

  • Protection of Hydroxyl Groups: The hydroxyl groups of this compound are first protected to prevent unwanted side reactions. For example, benzylation using benzyl bromide and a base like potassium carbonate in DMF.

  • Functionalization of the Aromatic Ring: The protected this compound can then undergo electrophilic aromatic substitution (e.g., nitration, acylation) at a specific position on the ring, guided by the directing effects of the existing substituents.

  • Further Transformations: The newly introduced functional group can be further elaborated through a series of reactions (e.g., reduction of a nitro group to an amine, followed by amide coupling) to build up the complex structure of the target molecule.

  • Deprotection: In the later stages of the synthesis, the protecting groups on the hydroquinone moiety are removed to reveal the free hydroxyl groups.

Signaling Pathway Context

G MHQ This compound Precursor Geldanamycin Precursor MHQ->Precursor Multi-step Synthesis Geldanamycin Geldanamycin Precursor->Geldanamycin Further Synthesis Hsp90 Hsp90 Geldanamycin->Hsp90 Inhibition ClientProteins Client Proteins (e.g., oncogenic proteins) Hsp90->ClientProteins Chaperoning Degradation Protein Degradation Hsp90->Degradation Inhibition leads to

Caption: Role of 2-MHQ in the synthesis of an Hsp90 inhibitor.

III. Synthesis of Antioxidant and Anti-inflammatory Derivatives

The 2-methoxyphenol moiety, present in this compound, is a key structural feature in many natural and synthetic compounds with antioxidant and anti-inflammatory properties.[7][8] 2-MHQ can be used as a scaffold to synthesize derivatives with enhanced biological activity.

Experimental Protocol: General Procedure for Derivatization

Materials:

  • This compound

  • Various alkyl or acyl halides

  • A suitable base (e.g., pyridine, triethylamine)

  • An appropriate solvent (e.g., dichloromethane, acetonitrile)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: Dissolve this compound in a suitable dry solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the base to the reaction mixture.

  • Addition of Electrophile: Slowly add the alkyl or acyl halide to the reaction mixture at room temperature or below, depending on the reactivity.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a mild acid. Extract the product into an organic solvent.

  • Purification: Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Biological Activity of a 2-MHQ related compound
CompoundBiological ActivityIC₅₀ ValueReference
This compoundReduces TNF-α-induced CCL2 production64.3 µM[5][6]

IV. Other Applications

Polymerization Inhibition

Hydroquinone and its derivatives are well-established inhibitors of free-radical polymerization.[9][10][11] They function by quenching radical species, thus preventing the initiation and propagation of polymer chains. While specific data for this compound is less prevalent in the provided results, its structural similarity to hydroquinone suggests it would exhibit similar inhibitory properties. This makes it a potential candidate for stabilizing monomers during storage and transportation.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its accessibility from renewable resources like vanillin enhances its appeal for sustainable chemistry. The protocols and data presented here highlight its utility in the synthesis of materials for energy storage, complex natural products with therapeutic potential, and other biologically active molecules. Researchers are encouraged to explore its potential in the development of novel synthetic methodologies and the creation of new chemical entities.

References

Application Notes and Protocols for 2-Methoxyhydroquinone as a Photographic Developing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating 2-Methoxyhydroquinone as a novel developing agent in black and white photography. The following sections detail the chemical background, proposed developer formulations, a complete experimental workflow for sensitometric and image quality analysis, and methods for data interpretation.

Introduction

This compound, a derivative of the common developing agent hydroquinone, presents an intriguing candidate for photographic development. The presence of an electron-donating methoxy (B1213986) group on the benzene (B151609) ring is anticipated to modulate the redox potential of the molecule, potentially influencing its activity, selectivity, and overall performance as a developing agent.[1][2][3][4][5] These protocols are designed to systematically investigate these properties.

A standard photographic developer is a complex aqueous solution typically comprising four key components:

  • Developing Agent(s): The primary reducing agent that converts exposed silver halide crystals into metallic silver.[6][7][8][9]

  • Accelerator (Alkali): Creates the necessary alkaline environment for the developing agent to function efficiently.[7][8]

  • Preservative: Prevents the developing agent from oxidizing prematurely, thus extending the developer's shelf life.[6][7]

  • Restrainer: Inhibits the development of unexposed silver halide crystals, thereby controlling chemical fog.[7]

This study will explore this compound both as a sole developing agent and in a superadditive combination with Metol, a common practice in developer formulation to enhance performance.[6][7]

Proposed Developer Formulations

Based on the chemistry of hydroquinone-based developers and the anticipated increased activity of this compound, two starting formulations are proposed for initial testing. All chemicals should be dissolved in the order listed.

Table 1: Proposed Developer Formulations

ChemicalFormula A: this compound (MHQ) DeveloperFormula B: Metol-2-Methoxyhydroquinone (MMQ) DeveloperPurpose
Water (at 50°C)750 mL750 mLSolvent
Metol-2.0 gDeveloping Agent (low contrast, high detail)
Sodium Sulfite (anhydrous)50 g50 gPreservative
This compound8.0 g6.0 gDeveloping Agent (high contrast)
Sodium Carbonate (anhydrous)20 g25 gAccelerator
Potassium Bromide1.0 g1.0 gRestrainer
Cold Water to make1000 mL1000 mL-

Experimental Protocols

This section outlines the detailed methodology for evaluating the proposed developer formulations.

Materials and Equipment
  • Black and white panchromatic film (e.g., Kodak Tri-X 400 or Ilford HP5+)

  • Photographic enlarger with a light source of known and stable intensity

  • Calibrated step wedge (e.g., Kodak No. 2 Photographic Step Tablet)

  • Film developing tank and reels

  • Accurate thermometer

  • Densitometer

  • Flatbed scanner with transparency scanning capabilities

  • Image analysis software (e.g., ImageJ or similar)

  • Standard photographic stop bath and fixer solutions

  • Chemicals for developer formulations (see Table 1)

  • Distilled water

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_preparation Preparation cluster_exposure Exposure cluster_processing Processing cluster_analysis Analysis prep_dev Prepare Developer Formulations A and B develop Develop Film prep_dev->develop prep_film Load Film into Developing Tank expose_film Expose Film to Step Wedge prep_film->expose_film expose_film->develop stop_bath Stop Bath develop->stop_bath fix Fix stop_bath->fix wash_dry Wash and Dry fix->wash_dry densitometry Densitometry wash_dry->densitometry image_quality Image Quality Analysis (Grain and Sharpness) wash_dry->image_quality sensitometry Sensitometric Analysis (H&D Curve) densitometry->sensitometry sensitometry->image_quality

Caption: Experimental workflow for evaluating this compound as a photographic developer.

Detailed Methodologies

Step 1: Film Exposure (Sensitometry)

  • In total darkness, load a sheet or roll of the selected black and white film into the developing tank reel.

  • Place a calibrated step wedge in the negative carrier of the enlarger.

  • Position the film, emulsion side up, on the enlarger baseboard.

  • Make a series of exposures of the step wedge onto different sections of the film. A typical approach is to make a baseline exposure and then a series of exposures at one-stop increments (doubling the exposure time at each step).

  • Record the exposure times for each step wedge image.

Step 2: Film Processing

  • Prepare the developer solutions (Formula A and B) according to the quantities specified in Table 1. Ensure all chemicals are fully dissolved. Bring the developer to a standard temperature, typically 20°C (68°F).

  • Pour the developer into the developing tank. Start a timer immediately.

  • Agitate the tank for the first 30 seconds continuously, then for 10 seconds every minute for the remainder of the development time. A starting development time of 8-10 minutes is recommended for initial tests.

  • After the development time has elapsed, pour out the developer and pour in the stop bath. Agitate for 30-60 seconds.

  • Pour out the stop bath and pour in the fixer. Agitate as per the fixer manufacturer's instructions (typically 5-10 minutes).

  • Wash the film with running water for 20-30 minutes.

  • Hang the film to dry in a dust-free environment.

Step 3: Sensitometric Analysis

  • Once the film is dry, use a densitometer to measure the density of each step on the exposed step wedge images. Also, measure the density of an unexposed portion of the film to determine the base fog level (Dmin).

  • For each development time and formula, create a table of exposure (in log units) versus the corresponding density.

  • Plot the density (y-axis) against the log of the relative exposure (x-axis) to generate the Hurter-Driffield (H&D) curve.

  • From the H&D curve, determine the following parameters:

    • Dmin (Base + Fog): The density of the unexposed, developed film base.

    • Dmax: The maximum density achieved on the film.

    • Gamma (γ): The slope of the straight-line portion of the H&D curve, which represents the contrast of the developer-film combination.

Table 2: Sample Data Table for Sensitometric Analysis

StepRelative ExposureLog Relative ExposureDensity (Formula A)Density (Formula B)
110.0
220.3
340.6
.........
211,048,5766.3

Step 4: Image Quality Analysis

  • Grain (RMS Granularity):

    • Scan a uniformly exposed and developed area of the film (at a mid-gray density) at high resolution (e.g., 4800 dpi).

    • In image analysis software (e.g., ImageJ), select a representative area.

    • Calculate the standard deviation of the pixel brightness values within this area. This value serves as a quantitative measure of RMS granularity.[10] A lower standard deviation indicates finer grain.

  • Sharpness (Acutance):

    • Scan a sharp edge on the developed film (e.g., the edge of one of the steps on the step wedge) at high resolution.

    • In image analysis software, plot the density profile across this edge.

    • A steeper gradient in the density profile indicates higher acutance and therefore greater perceived sharpness.

Table 3: Sample Data Table for Image Quality Analysis

Developer FormulaRMS Granularity (Standard Deviation)Acutance (Edge Gradient)
Formula A
Formula B
Commercial Control Developer

Data Interpretation and Further Research

The data collected will allow for a comprehensive evaluation of this compound as a developing agent.

  • Sensitometric Data: The H&D curves will reveal the characteristic response of the film to the new developers. A comparison of the gamma values will indicate the relative contrast produced by each formula. The film speed can also be calculated from these curves.

  • Image Quality Data: The RMS granularity and acutance measurements will provide quantitative insights into the grain structure and sharpness rendering capabilities of the developers.

Based on the initial results, further experiments can be designed to optimize the developer formulations. This may involve adjusting the concentration of this compound, the type and concentration of the alkali, or the ratio of Metol to this compound in the MMQ formulation. The effect of development time and temperature on the sensitometric and image quality parameters should also be systematically investigated.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling photographic chemicals.

  • Work in a well-ventilated area.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

  • Dispose of chemical waste in accordance with local regulations.

References

Application Notes and Protocols for 2-Methoxyhydroquinone as a Substrate in Tyrosinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis, the process responsible for pigmentation in a wide range of organisms. It catalyzes the ortho-hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity). The dysregulation of tyrosinase activity is implicated in various skin hyperpigmentation disorders, making it a key target for drug discovery in dermatology and cosmetology. The development of robust and reliable assays to measure tyrosinase activity is therefore of paramount importance for screening potential inhibitors.

While L-tyrosine and L-3,4-dihydroxyphenylalanine (L-DOPA) are the natural substrates for tyrosinase, alternative chromogenic substrates are often employed for simpler and more direct spectrophotometric assays. This document provides detailed application notes and protocols for the use of 2-methoxyhydroquinone as a substrate for tyrosinase activity assays.

Principle of the Assay

Similar to other hydroquinone (B1673460) derivatives, this compound is a poor direct substrate for tyrosinase. Its enzymatic oxidation requires the presence of a catalytic amount of a co-substrate, such as L-DOPA. In the presence of L-DOPA, tyrosinase is activated and can then oxidize this compound to its corresponding quinone, 2-methoxy-1,4-benzoquinone. This product is a colored compound that can be quantified spectrophotometrically, allowing for the determination of tyrosinase activity. The reaction scheme is as follows:

  • Tyrosinase Activation (using L-DOPA): L-DOPA + O₂ --(Tyrosinase)--> Dopaquinone + H₂O

  • Oxidation of this compound: this compound + Dopaquinone (catalytic) --(Tyrosinase)--> 2-Methoxy-1,4-benzoquinone + L-DOPA

The rate of formation of 2-methoxy-1,4-benzoquinone is proportional to the tyrosinase activity.

Data Presentation

SubstrateEnzyme SourceK_m_ (mM)V_max_ (µmol/min)Reference
L-DOPAMushroom0.84122 (U/min)[1]
L-DOPAHuman0.46 ± 0.091.15 ± 0.06[2]
L-TyrosineHuman0.16 ± 0.040.32 ± 0.03[2]
Quercetin (Inhibitor)MushroomK_i_ = 11 µM-[1]

Note: The activity of tyrosinase can vary significantly depending on the enzyme source, purity, and assay conditions. The values presented above should be considered as representative examples.

Experimental Protocols

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Sodium Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving substrate if necessary

  • 96-well microplates

  • Spectrophotometric microplate reader

Preparation of Reagents
  • Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate volumes of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic solutions to achieve a pH of 6.8.

  • Tyrosinase Stock Solution: Prepare a stock solution of mushroom tyrosinase in cold sodium phosphate buffer. The final concentration will need to be optimized for the specific assay conditions, but a starting concentration of 1000-2000 units/mL is recommended.

  • This compound Stock Solution: Prepare a stock solution of this compound in sodium phosphate buffer. If solubility is an issue, a small amount of DMSO can be used, ensuring the final DMSO concentration in the assay does not exceed 1-2%. A typical starting stock concentration is 10-100 mM.

  • L-DOPA Stock Solution: Prepare a fresh stock solution of L-DOPA in sodium phosphate buffer. A typical starting stock concentration is 1-10 mM.

Assay Protocol
  • Enzyme and Substrate Preparation:

    • Prepare serial dilutions of the this compound stock solution in sodium phosphate buffer to achieve a range of final assay concentrations (e.g., 0.1 to 10 mM).

    • Prepare a working solution of tyrosinase in sodium phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over a reasonable time course.

    • Prepare a working solution of L-DOPA. A final concentration in the low micromolar range (e.g., 10-50 µM) is typically sufficient to act as a co-substrate.

  • Assay Procedure in a 96-Well Plate:

    • To each well, add the following in order:

      • 50 µL of Sodium Phosphate Buffer (pH 6.8)

      • 25 µL of the this compound solution at various concentrations.

      • 25 µL of the L-DOPA solution.

    • To initiate the reaction, add 100 µL of the tyrosinase working solution to each well.

    • Include appropriate controls:

      • Blank: All reagents except the enzyme (add buffer instead).

      • Negative Control: All reagents except the substrate (add buffer instead).

      • Positive Control: A known tyrosinase inhibitor can be included to validate the assay.

  • Measurement:

    • Immediately after adding the enzyme, place the microplate in a spectrophotometric plate reader.

    • Measure the increase in absorbance at a wavelength between 390 nm and 480 nm . The optimal wavelength should be determined by scanning the absorbance spectrum of the reaction product, 2-methoxy-1,4-benzoquinone. Based on structurally similar compounds, a wavelength of approximately 410 nm is a good starting point.

    • Record the absorbance at regular intervals (e.g., every 30-60 seconds) for a period of 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Plot the initial velocity (V₀) against the substrate (this compound) concentration.

    • If determining kinetic parameters, fit the data to the Michaelis-Menten equation to calculate K_m_ and V_max_.

Mandatory Visualizations

Signaling Pathway: Melanin Biosynthesis

The following diagram illustrates the central role of tyrosinase in the melanin synthesis pathway.

Melanin_Synthesis_Pathway cluster_0 Melanocyte Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase) Leukodopachrome Leukodopachrome Dopaquinone->Leukodopachrome CysteinylDOPA Cysteinyl-DOPA Dopaquinone->CysteinylDOPA + Cysteine Dopachrome Dopachrome Leukodopachrome->Dopachrome DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI TRP-2 DHICA 5,6-Dihydroxyindole- 2-carboxylic acid (DHICA) Dopachrome->DHICA Eumelanin Eumelanin (Brown/Black Pigment) DHI->Eumelanin TRP-1 DHICA->Eumelanin TRP-1 Cysteine Cysteine Pheomelanin Pheomelanin (Red/Yellow Pigment) CysteinylDOPA->Pheomelanin

Caption: The melanin biosynthesis pathway, highlighting the key enzymatic steps catalyzed by tyrosinase.

Experimental Workflow: Tyrosinase Activity Assay

The following diagram outlines the workflow for performing the tyrosinase activity assay using this compound as a substrate.

Tyrosinase_Assay_Workflow cluster_workflow Experimental Workflow prep_reagents 1. Prepare Reagents - Tyrosinase Solution - this compound Solutions - L-DOPA Solution - Phosphate Buffer plate_setup 2. Set up 96-Well Plate - Add Buffer, Substrate, and Co-substrate prep_reagents->plate_setup initiate_reaction 3. Initiate Reaction - Add Tyrosinase Solution plate_setup->initiate_reaction measure_absorbance 4. Measure Absorbance - Spectrophotometer (390-480 nm) - Kinetic Read initiate_reaction->measure_absorbance data_analysis 5. Data Analysis - Calculate Initial Velocity (V₀) - Plot V₀ vs. [Substrate] measure_absorbance->data_analysis determine_kinetics 6. Determine Kinetic Parameters - Michaelis-Menten Plot - Calculate K_m_ and V_max_ data_analysis->determine_kinetics

Caption: Workflow for the tyrosinase activity assay using this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of 2-Methoxyhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the sensitive and accurate detection of 2-Methoxyhydroquinone. This compound, a derivative of hydroquinone, is of significant interest in various fields, including pharmaceutical and environmental analysis, due to its potential biological activities and presence as a metabolite or degradation product. The described method utilizes reverse-phase chromatography with UV detection, providing a reliable and reproducible protocol for quantification in diverse sample matrices. This document provides a comprehensive experimental protocol, data presentation, and a visual workflow to aid researchers in implementing this method.

Introduction

This compound (2-MHQ) is an aromatic organic compound that belongs to the family of phenols.[1] It is structurally related to hydroquinone, a well-known depigmenting agent, and is found in various natural sources.[1] The analysis of 2-MHQ is crucial for understanding its metabolic pathways, assessing its environmental fate, and for quality control in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution and sensitivity, making it an ideal choice for the determination of 2-MHQ. This application note presents a validated HPLC-UV method suitable for research and quality control purposes.

Data Presentation

The following table summarizes the typical quantitative data and system suitability parameters for the HPLC analysis of this compound based on established methods for similar phenolic compounds.

ParameterTypical Value
Retention Time (t_R_) 3.5 - 5.0 min
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) ~0.02 µg/mL
Limit of Quantification (LOQ) ~0.06 µg/mL
Tailing Factor < 2
Theoretical Plates > 2000

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

Materials and Reagents
  • This compound analytical standard (≥98% purity)[2][3]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Phosphoric acid (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Data acquisition and processing software.

Preparation of Solutions
  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water (e.g., 40:60 v/v) with an acidic modifier like 0.1% formic acid.[5][6] The mobile phase should be filtered and degassed before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions are used to construct a calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • Liquid Samples (e.g., biological fluids, reaction mixtures):

    • Centrifuge the sample to remove any particulate matter.

    • If necessary, perform a liquid-liquid or solid-phase extraction to concentrate the analyte and remove interfering substances.

    • Filter the final extract through a 0.45 µm syringe filter before injection.

  • Solid Samples (e.g., tissues, plant material):

    • Homogenize the sample.

    • Extract the analyte with a suitable organic solvent (e.g., methanol or ethyl acetate).

    • Centrifuge to remove solid debris.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[5]

HPLC Conditions
ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 295 nm[7]
Run Time 10 minutes
Data Analysis
  • Identification: The peak corresponding to this compound in the sample chromatogram is identified by comparing its retention time with that of the standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the standards against their known concentrations. The concentration of this compound in the sample is then determined from this curve.

Mandatory Visualization

The following diagrams illustrate the key aspects of the analytical workflow.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing & Results Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram Chromatogram Generation Data_Acquisition->Chromatogram Data_Analysis Data Analysis (Integration, Calibration) Chromatogram->Data_Analysis Quantification Quantification Report Data_Analysis->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Signaling_Pathway Analyte This compound in Sample Stationary_Phase C18 Stationary Phase (Non-polar) Analyte->Stationary_Phase Interaction (Retention) Detection UV Detector (295 nm) Stationary_Phase->Detection Eluted Analyte Mobile_Phase Mobile Phase (Polar) Mobile_Phase->Stationary_Phase Elution Signal Signal Output Detection->Signal

Caption: Logical relationship of components in reverse-phase HPLC.

References

Application Notes and Protocols for Cyclic Voltammetry Analysis of 2-Methoxyhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the analysis of 2-Methoxyhydroquinone (MHQ) using cyclic voltammetry (CV). This electrochemical technique is a powerful tool for characterizing the redox properties of MHQ, which is crucial for understanding its antioxidant activity, metabolic fate, and potential applications in various fields, including drug development.

Introduction to this compound and Cyclic Voltammetry

This compound, a derivative of hydroquinone (B1673460), is a redox-active compound with significant antioxidant properties. It is found in various natural products and can be synthesized from vanillin.[1][2] Understanding the electrochemical behavior of MHQ is essential for applications ranging from redox flow batteries to its potential role as a therapeutic agent or its involvement in drug metabolism. Quinones and hydroquinones are known to play a significant role in toxicology, as their redox cycling can lead to the generation of reactive oxygen species (ROS).[3][4][5][6]

Cyclic voltammetry is a versatile and widely used electrochemical technique to study the redox behavior of chemical species.[7][8] It provides valuable information about the thermodynamics and kinetics of electron transfer reactions. By measuring the current response of a solution containing the analyte to a linearly swept potential, a characteristic cyclic voltammogram is obtained, which can reveal the oxidation and reduction potentials, the reversibility of the redox process, and the stability of the redox-active species.[9][10][11]

Principle of the Method

In a cyclic voltammetry experiment for the analysis of this compound, the potential at a working electrode is scanned linearly from an initial potential to a switching potential and then back to the initial potential. As the potential is swept, MHQ will be oxidized to its corresponding quinone form, 2-methoxy-1,4-benzoquinone (MQ), at a specific potential. This oxidation involves the transfer of two electrons and two protons.[1][2] On the reverse scan, the generated MQ can be reduced back to MHQ, producing a corresponding reduction peak.

The key parameters obtained from a cyclic voltammogram include:

  • Anodic Peak Potential (Epa): The potential at which the maximum oxidation current is observed.

  • Cathodic Peak Potential (Epc): The potential at which the maximum reduction current is observed.

  • Anodic Peak Current (ipa): The maximum current during the oxidation scan.

  • Cathodic Peak Current (ipc): The maximum current during the reduction scan.

The reversibility of the redox reaction can be assessed by the ratio of the peak currents (ipa/ipc) and the separation of the peak potentials (ΔEp = Epa - Epc). For a reversible two-electron process, the theoretical value for ΔEp is approximately 29.5 mV at 25°C.

Applications in Drug Discovery and Development

The electrochemical analysis of this compound and similar structures is highly relevant in the pharmaceutical sciences.[12][13][14][15]

  • Antioxidant Activity Assessment: The oxidation potential of MHQ is directly related to its ability to donate electrons and act as an antioxidant. A lower oxidation potential generally indicates a stronger antioxidant capacity.[16][17] CV provides a rapid and efficient method to screen and compare the antioxidant potential of MHQ derivatives.

  • Metabolic Studies: The redox cycling between hydroquinones and quinones is a key aspect of the metabolism of many drugs and xenobiotics.[18] Understanding the electrochemical properties of an MHQ-containing drug candidate can help predict its metabolic fate, including the potential for redox cycling and the generation of reactive oxygen species, which can lead to cellular damage.[3][4][5][6]

  • Toxicity Screening: Quinones are a class of toxicological intermediates that can cause cellular damage through alkylation of proteins and DNA or through the generation of oxidative stress.[3][4][5][6] CV can be used as an early-stage screening tool to assess the potential for a compound to form reactive quinone species and to understand the conditions under which this might occur.

  • Formulation and Stability Studies: The stability of a drug substance is critical for its efficacy and safety. CV can be used to monitor the degradation of MHQ in different formulations and under various storage conditions, particularly its oxidation.

Experimental Protocol

This protocol provides a step-by-step guide for performing cyclic voltammetry analysis of this compound.

4.1. Materials and Reagents

  • This compound (MHQ)

  • Phosphoric acid (H₃PO₄)

  • Deionized water

  • Argon or Nitrogen gas (for deoxygenation)

  • Standard electrochemical cell

  • Working electrode: Glassy carbon electrode (GCE)

  • Reference electrode: Ag/AgCl (in saturated KCl)

  • Counter electrode: Platinum wire

  • Potentiostat

4.2. Solution Preparation

  • Supporting Electrolyte: Prepare a 0.5 M solution of phosphoric acid (H₃PO₄) in deionized water. Phosphoric acid has been shown to stabilize MHQ and its redox products.[1][2]

  • Analyte Solution: Prepare a 1 mM stock solution of this compound in the 0.5 M H₃PO₄ supporting electrolyte.

4.3. Electrochemical Cell Setup

  • Assemble the three-electrode system in the electrochemical cell.

  • Add a known volume of the MHQ analyte solution to the cell, ensuring that the electrodes are sufficiently immersed.

  • Deoxygenate the solution by bubbling with argon or nitrogen gas for at least 10-15 minutes prior to the measurement. Oxygen can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

4.4. Cyclic Voltammetry Measurement

  • Connect the electrodes to the potentiostat.

  • Set the parameters for the cyclic voltammetry experiment. A typical starting point for MHQ analysis is:

    • Initial Potential: 0.0 V (vs. Ag/AgCl)

    • Vertex Potential 1 (Switching Potential): +0.8 V (vs. Ag/AgCl)

    • Vertex Potential 2 (Final Potential): 0.0 V (vs. Ag/AgCl)

    • Scan Rate: 100 mV/s

  • Run the cyclic voltammetry scan.

  • To investigate the kinetics of the electrode process, perform scans at various scan rates (e.g., 20, 50, 100, 150, 200 mV/s).

4.5. Data Analysis

  • From the obtained cyclic voltammograms, determine the anodic and cathodic peak potentials (Epa, Epc) and peak currents (ipa, ipc).

  • Calculate the formal potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.

  • Calculate the peak potential separation: ΔEp = Epa - Epc.

  • Plot the peak current (ipa and ipc) versus the square root of the scan rate (ν¹/²). A linear relationship indicates a diffusion-controlled process.

Quantitative Data Summary

The following table summarizes typical electrochemical data for this compound obtained from cyclic voltammetry.

AnalyteConcentration (mM)Supporting ElectrolyteWorking ElectrodeScan Rate (mV/s)Epa (V vs. Ag/AgCl)Epc (V vs. Ag/AgCl)ΔEp (mV)Reference
This compound10.5 M H₃PO₄Glassy Carbon100~ +0.35~ +0.29~ 60[1]
This compound10.5 M H₃PO₄Glassy Carbon200~ +0.36~ +0.28~ 80[1]
Hydroquinone30.5 M HClO₄Gold50~ +0.55~ +0.06490[19]
Hydroquinone-pH 7 PBSG/Cu/GDY100~ +0.15~ +0.05~ 100[20]

Note: The peak potentials can vary depending on the reference electrode used and the specific experimental conditions. The data for hydroquinone is provided for comparison.

Visualizations

Electrochemical Workflow for this compound Analysis

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sol Prepare 1 mM MHQ in 0.5 M H3PO4 prep_cell Assemble 3-electrode cell prep_sol->prep_cell deoxygenate Deoxygenate with Ar/N2 prep_cell->deoxygenate set_params Set CV parameters (Potential range, Scan rate) deoxygenate->set_params run_cv Run Cyclic Voltammetry set_params->run_cv get_voltammogram Obtain Cyclic Voltammogram run_cv->get_voltammogram extract_data Extract Epa, Epc, ipa, ipc get_voltammogram->extract_data analyze_reversibility Analyze Reversibility (ΔEp, ipa/ipc) extract_data->analyze_reversibility analyze_diffusion Plot ip vs. ν^(1/2) extract_data->analyze_diffusion

Caption: Experimental workflow for the cyclic voltammetry analysis of this compound.

Redox Mechanism of this compound

redox_mechanism MHQ This compound (MHQ) Semiquinone Semiquinone Radical MHQ->Semiquinone - e-, - H+ MQ 2-Methoxy-1,4-benzoquinone (MQ) MHQ->MQ - 2e-, - 2H+ (Oxidation) Semiquinone->MHQ + e-, + H+ Semiquinone->MQ - e-, - H+ MQ->MHQ + 2e-, + 2H+ (Reduction) MQ->Semiquinone + e-, + H+

Caption: Redox mechanism of this compound showing the two-electron transfer process and the semiquinone intermediate.[1][2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxyhydroquinone from Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-methoxyhydroquinone (MHQ) from vanillin (B372448). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound from vanillin?

A1: The synthesis is typically achieved through a Dakin oxidation reaction. In this process, the aldehyde group of vanillin is oxidized using hydrogen peroxide under basic conditions to yield the corresponding hydroquinone.

Q2: Why is my reaction mixture turning dark brown or black?

A2: A dark coloration can indicate the formation of side products or the degradation of the desired this compound.[1] This can be caused by several factors, including excessive temperatures due to the exothermic nature of the reaction, the presence of oxygen which can lead to oxidation, or prolonged reaction times. Ensure adequate cooling and consider performing the reaction under an inert atmosphere.

Q3: I am observing a low yield of this compound. What are the common causes?

A3: Low yields can stem from incomplete conversion of vanillin, formation of byproducts, or degradation of the product. Key factors to investigate include the purity of reagents (especially the hydrogen peroxide), inefficient mixing, improper pH control, and suboptimal reaction temperature and time.

Q4: How can I improve the solubility of vanillin in the reaction mixture?

A4: Vanillin has limited solubility in water. To enhance its solubility and improve reaction efficiency, a co-solvent such as tetrahydrofuran (B95107) (THF) is often employed.[1]

Q5: What are the primary byproducts in this reaction?

A5: The main byproduct is formic acid, which is formed from the aldehyde group during the oxidation.[1] Additionally, dimeric side-products can also be formed.[2][3] Under certain conditions, over-oxidation or polymerization can lead to a variety of other impurities.

Q6: Is the reaction exothermic?

A6: Yes, the Dakin oxidation of vanillin is a highly exothermic reaction.[1] It is crucial to have efficient cooling and to add the hydrogen peroxide solution slowly to maintain control over the reaction temperature.

Q7: How can I monitor the progress of the reaction?

A7: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of vanillin and the formation of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Vanillin - Inactive or decomposed hydrogen peroxide.- Incorrect pH (too low).- Insufficient reaction time or temperature.- Use a fresh, properly stored solution of hydrogen peroxide and verify its concentration.- Ensure the reaction mixture is sufficiently basic (pH > 11) for the Dakin reaction to proceed.- Optimize reaction time and temperature, monitoring the reaction progress by TLC or HPLC.
Formation of a Dark Tar-like Substance - Reaction temperature is too high, leading to decomposition.- Presence of oxygen causing oxidation of the product.- Prolonged exposure to basic conditions.- Implement efficient cooling (e.g., ice bath) and add hydrogen peroxide dropwise to control the exotherm.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Neutralize the reaction mixture promptly upon completion.
Low Isolated Yield After Workup - Incomplete extraction of the product.- Degradation of the product during workup or purification.- Formation of soluble byproducts that are difficult to separate.- Optimize the extraction solvent and the number of extractions.- Avoid prolonged exposure to high temperatures and strong acids or bases during purification.- Consider alternative purification methods such as column chromatography or recrystallization with different solvent systems.
Product is Oily and Difficult to Crystallize - Presence of impurities that inhibit crystallization.- Residual solvent.- Purify the crude product using column chromatography before attempting crystallization.- Ensure all solvent is removed under vacuum before setting up the crystallization. Trituration with a non-polar solvent may induce solidification.
Inconsistent Yields Between Batches - Variability in reagent quality.- Inconsistent control of reaction parameters (temperature, addition rate, stirring).- Fluctuations in workup and purification procedures.- Use reagents from the same batch or re-standardize solutions before use.- Standardize all reaction parameters and document them carefully for each run.- Develop a robust and consistent workup and purification protocol.

Data Presentation: Comparison of Synthesis Conditions

Method Vanillin Concentration Oxidant Base Solvent Temperature Reaction Time Yield (%) Purity (%) Reference
BatchNot specifiedHydrogen PeroxideNaOHWater/THFAmbient30 seconds75.8Not specified[4]
Continuous (TCDC)20 g/LSodium PercarbonateNaOHWater/THF30 °CSteady-state8393.8[1]
Continuous (TCDC)40 g/LSodium PercarbonateNaOHWater/THF30 °CSteady-stateLower than 20 g/L caseNot specified[1]

Experimental Protocols

Detailed Methodology for Continuous Synthesis in a Taylor-Couette Disc Contactor (TCDC)

This protocol is adapted from a study demonstrating a high-yield, continuous synthesis of this compound.[1]

Materials:

  • Vanillin

  • Sodium Percarbonate

  • Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

Equipment:

  • Taylor-Couette Disc Contactor (TCDC) reactor

  • Pumps for reagent delivery

  • Temperature control system

  • Phase separator

  • Rotary evaporator

  • Vacuum drying oven

Procedure:

  • Solution Preparation:

    • Prepare a solution of vanillin in THF (e.g., 200 g/L).

    • Prepare an aqueous solution of sodium percarbonate (e.g., 150 g/L) in 0.1 M NaOH.

  • Reaction Setup:

    • Set up the TCDC reactor with appropriate temperature control (e.g., 30 °C).

    • Calibrate the pumps to deliver the organic and aqueous phases at the desired ratio (e.g., 1:2 organic to aqueous).

  • Continuous Reaction:

    • Simultaneously pump the vanillin solution and the sodium percarbonate solution into the TCDC reactor.

    • The reaction occurs within the reactor, and a phase separation is induced by the salting-out effect of the sodium carbonate formed.

  • Product Isolation:

    • The biphasic mixture exits the reactor and enters a phase separator.

    • The upper THF-rich organic phase, containing the this compound, is collected.

    • The solvent from the organic phase is removed using a rotary evaporator.

  • Purification:

    • The resulting crude product, a dark brown liquid, is transferred to crystallization beakers.

    • The product is dried in a vacuum drying oven (e.g., at 50 °C and 100 mbar) for 48 hours to yield yellow crystals of this compound.

Mandatory Visualization

Reaction_Pathway Figure 1: Reaction pathway for the synthesis of this compound from Vanillin. Vanillin Vanillin Intermediate Tetrahedral Intermediate Vanillin->Intermediate + H₂O₂ / OH⁻ H2O2_OH H₂O₂ / OH⁻ Formate_Ester Formate Ester Intermediate Intermediate->Formate_Ester Rearrangement Aryl_Migration Aryl Migration MHQ This compound Formate_Ester->MHQ + H₂O Formic_Acid Formic Acid Formate_Ester->Formic_Acid + H₂O Hydrolysis Hydrolysis Side_Products Dimeric Side Products & Degradation MHQ->Side_Products Oxidation/Decomposition

Figure 1: Reaction pathway for the synthesis of this compound from Vanillin.

Troubleshooting_Workflow Figure 2: Troubleshooting workflow for low yield in this compound synthesis. Start Low Yield Observed Check_Reagents Check Reagent Quality (H₂O₂, Vanillin) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_pH Verify Reaction pH (>11) pH_OK pH Correct? Check_pH->pH_OK Check_Temp Monitor Reaction Temperature (Control Exotherm) Temp_OK Temp Controlled? Check_Temp->Temp_OK Check_Time Optimize Reaction Time Time_OK Time Optimized? Check_Time->Time_OK Check_Workup Review Workup & Purification Protocol Workup_OK Workup Efficient? Check_Workup->Workup_OK Reagents_OK->Check_pH Yes Replace_Reagents Use Fresh Reagents Reagents_OK->Replace_Reagents No pH_OK->Check_Temp Yes Adjust_pH Adjust Base Concentration pH_OK->Adjust_pH No Temp_OK->Check_Time Yes Improve_Cooling Improve Cooling/Slower Addition Temp_OK->Improve_Cooling No Time_OK->Check_Workup Yes Time_Study Conduct Time-course Study Time_OK->Time_Study No Improve_Yield Yield Improved Workup_OK->Improve_Yield Yes Optimize_Workup Optimize Extraction/Purification Workup_OK->Optimize_Workup No Replace_Reagents->Check_Reagents Adjust_pH->Check_pH Improve_Cooling->Check_Temp Time_Study->Check_Time Optimize_Workup->Check_Workup

Figure 2: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Stabilization of 2-Methoxyhydroquinone (2-MHQ) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 2-Methoxyhydroquinone (2-MHQ) in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during research and formulation.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of this compound is changing color (e.g., turning yellow or brown). What is happening?

A1: The discoloration of your 2-MHQ solution is a primary indicator of degradation. 2-MHQ is susceptible to oxidation, especially in neutral or alkaline aqueous solutions, when exposed to oxygen and/or light. The initial oxidation product is 2-methoxy-p-benzoquinone, which can be followed by the formation of highly colored polymeric or dimeric species.

Q2: What are the main factors that cause 2-MHQ to degrade in an aqueous solution?

A2: The primary factors contributing to 2-MHQ instability are:

  • pH: Degradation is more rapid at neutral and alkaline pH levels. Semiquinone intermediates, which are precursors to degradation, are more readily formed at insufficiently low pH.[1][2][3][4]

  • Oxygen: Dissolved oxygen in the solvent acts as an oxidizing agent, promoting the conversion of hydroquinone (B1673460) to its corresponding quinone.

  • Light Exposure: UV radiation can induce photochemical reactions, generating radicals that accelerate the degradation process.[4][5]

  • Temperature: Elevated temperatures can increase the rate of oxidation and other degradation reactions.

  • Presence of Metal Ions: Certain metal ions can catalyze the oxidation of hydroquinones.

Q3: How can I effectively stabilize my 2-MHQ aqueous solution?

A3: To enhance stability, you should control the factors listed above:

  • Use an Acidic Medium: Using phosphoric acid (H₃PO₄) as an electrolyte has been shown to be highly effective.[1][3][5] Phosphoric acid helps prevent side-reactions and traps reactive intermediates through chelation and hydrogen-bridging effects.[5]

  • Protect from Light: Store solutions in amber glass vials or wrap containers in aluminum foil to prevent photo-degradation.

  • Deoxygenate Solvents: Before dissolving the 2-MHQ, sparge your aqueous solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Control Temperature: Store stock solutions at low temperatures (e.g., 2-8°C) as recommended for many hydroquinone-based formulations.[6]

Q4: What concentration of phosphoric acid is recommended for stabilization?

A4: Studies have demonstrated excellent stability of 2-MHQ in 0.5 M phosphoric acid. In one experiment, 2-MHQ solutions stored in 0.5 M H₃PO₄ under light exclusion showed no observable decomposition products after eight weeks.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Rapid Discoloration Despite Using a Buffered Solution.

  • Possible Cause: The pH of your buffer may not be sufficiently acidic, or the buffer itself does not have radical scavenging properties. Standard biological buffers (e.g., PBS at pH 7.4) are not ideal for 2-MHQ stability.

  • Solution: Switch to a 0.5 M phosphoric acid solution. This medium has been shown to stabilize the 2-MHQ/2-methoxy-p-benzoquinone (MQ) redox couple effectively.[5]

Problem 2: Inconsistent Results in Electrochemical Experiments (e.g., Cyclic Voltammetry).

  • Possible Cause: Degradation of 2-MHQ during the experiment is likely occurring. This can be caused by reactive semiquinone intermediates and quinoid radicals formed during electrochemical cycling.[1][2][3]

  • Solution: Ensure your electrolyte is sufficiently acidic. Using a phosphoric acid concentration below 0.5 M may lead to rapid degradation of the active materials.[5] The use of 0.5 M H₃PO₄ can lead to reversible cycling for hundreds of cycles with high coulombic efficiency.[1][3][5]

Problem 3: Precipitate Formation in the 2-MHQ Solution over Time.

  • Possible Cause: This may be due to the formation of insoluble dimeric side-products, such as MHQ-MHQ or DMBMQ (dimethoxy-p-benzoquinone).[3][5] This is a known degradation pathway, particularly under conditions that favor radical formation.

  • Solution: Implement the stabilization protocol using 0.5 M phosphoric acid and ensure complete exclusion of light and oxygen, which will suppress the radical-driven side-reactions that lead to dimerization.[5]

Quantitative Data on 2-MHQ Stability

The following table summarizes key quantitative data from stability and performance studies of 2-MHQ.

ParameterConditionResultReference
Chemical Stability 2-MHQ solution in 0.5 M H₃PO₄, stored with light exclusion.No decomposition products observed after 8 weeks.[5]
Electrochemical Stability Full Redox Flow Battery (RFB) cycling with 0.5 M H₃PO₄ electrolyte.87.4% capacity retention after 250 cycles.[3][5]
Coulombic Efficiency Full RFB cycling with 0.5 M H₃PO₄ electrolyte.97-99% over 250 cycles.[5]
Solubility 2-MHQ in 0.5 M H₃PO₄.Approximately 140 g/L.[5]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Stock Solution

This protocol describes how to prepare a 10 mM stock solution of 2-MHQ with enhanced stability.

  • Solvent Preparation:

    • Measure 100 mL of high-purity deionized water into a glass beaker or bottle.

    • Place the container in a sonicator bath for 30 minutes to degas.

    • Alternatively, sparge the water with a steady stream of nitrogen or argon gas for 30 minutes to remove dissolved oxygen.

  • Acidification:

    • While stirring the deoxygenated water, slowly and carefully add concentrated phosphoric acid (H₃PO₄) to achieve a final concentration of 0.5 M.

    • Safety Note: Always add acid to water, not the other way around. Wear appropriate personal protective equipment (PPE).

  • Dissolution of 2-MHQ:

    • Weigh out the required amount of solid 2-MHQ (Molar Mass: 140.14 g/mol ) to make a 10 mM solution (e.g., 140.14 mg for 100 mL).

    • Add the solid 2-MHQ to the 0.5 M H₃PO₄ solution while stirring.

  • Storage:

    • Once fully dissolved, transfer the solution to a clean, amber glass vial.

    • If an amber vial is unavailable, wrap a clear vial completely in aluminum foil.

    • Blanket the headspace of the vial with nitrogen or argon before sealing.

    • Store the solution at 2-8°C.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for monitoring the concentration of 2-MHQ over time. Method optimization may be required based on the specific equipment used.

  • Objective: To quantify the remaining percentage of 2-MHQ in a solution at various time points and under different storage conditions.

  • Instrumentation and Conditions:

    • HPLC System: A system with a UV or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., Waters XBridge C18, 5 µm, 4.6 mm x 250 mm).[7]

    • Mobile Phase: A gradient elution using Acetonitrile and 0.1% formic acid in water is a common starting point for separating hydroquinone and its degradation products.[7]

    • Flow Rate: 1.0 - 1.2 mL/min.[7]

    • Detection Wavelength: Monitor at a wavelength appropriate for 2-MHQ, typically determined by a UV scan (e.g., 290-300 nm).

    • Injection Volume: 10-20 µL.[7]

  • Procedure:

    • Standard Preparation: Prepare a calibration curve using freshly prepared, stabilized 2-MHQ solutions of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Sample Preparation: At each time point (e.g., T=0, 1 week, 4 weeks, 8 weeks), withdraw an aliquot of the stored 2-MHQ solution. Dilute it with the mobile phase to fall within the concentration range of the calibration curve.

    • Analysis: Inject the standards and samples onto the HPLC system.

    • Quantification: Determine the peak area of 2-MHQ in each sample chromatogram. Calculate the concentration using the linear regression equation from the calibration curve. The stability is reported as the percentage of the initial concentration remaining at that time point.

Visual Diagrams

Below are diagrams illustrating key concepts related to 2-MHQ stability.

cluster_main Simplified Degradation Pathway of 2-MHQ cluster_factors Initiating Factors MHQ This compound (2-MHQ) Radical Semiquinone Radical MHQ->Radical - e⁻, - H⁺ (Oxidation) MQ 2-Methoxy-p-benzoquinone (MQ) Radical->MQ - e⁻, - H⁺ (Oxidation) Dimer Insoluble Dimers & Polymeric Products Radical->Dimer Dimerization (Side Reaction) Oxygen Oxygen Oxygen->Radical Light Light (UV) Light->Radical pH High pH pH->Radical

Caption: Simplified degradation pathway of this compound (2-MHQ).

start START: Solution shows signs of degradation (e.g., color change) check_ph Is the solution pH acidic (e.g., pH < 4)? start->check_ph check_light Is the solution protected from light? check_ph->check_light Yes sol_ph ACTION: Re-prepare solution using 0.5 M Phosphoric Acid. check_ph->sol_ph No check_oxygen Was the solvent deoxygenated? check_light->check_oxygen Yes sol_light ACTION: Store solution in amber vials or wrap in foil. check_light->sol_light No sol_oxygen ACTION: Sparge solvent with N2/Ar before use. check_oxygen->sol_oxygen No end_node STABLE SOLUTION: Monitor with HPLC. check_oxygen->end_node Yes sol_ph->check_light sol_light->check_oxygen sol_oxygen->end_node

Caption: Troubleshooting workflow for 2-MHQ solution instability.

cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors center 2-MHQ Stability in Aqueous Solution Acid Low pH (e.g., 0.5 M H₃PO₄) center->Acid Inert Inert Atmosphere (N₂ or Ar) center->Inert Dark Dark Storage center->Dark Cold Low Temperature (2-8°C) center->Cold pH High pH (Neutral/Alkaline) pH->center Oxygen Dissolved Oxygen Oxygen->center Light Light Exposure Light->center Temp High Temperature Temp->center

Caption: Key factors influencing the stability of 2-MHQ in water.

References

Technical Support Center: Purification of 2-Methoxyhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of 2-Methoxyhydroquinone (MHQ) from reaction byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield of Purified this compound Incomplete reaction during synthesis.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed before beginning purification.
Loss of product during extraction.Ensure the pH of the aqueous phase is optimized for the extraction of MHQ. Perform multiple extractions with a suitable organic solvent to maximize recovery.
Co-precipitation of impurities during crystallization.Optimize the crystallization solvent system. A two-solvent system may be necessary for better separation.[1][2]
Product decomposition.This compound can be sensitive to air and light.[3] Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from light where possible.
Oily or Tarry Product Instead of Crystals Presence of impurities that inhibit crystallization.Subject the crude product to column chromatography to remove impurities before attempting recrystallization.
Incorrect solvent or solvent ratio used for crystallization.Test a range of solvents and solvent mixtures to find the optimal conditions for crystallization. A good solvent should dissolve the compound when hot but have low solubility when cold.[4]
Supersaturation of the solution.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Colored Impurities in the Final Product Formation of oxidation or degradation byproducts.Treat the solution with activated charcoal before the final crystallization step to adsorb colored impurities. Perform a hot filtration to remove the charcoal.
Inadequate purification from colored starting materials or reagents.Ensure thorough washing of the crude product before the final purification step. Column chromatography can also be effective in removing colored impurities.
Poor Separation During Column Chromatography Incorrect mobile phase polarity.Optimize the eluent system using TLC to achieve a good separation between this compound and its impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.[5]
Column overloading.Use an appropriate amount of crude material for the size of the column. As a general rule, the ratio of silica (B1680970) gel to crude product should be at least 30:1.
Cracks or channels in the silica gel bed.Pack the column carefully to ensure a uniform and compact bed. Avoid letting the column run dry.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound from vanillin (B372448)?

A1: The synthesis of this compound from vanillin via the Dakin reaction can produce several byproducts. The primary byproduct is formic acid.[6] Other potential impurities can include unreacted vanillin, and oxidation or degradation products of this compound, which can be colored compounds.[3][7]

Q2: What is the recommended method for purifying crude this compound?

A2: Recrystallization is a common and effective method for purifying this compound.[6] For more challenging purifications where impurities have similar solubility profiles, column chromatography is recommended.[5][8][9]

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: The choice of solvent depends on the impurities present. Water, or mixtures of water with organic solvents like ethanol, can be effective.[4] For a two-solvent recrystallization, a solvent in which this compound is soluble at high temperatures and insoluble at low temperatures should be paired with a solvent in which it is less soluble.[1][2]

Q4: How can I monitor the purity of this compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and convenient method to qualitatively monitor the progress of purification. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.[5]

Q5: My purified this compound is discolored. What should I do?

A5: Discoloration often indicates the presence of oxidized impurities. You can try treating a solution of your product with activated charcoal and then filtering it before recrystallization. If this is not effective, a second purification step, such as column chromatography, may be necessary.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of water and ethanol). Add the solvent portion-wise while heating and stirring until the solid is completely dissolved.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography of this compound
  • Solvent System Selection: Using TLC, determine a suitable solvent system (mobile phase) that provides good separation between this compound and its impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of ~0.3 for this compound.[5]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into a glass column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute all compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

Purification Method Typical Purity Achieved Expected Yield Range Key Parameters to Control
Recrystallization >98%70-90%Solvent choice, cooling rate, final temperature.
Column Chromatography >99%60-85%Stationary phase, mobile phase composition, column loading.

Note: Purity and yield are dependent on the initial purity of the crude material and the specific experimental conditions. A study reported achieving a purity of 93.8% and a yield of 83% for this compound synthesized from vanillin.[6]

Visualizations

Purification_Workflow Crude Crude this compound Dissolution Dissolve in Hot Solvent Crude->Dissolution Charcoal Add Activated Charcoal (Optional) Dissolution->Charcoal Crystallization Cool to Induce Crystallization Dissolution->Crystallization If no charcoal treatment Hot_Filtration Hot Filtration (Optional) Charcoal->Hot_Filtration Hot_Filtration->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Drying Dry Crystals Filtration->Drying Pure_MHQ Pure this compound Drying->Pure_MHQ

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic Start Purification Issue (e.g., Low Yield, Impure Product) Check_Reaction Was the initial reaction complete? Start->Check_Reaction Check_Extraction Was the extraction efficient? Start->Check_Extraction Check_Crystallization Are crystallization conditions optimal? Start->Check_Crystallization Check_Chromatography Is the chromatography setup correct? Start->Check_Chromatography Optimize_Reaction Optimize reaction time/conditions Check_Reaction->Optimize_Reaction Optimize_Extraction Adjust pH, increase extractions Check_Extraction->Optimize_Extraction Optimize_Crystallization Screen solvents, use seed crystal Check_Crystallization->Optimize_Crystallization Optimize_Chromatography Optimize mobile phase, check packing Check_Chromatography->Optimize_Chromatography

Caption: Troubleshooting logic for this compound purification.

References

Side reactions in 2-Methoxyhydroquinone synthesis and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxyhydroquinone (MHQ), particularly from vanillin (B372448) via the Dakin reaction.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Question 1: Why is the yield of my this compound synthesis from vanillin lower than expected?

Answer:

Low yields in the synthesis of this compound from vanillin can be attributed to several factors. The reaction is highly exothermic, and poor temperature control can lead to side reactions.[1] Additionally, the pH of the reaction medium is critical; deviation from optimal alkaline conditions can either halt the reaction or promote the formation of byproducts.[2] Incomplete conversion of vanillin is another possibility, which can be influenced by the concentration of reactants and the efficiency of mixing.[1]

To improve your yield, consider the following:

  • Temperature Control: Implement efficient cooling to manage the exothermic nature of the Dakin oxidation. The reaction enthalpy has been measured at -612.49 kJ mol⁻¹, underscoring the importance of thermal regulation.[1]

  • pH Optimization: Ensure the reaction is conducted under appropriate alkaline conditions, for example, using a 0.1 M NaOH solution, to facilitate the nucleophilic addition of the hydroperoxide anion.[1]

  • Reactant Concentrations: While higher concentrations may seem desirable for throughput, they can sometimes lead to a decrease in yield. Experiment with varying initial concentrations of vanillin to find the optimal balance for your setup.[1]

  • Oxidant Choice: Using solid sodium percarbonate can be a convenient source of hydrogen peroxide and may improve product isolation through a salting-out effect.[1]

Question 2: My final product is a dark brown or discolored crystalline solid. What causes this discoloration and how can I obtain a purer, yellow product?

Answer:

Discoloration of the final this compound product is often due to the presence of impurities formed through side reactions, primarily oxidation and dimerization. In the presence of oxygen, this compound (MHQ) can be oxidized to 2-methoxy-1,4-benzoquinone (MQ).[3] These quinone and hydroquinone (B1673460) molecules can then undergo dimerization to form insoluble, colored side-products.[3][4] One such identified dimeric byproduct is 2′,5′-dihydroxy-4,4′-dimethoxy-[1,1′-biphenyl]-2,5-dione (MQMHQ).[3]

To prevent discoloration and improve purity, consider these measures:

  • Inert Atmosphere: While the reaction can be performed under ambient conditions, conducting the synthesis and work-up under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • pH Control During Work-up: The stability of MHQ is highly pH-dependent. It is more stable in acidic conditions. Final acidification of the reaction mixture is a crucial step to stop the reaction and prevent further side reactions.[2]

  • Purification: The crude product, which may initially be a dark brown liquid, can be purified. Crystallization from the reaction mixture, followed by vacuum drying, can yield yellow crystals.[1] For higher purity, sublimation is a viable option.[1]

Question 3: I am observing the formation of a precipitate during my reaction. What is this precipitate and is it detrimental to my synthesis?

Answer:

The formation of a precipitate during the synthesis of this compound can be due to the generation of insoluble dimeric side-products.[3][4] These dimers, such as MHQMHQ and MQMHQ, are formed from the coupling of the desired product and its oxidized form.[3][4] The formation of these byproducts is a competing reaction pathway and will reduce the overall yield of the desired this compound.

To minimize the formation of these insoluble side-products:

  • Control Reaction Conditions: As with preventing discoloration, maintaining strict control over temperature and pH is essential.

  • Stabilize the Product: For applications where MHQ will be used in solution, such as in redox-flow batteries, using a phosphoric acid (H₃PO₄) electrolyte can stabilize the product and prevent the formation of reactive radicals that lead to dimerization.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from vanillin?

A1: The synthesis of this compound from vanillin is achieved through the Dakin reaction. This reaction involves the oxidative deformylation of vanillin. Under basic conditions, a hydroperoxide anion acts as a nucleophile, attacking the aldehyde carbonyl group of vanillin.[1] This is followed by a rearrangement and subsequent hydrolysis to yield this compound and formic acid as a byproduct.[1]

Q2: What are the main side reactions to be aware of?

A2: The primary side reactions include the oxidation of this compound to 2-methoxy-1,4-benzoquinone and the subsequent dimerization of these species to form insoluble byproducts.[3][4] The formation of reactive semiquinone and quinoid radicals, especially under certain pH conditions and upon exposure to light, can also trigger decomposition and other side reactions.[3][6]

Q3: What analytical techniques are recommended for assessing the purity of synthesized this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for quantifying the purity and identifying volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the structure of the final product and identifying side products by comparing the spectra to a reference standard.[1][2]

Q4: How should this compound be stored to ensure its stability?

A4: this compound is sensitive to light, oxygen, and extreme pH conditions.[3] It should be stored in a cool, dark place under an inert atmosphere. For long-term storage in solution, a slightly acidic medium, such as a 0.5 M phosphoric acid solution, has been shown to enhance its stability by preventing the formation of destructive radical species.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from reported synthesis protocols.

Table 1: Reaction Yield and Purity under Different Synthesis Conditions

Synthesis MethodStarting MaterialKey ReagentsYield (%)Purity (%)Reference
Continuous Flow (Taylor-Couette Disc Contactor)VanillinSodium Percarbonate, NaOH, THF8393.8[1]
Lab-Scale BatchVanillinHydrogen Peroxide, NaOH, THF/Water75.8Not Specified[3]

Table 2: Key Physicochemical and Thermodynamic Properties

PropertyValueConditionsReference
Reaction Enthalpy (ΔR H m)-612.49 kJ mol⁻¹Dakin oxidation of vanillin[1]
Solubility≈140 g L⁻¹In 0.5 M H₃PO₄[3]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound from Vanillin

This protocol is a generalized procedure based on the literature.[1][3]

Materials:

  • Vanillin

  • Sodium Hydroxide (NaOH)

  • Sodium Percarbonate or Hydrogen Peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric Acid (HCl) or Phosphoric Acid (H₃PO₄) for acidification

  • Ethyl Acetate for extraction

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate for drying

Procedure:

  • Prepare a solution of vanillin in THF.

  • In a separate, cooled reaction vessel, prepare an aqueous solution of NaOH and add sodium percarbonate or H₂O₂.

  • Slowly add the vanillin solution to the cooled alkaline peroxide solution with vigorous stirring. Maintain the temperature below 30°C.

  • The reaction is rapid; monitor the consumption of vanillin by TLC or HPLC.

  • Once the reaction is complete, carefully acidify the mixture with HCl or H₃PO₄ to a pH of approximately 3-4.

  • Extract the product from the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or sublimation.

Visualizations

Synthesis_Pathway Vanillin Vanillin Intermediate Unstable Intermediate Vanillin->Intermediate Dakin Reaction (Nucleophilic Attack) H2O2_OH H₂O₂ / OH⁻ MHQ This compound (Desired Product) Intermediate->MHQ Rearrangement & Hydrolysis FormicAcid Formic Acid (Byproduct) Intermediate->FormicAcid MQ 2-Methoxy-1,4-benzoquinone (Side Product) MHQ->MQ Undesired Oxidation Dimerization Dimerization MHQ->Dimerization O2 O₂ (Oxidation) MQ->Dimerization Insoluble_Byproducts Insoluble Dimeric Byproducts (e.g., MQMHQ) Dimerization->Insoluble_Byproducts

Caption: Main synthesis pathway and side reactions for this compound.

Troubleshooting_Flowchart Start Start Synthesis Issue Low Yield or Impure Product? Start->Issue CheckTemp Check Temperature Control (Highly Exothermic) Issue->CheckTemp Yes Success High Yield & Purity Achieved Issue->Success No CheckpH Verify pH (Alkaline for Reaction, Acidic for Work-up) CheckTemp->CheckpH CheckAtmosphere Consider Inert Atmosphere (to prevent oxidation) CheckpH->CheckAtmosphere Purification Optimize Purification (Crystallization/Sublimation) CheckAtmosphere->Purification Purification->Success

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: 2-Methoxyhydroquinone in Redox Flow Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 2-Methoxyhydroquinone (MHQ) in aqueous redox flow batteries.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (MHQ) degradation in redox flow batteries?

A1: The primary degradation pathway for MHQ involves the formation of reactive semiquinone intermediates and quinoid radicals.[1][2][3] These highly reactive species can undergo subsequent reactions, such as dimerization, leading to capacity fade. This degradation is particularly prevalent at insufficiently low pH levels.[1][2][3]

Q2: What are the common degradation products of MHQ?

A2: A significant degradation mechanism is the dimerization of MHQ or its oxidized form, 2-methoxy-1,4-quinone (MQ). This can result in the formation of insoluble dimers such as 4,4′‐dimethoxy‐2,5,2′,5′‐tetrahydroxy‐biphenyl (MHQMHQ) and 2′,5′‐dihydroxy‐4,4′‐dimethoxy‐[1,1′‐biphenyl]‐2,5‐dione (MQMHQ).[2] The precipitation of these dimers can lead to a loss of active material and contribute to capacity fade.

Q3: How can I improve the stability and cycle life of MHQ in my experiments?

A3: Using phosphoric acid (H₃PO₄) as the electrolyte has been shown to significantly improve the stability of the MHQ/MQ redox couple.[1] A concentration of 0.5 M H₃PO₄ can help to stabilize the reactive intermediates through hydrogen-bridging and chelation effects, and phosphates can also act as radical scavengers.[1] This approach has been demonstrated to enable reversible cycling for hundreds of cycles with high capacity retention.[1][2]

Q4: What kind of performance can I expect from a stabilized MHQ-based flow battery?

A4: In a system utilizing 0.5 M H₃PO₄ as the electrolyte, researchers have achieved 87.4% capacity retention after 250 cycles.[1][2] The coulombic efficiency in such a system can be maintained between 97–99%.[1]

Q5: Is it necessary to operate under an inert atmosphere?

A5: While many organic redox flow battery experiments are conducted under an inert atmosphere to prevent oxidation by air, studies on MHQ in 0.5 M H₃PO₄ have shown good stability and performance even without the exclusion of air.[1] However, for baseline studies and to eliminate oxygen as a variable, starting with deaerated electrolytes and an inert atmosphere (e.g., nitrogen or argon) is a recommended practice.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Action(s)
Rapid Capacity Fade 1. Electrolyte Degradation: Formation of radicals and subsequent dimerization. 2. Incorrect pH: The electrolyte pH is not optimal for MHQ stability. 3. Crossover: Active material is crossing the membrane.1. Switch to a Stabilizing Electrolyte: Use 0.5 M H₃PO₄ as the supporting electrolyte. 2. Verify pH: Ensure the electrolyte pH is acidic. 3. Perform Symmetric Cell Testing: This can help isolate capacity fade due to chemical degradation from other factors like crossover.[4][5] 4. Post-Mortem Analysis: Analyze the electrolyte using NMR or HPLC to identify degradation products.
Irreversible Peaks in Cyclic Voltammetry (CV) 1. Chemical Irreversibility: The oxidized or reduced form of MHQ is unstable and undergoing a chemical reaction. 2. Slow Electron Transfer Kinetics: The electrode surface may be fouled.1. Modify Electrolyte: Use 0.5 M H₃PO₄ to stabilize the redox couple. 2. Vary Scan Rate: A linear relationship between peak current and the square root of the scan rate indicates a diffusion-controlled, reversible process. Deviation may suggest chemical reactions.[1][6] 3. Clean Electrodes: Ensure electrodes are properly pre-treated and not fouled by degradation byproducts.
Precipitate Formation in the Electrolyte 1. Dimerization: Formation of insoluble degradation products like MHQMHQ. 2. Low Solubility: The concentration of MHQ may exceed its solubility limit in the chosen electrolyte.1. Analyze Precipitate: If possible, collect and analyze the precipitate to confirm its identity (e.g., via NMR, MS). 2. Confirm Solubility: Check the solubility of MHQ in your specific electrolyte composition. The solubility of MHQ in 0.5 M H₃PO₄ is approximately 140 g/L.[1]
Color Change in Electrolyte 1. Formation of Radicals/Intermediates: Semiquinone radicals and other intermediates can be colored. 2. Degradation Products: Some degradation products may be colored.1. In-situ Spectroscopy: Use techniques like in-situ UV-Vis or EPR spectroscopy to identify the species being formed during cycling.[7][8] 2. Correlate with Performance: Note if the color change is associated with a decrease in performance.

Quantitative Performance Data

The following table summarizes the performance of a this compound-based redox flow battery in a stabilizing electrolyte.

Parameter Value Conditions Reference
Capacity Retention 87.4% after 250 cycles0.5 M H₃PO₄ electrolyte[1][2]
Coulombic Efficiency 97–99%0.5 M H₃PO₄ electrolyte[1]
Current Efficiency 91–94%0.5 M H₃PO₄ electrolyte[1]
Solubility of MHQ ~140 g/LIn 0.5 M H₃PO₄[1]
Half-Wave Potential 320 mV vs. Ag/AgCl1 mM MHQ in 0.5 M H₃PO₄[1]

Experimental Protocols

Protocol 1: Cyclic Voltammetry for Stability Assessment
  • Electrolyte Preparation: Prepare a solution of 1-5 mM MHQ in the desired supporting electrolyte (e.g., 0.5 M H₃PO₄). Deaerate the solution by bubbling with an inert gas (N₂ or Ar) for at least 20 minutes.

  • Electrochemical Cell Setup: Use a standard three-electrode cell with a glassy carbon working electrode, a platinum wire or graphite (B72142) rod counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • CV Measurement:

    • Perform an initial CV scan at a moderate scan rate (e.g., 100 mV/s) over a potential window that covers the MHQ/MQ redox couple.

    • To test for electrochemical reversibility, vary the scan rate (e.g., from 20 mV/s to 1000 mV/s). A reversible process will show a peak-to-peak separation (ΔEp) close to 59/n mV (where n is the number of electrons) and a linear relationship between peak current and the square root of the scan rate.[6]

    • To assess stability, perform continuous cycling (e.g., 50-100 cycles) and observe any changes in peak currents, peak potentials, or the appearance of new peaks, which could indicate degradation.

Protocol 2: Symmetric Cell Cycling for Degradation Analysis
  • Purpose: This method helps to isolate and quantify capacity fade caused by the chemical instability of the active material, minimizing the effects of membrane crossover.[5]

  • Electrolyte Preparation: Prepare a larger volume of the MHQ electrolyte at the desired concentration in the chosen supporting electrolyte.

  • Cell Charging: In a standard asymmetric flow battery setup, charge a volume of the electrolyte to a 50% state of charge (SOC). This can be done by charging against a suitable counter electrolyte until the theoretical capacity is reached.

  • Symmetric Cell Assembly: Assemble a flow cell with the same electrolyte (the 50% SOC MHQ solution) on both the positive and negative sides.

  • Cycling: Cycle the symmetric cell galvanostatically (at a constant current) between low voltage limits (e.g., ± 200 mV). The capacity fade over time in this configuration can be primarily attributed to the chemical decomposition of the MHQ species.[5]

Protocol 3: NMR Spectroscopy for Degradation Product Identification
  • Sample Collection: After cycling the battery for a set number of cycles or observing significant capacity fade, collect samples of the anolyte and catholyte.

  • Sample Preparation: For ¹H NMR, a small aliquot of the electrolyte may be diluted in a deuterated solvent (e.g., D₂O with the corresponding acid/salt for the supporting electrolyte). If paramagnetic species (radicals) are present, they can cause significant peak broadening. These can be quenched by adding a small amount of a reducing agent (like sodium thiosulfate (B1220275) for oxidized species) or an oxidizing agent (like iodine for reduced species) before analysis.[4]

  • Data Acquisition: Acquire a ¹H NMR spectrum of the initial (pre-cycling) electrolyte and the cycled electrolytes.

  • Analysis: Compare the spectra. The disappearance of MHQ peaks and the appearance of new peaks in the cycled electrolyte indicate the formation of degradation products. These new peaks can be integrated to quantify the extent of degradation and, with appropriate standards, can be used to identify the specific degradation products.[7][9]

Visualizations

DegradationPathways MHQ This compound (MHQ) MQ 2-Methoxy-1,4-benzoquinone (MQ) MHQ->MQ Oxidation Radical Semiquinone/Quinoid Radicals MQ->Radical Instability (low pH) Dimer Insoluble Dimers (e.g., MHQMHQ, MQMHQ) Radical->Dimer Dimerization Stabilizer H₃PO₄ Electrolyte Stabilizer->Radical Stabilizes/ Scavenges TroubleshootingFlowchart Start Symptom: Rapid Capacity Fade CheckCV Are CV peaks irreversible? Start->CheckCV CheckPrecipitate Is precipitate visible? CheckCV->CheckPrecipitate No Action_Electrolyte Action: Use 0.5 M H₃PO₄ electrolyte CheckCV->Action_Electrolyte Yes Action_SymmetricCell Action: Perform symmetric cell test to isolate chemical degradation CheckPrecipitate->Action_SymmetricCell No Action_Analyze Action: Analyze precipitate and check solubility limits CheckPrecipitate->Action_Analyze Yes End Problem Mitigated Action_Electrolyte->End Action_SymmetricCell->End Action_Analyze->End CV_Workflow Start Prepare Electrolyte (MHQ in supporting electrolyte) Setup Assemble 3-Electrode Cell Start->Setup Scan Run Cyclic Voltammetry at various scan rates Setup->Scan Analyze Analyze Data Scan->Analyze Reversible Reversible? (ΔEp ≈ 59 mV, Ip ∝ √v) Analyze->Reversible Stable Stable (No peak changes over cycles) Reversible->Stable Yes Degradation Degradation Suspected (Irreversible peaks, changing current) Reversible->Degradation No

References

Overcoming 2-Methoxyhydroquinone solubility issues in polar solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with 2-Methoxyhydroquinone (2-MHQ) in polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound (2-MHQ) in common polar solvents?

A1: this compound is sparingly soluble in water but shows good solubility in several organic polar solvents. Its solubility is significantly influenced by the solvent's polarity and pH. It is described as slightly soluble in water and almost transparent in methanol, indicating good solubility in the latter.[1] Quantitative data in some common organic solvents are provided in the table below.

Q2: I am having trouble dissolving 2-MHQ in my aqueous buffer for a biological experiment. What are the initial steps I should take?

A2: For aqueous-based buffers, direct dissolution of 2-MHQ can be challenging due to its limited water solubility. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO or ethanol, and then dilute this stock solution into your aqueous buffer to the final desired concentration.

Q3: Can pH be adjusted to improve the solubility of 2-MHQ in aqueous solutions?

A3: Yes, pH plays a critical role in the solubility of 2-MHQ. As a phenolic compound with a predicted pKa of approximately 10.3, its solubility can be significantly increased in acidic conditions.[1] For instance, the solubility of 2-MHQ in 0.5 M phosphoric acid is remarkably high, reaching approximately 140 g/L.[2] Therefore, for applications where it is permissible, acidifying the aqueous solvent can be an effective strategy to enhance solubility.

Q4: Are there any stability concerns I should be aware of when preparing 2-MHQ solutions?

A4: Yes, 2-MHQ can be susceptible to degradation, particularly in the presence of certain ions and upon exposure to light.[2] It is advisable to prepare fresh solutions for your experiments. If storage is necessary, it is recommended to store stock solutions at -20°C and protect them from light.[3] Using acidic conditions, such as a buffer with a slightly acidic pH, can also help to stabilize the compound in solution.[2]

Data Presentation

Table 1: Quantitative Solubility of this compound (2-MHQ) in Various Solvents

SolventSolubility (mg/mL)Reference
Dimethylformamide (DMF)2[1][3]
Dimethyl sulfoxide (B87167) (DMSO)5[1][3]
Ethanol10[1][3]
0.5 M Phosphoric Acid~1400 (equivalent to 140 g/L)[2]
WaterSlightly soluble[1]
MethanolAlmost transparent (high solubility)[1]

Experimental Protocols

Protocol 1: Preparation of a 2-MHQ Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of 2-MHQ in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: Accurately weigh 10 mg of 2-MHQ powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the 2-MHQ.

  • Dissolution: Tightly cap the tube and vortex the mixture at room temperature until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be applied to aid dissolution if necessary, but avoid excessive heat to prevent degradation.

  • Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Troubleshooting Guides

Issue 1: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.

This is a common issue known as "salting out" or precipitation upon solvent change.

Workflow for Troubleshooting Precipitation:

G start Precipitate observed upon dilution step1 Decrease the final concentration of 2-MHQ start->step1 step2 Increase the percentage of co-solvent (e.g., DMSO) in the final solution (check for cellular toxicity) step1->step2 If precipitation continues end_success Precipitate dissolves step1->end_success If successful step3 Adjust the pH of the aqueous buffer to be more acidic (e.g., pH 6.0-6.5) if compatible with the experiment step2->step3 If precipitation continues step2->end_success If successful step4 Use a different co-solvent (e.g., ethanol) to prepare the stock solution step3->step4 If precipitation continues step3->end_success If successful step4->end_success If successful end_fail Precipitate persists Consider alternative formulation strategies step4->end_fail If unsuccessful

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: The 2-MHQ solution appears discolored or shows reduced activity over time.

This may indicate degradation of the compound.

Factors Affecting 2-MHQ Stability and Solubility:

G cluster_factors Factors Influencing 2-MHQ in Solution cluster_outcomes Outcomes pH pH Solubility Solubility pH->Solubility Acidic pH increases Stability Stability pH->Stability Acidic pH can improve Light Light Exposure Light->Stability Can cause degradation CoSolvent Co-solvent Choice CoSolvent->Solubility Organic co-solvents enhance Temperature Temperature Temperature->Solubility Gentle warming can aid dissolution Temperature->Stability High temperatures can cause degradation

Caption: Key factors influencing 2-MHQ solubility and stability.

Recommendations to Enhance Stability:

  • Prepare Fresh Solutions: Whenever possible, prepare 2-MHQ solutions immediately before use.

  • Protect from Light: Store stock solutions and handle experimental solutions in amber vials or protect them from direct light.

  • Control pH: For aqueous solutions, maintaining a slightly acidic pH can improve stability.

  • Low-Temperature Storage: Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles by preparing aliquots.

References

Technical Support Center: Optimizing 2-Methoxyhydroquinone in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with 2-Methoxyhydroquinone (2-MHQ) in antioxidant assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-MHQ) and why is it used in antioxidant research? A1: this compound (2-MHQ), also known as o-Methoxyhydroquinone (MOHQ), is a phenolic compound.[1] It is utilized in research for its antioxidant properties and serves as a precursor in the synthesis of other molecules.[1] Its ability to donate a hydrogen atom or an electron makes it effective in scavenging free radicals, which is a key mechanism of antioxidant action.

Q2: How should I store and handle 2-MHQ? A2: 2-MHQ is typically supplied as a solid and should be stored at -20°C for long-term stability (≥4 years).[1] It should be considered hazardous until more information is available, so avoid ingestion, inhalation, and contact with skin or eyes.[1] Always wash hands thoroughly after handling.[1]

Q3: How do I prepare a stock solution of 2-MHQ? A3: To prepare a stock solution, dissolve the solid 2-MHQ in a suitable organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[1] It is recommended to purge the solvent with an inert gas (like nitrogen or argon) before dissolving the compound to prevent oxidation.[1]

Q4: What is the solubility of 2-MHQ in common solvents? A4: The solubility of 2-MHQ varies by solvent. The table below summarizes approximate solubility values. Always confirm solubility for your specific batch and experimental conditions.

SolventApproximate Solubility
Ethanol~10 mg/mL[1][2]
DMSO~5 mg/mL[1][2]
Dimethylformamide (DMF)~2 mg/mL[1][2]
WaterSlightly soluble[2]

Troubleshooting Guide

Q5: My 2-MHQ stock solution has changed color. Is it still usable? A5: A color change, often to a brownish hue, typically indicates oxidation of the hydroquinone. Since the antioxidant activity depends on its reduced state, using an oxidized solution can lead to inaccurate and non-reproducible results. It is highly recommended to prepare fresh stock solutions daily and protect them from light and air.[3]

Q6: My results are inconsistent across different experiments. What are the common causes? A6: Inconsistent results in antioxidant assays can stem from several factors:

  • Reagent Instability: Key reagents like DPPH and ABTS radical cations are sensitive to light and temperature.[3][4] Always prepare them fresh and store them in the dark.

  • Pipetting Errors: Small volume inaccuracies, especially when preparing serial dilutions, can lead to significant errors. Ensure your pipettes are calibrated.

  • Incubation Time and Temperature: The reaction kinetics of these assays are time and temperature-dependent.[3][5] Use a consistent incubation period and temperature for all samples, including standards and controls.

  • Solvent Effects: The solvent used can influence the reaction rate and solubility of 2-MHQ. Use the same solvent for your sample, standard (e.g., Trolox), and blank to ensure consistency.[6]

Q7: I am not observing a dose-dependent response with 2-MHQ. What should I do? A7: This issue often relates to the concentration range being tested.

  • Concentration Too High: If all concentrations give maximum signal (e.g., complete color quenching), you have saturated the assay. You need to test a series of lower concentrations.

  • Concentration Too Low: If you observe no significant signal change even at the highest concentration, the antioxidant activity is too low to be detected in that range. You need to test higher concentrations.

  • Perform a wide range-finding experiment first to identify the linear range of the assay for 2-MHQ before conducting detailed analysis.

Q8: Can 2-MHQ interfere with the assay's colorimetric reading? A8: Yes, like other polyphenolic compounds, 2-MHQ or its oxidized products might have some absorbance at the measurement wavelength (e.g., 517 nm for DPPH, 734 nm for ABTS).[7] To correct for this, always run a sample blank for each concentration. The sample blank should contain the 2-MHQ concentration being tested in the assay solvent but without the radical (e.g., add methanol (B129727) instead of the DPPH solution). Subtract the absorbance of the sample blank from your sample's absorbance reading.[8]

Experimental Workflows and Methodologies

The following diagram illustrates a general workflow for performing an antioxidant assay with 2-MHQ.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare 2-MHQ Stock Solution prep_serial Perform Serial Dilutions of 2-MHQ & Standard prep_stock->prep_serial mix Mix Sample/Standard with Assay Reagent prep_serial->mix prep_reagent Prepare Assay Reagent (e.g., DPPH, ABTS•+) prep_reagent->mix incubate Incubate in Dark (Specified Time/Temp) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition & IC50 Value measure->calculate

Caption: General workflow for antioxidant capacity assays using 2-MHQ.

Detailed Experimental Protocols

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[3][9] The reduction of the purple DPPH radical to a yellow-colored non-radical form is monitored spectrophotometrically.[10]

Principle Diagram:

G DPPH_Radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow Non-Radical) DPPH_Radical->DPPH_H Accepts H• MHQ 2-MHQ (Antioxidant) MHQ_Oxidized Oxidized 2-MHQ MHQ->MHQ_Oxidized Donates H•

Caption: Principle of the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[3] Store this solution in an amber bottle or wrapped in foil at 4°C.

  • Sample Preparation: Prepare a stock solution of 2-MHQ (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations to test (e.g., 1 to 200 µg/mL). A positive control like Ascorbic Acid or Trolox should be prepared similarly.

  • Assay Procedure (96-well plate):

    • Add 100 µL of each 2-MHQ dilution (or standard/control) to different wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[11]

    • Prepare a blank containing 100 µL of methanol and 100 µL of the DPPH solution.

    • For each sample concentration, prepare a sample blank containing 100 µL of the sample and 100 µL of methanol to correct for background absorbance.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[3][12]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[12]

  • Calculation:

    • % Inhibition = [(A_blank - (A_sample - A_sample_blank)) / A_blank] * 100

    • Plot % Inhibition vs. concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).[13] It is applicable to both hydrophilic and lipophilic antioxidants.[6]

Methodology:

  • Reagent Preparation (ABTS•+ Stock Solution):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[12]

    • Mix the two solutions in equal volumes (1:1 ratio) and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[11][12]

  • Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline pH 7.4 or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[4][12]

  • Sample Preparation: Prepare a stock solution and serial dilutions of 2-MHQ as described for the DPPH assay.

  • Assay Procedure (96-well plate):

    • Add 10 µL of each 2-MHQ dilution to different wells.

    • Add 190 µL of the ABTS•+ working solution to each well.[13]

  • Incubation: Incubate the plate at room temperature for a defined time (e.g., 6-30 minutes).[11][13]

  • Measurement: Measure the absorbance at 734 nm.[12]

  • Calculation: Calculate the % Inhibition and IC50 value using the same formula as for the DPPH assay.

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at an acidic pH.[5][14]

Principle Diagram:

G Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless) Fe2_TPTZ Fe²⁺-TPTZ Complex (Intense Blue) Fe3_TPTZ->Fe2_TPTZ Reduced by e⁻ MHQ 2-MHQ (Antioxidant) MHQ_Oxidized Oxidized 2-MHQ MHQ->MHQ_Oxidized Donates e⁻

Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

Methodology:

  • Reagent Preparation (FRAP Reagent):

    • Prepare the following fresh solutions:

      • 300 mM Acetate (B1210297) Buffer (pH 3.6).

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

      • 20 mM FeCl₃·6H₂O in water.

    • Create the FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[15]

    • Warm the working solution to 37°C before use.

  • Standard Curve: Prepare a standard curve using a known concentration of FeSO₄·7H₂O (e.g., 100 to 1000 µM).

  • Sample Preparation: Prepare a stock solution and serial dilutions of 2-MHQ as described previously.

  • Assay Procedure:

    • Add 20 µL of each 2-MHQ dilution, standard, or blank (solvent) to separate wells/cuvettes.

    • Add 180 µL of the pre-warmed FRAP working solution.

  • Incubation: Incubate the mixture at 37°C for a defined time (typically 4 to 30 minutes).[15][16]

  • Measurement: Measure the absorbance at 593 nm.[16][17]

  • Calculation: Calculate the FRAP value for your samples by comparing their absorbance to the FeSO₄ standard curve. Results are typically expressed as µM Fe(II) equivalents.

References

Technical Support Center: 2-Methoxyhydroquinone (2-MHQ) as a Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing 2-Methoxyhydroquinone (2-MHQ) as a polymerization inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and technical data to address common challenges encountered during its application.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound (2-MHQ) inhibits polymerization?

A1: this compound (2-MHQ), like other phenolic inhibitors, functions as a free-radical scavenger.[1] For optimal effectiveness, it requires the presence of dissolved oxygen. The mechanism involves the reaction of an initiating or propagating radical (R•) with oxygen to form a peroxy radical (ROO•). 2-MHQ then donates a hydrogen atom to this peroxy radical, neutralizing it and forming a stable, non-radical species and a resonance-stabilized phenoxyl radical. This phenoxyl radical is significantly less reactive and does not propagate the polymerization chain, thus inhibiting the overall process.[2]

Q2: Why is my monomer polymerizing even after adding 2-MHQ?

A2: Premature polymerization despite the presence of an inhibitor can be due to several factors:

  • Insufficient Inhibitor Concentration: The concentration of 2-MHQ may be too low to effectively quench the number of free radicals being generated.

  • Lack of Oxygen: Phenolic inhibitors like 2-MHQ require a small amount of dissolved oxygen to function efficiently.[2] Storing or handling the monomer under a strictly inert atmosphere can render the inhibitor ineffective.[3]

  • High Temperatures: Elevated temperatures can increase the rate of radical formation beyond the capacity of the inhibitor.[4] Temperatures above 60°C can also lead to the degradation of hydroquinone-based inhibitors.[5]

  • Contamination: The monomer may be contaminated with impurities that act as polymerization initiators, such as peroxides, strong acids, or bases.[6]

  • Inhibitor Depletion: The inhibitor may have been consumed over a long storage period or due to improper storage conditions.[3]

Q3: My polymerization reaction is not starting or is significantly delayed. Could 2-MHQ be the cause?

A3: Yes, this is a common issue. The presence of a high concentration of 2-MHQ will quench the free radicals generated by your initiator, leading to a prolonged induction period or complete inhibition of the polymerization.[7] It is crucial to remove the storage inhibitor from the monomer before initiating a controlled polymerization reaction.

Q4: What is a typical concentration range for using 2-MHQ as a storage inhibitor?

A4: The optimal concentration of 2-MHQ depends on the specific monomer, storage conditions (temperature, light exposure), and the desired storage duration. However, a general starting range for hydroquinone-based inhibitors is between 50 and 200 ppm.[6] For highly reactive monomers or extended storage, higher concentrations may be necessary. It is always recommended to determine the optimal concentration for your specific application experimentally.

Q5: How can I remove 2-MHQ from my monomer before polymerization?

A5: 2-MHQ can be removed from monomers using a few common lab techniques:

  • Column Chromatography: Passing the monomer through a column packed with basic alumina (B75360) is a very effective method for removing phenolic inhibitors.[8]

  • Alkaline Wash: Washing the monomer with an aqueous solution of sodium hydroxide (B78521) (e.g., 5-10% NaOH) will convert the phenolic inhibitor into its water-soluble sodium salt, which can then be separated in a separatory funnel. This should be followed by washing with deionized water to remove residual alkali and drying of the monomer.[9]

  • Reduced Pressure Distillation: Since most inhibitors are less volatile than the monomer, distillation under reduced pressure can be an effective purification method.[9]

Q6: Is 2-MHQ effective in both acidic and basic monomer systems?

A6: The effectiveness of phenolic inhibitors can be influenced by pH. In basic conditions, the phenolic hydroxyl group can be deprotonated, which may affect its hydrogen-donating ability and overall inhibitory performance. Compatibility with the specific monomer system should be verified.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using 2-MHQ.

Issue 1: Premature Polymerization During Storage or Handling
Possible Cause Recommended Action
Inadequate Inhibitor Concentration Verify the concentration of 2-MHQ. If it is too low, consider adding more inhibitor. It is advisable to monitor the inhibitor concentration periodically, especially for long-term storage.
Depleted Inhibitor If the monomer has been stored for an extended period or under suboptimal conditions, the inhibitor may be consumed. It is best to use fresh monomer or re-stabilize it after verifying its quality.
Absence of Oxygen Ensure that the monomer is not stored under a completely inert atmosphere. The vapor space above the monomer should contain a small amount of oxygen (air) for the inhibitor to be effective.[3]
High Storage Temperature Store the monomer in a cool, dark place, away from heat sources. Follow the manufacturer's recommended storage temperature. Temperatures above 60°C can accelerate inhibitor degradation.[5]
Contamination Ensure all storage containers are clean and free of contaminants. Avoid exposure of the monomer to air for extended periods to prevent peroxide formation.
Issue 2: Polymerization Reaction Fails to Initiate or is Severely Retarded
Possible Cause Recommended Action
Inhibitor Not Removed The most common cause is the presence of the storage inhibitor in the reaction mixture. Remove 2-MHQ from the monomer immediately before use using one of the methods described in the FAQs.[8]
Excessive Inhibitor Concentration If you are intentionally using an inhibitor in your reaction system to control the rate, its concentration may be too high. Reduce the inhibitor concentration or increase the initiator concentration.
Interaction with Initiator Some inhibitors can react directly with certain types of initiators. Ensure that 2-MHQ is compatible with your chosen initiator under the reaction conditions.
Issue 3: Inconsistent Polymerization Results
Possible Cause Recommended Action
Variable Inhibitor Levels If the inhibitor is not completely removed, variations in the residual amount can lead to inconsistent induction periods and polymerization rates. Ensure your inhibitor removal process is consistent and effective.
Fluctuating Oxygen Levels Variations in the amount of dissolved oxygen in the monomer can affect the performance of 2-MHQ, leading to inconsistent results. Standardize your de-gassing procedure before initiating polymerization.
Monomer Purity The presence of impurities in the monomer can affect both the initiation of polymerization and the effectiveness of the inhibitor. Use high-purity monomer for consistent results.

Data Presentation

Table 1: General Performance Characteristics of Hydroquinone-Based Inhibitors

ParameterTypical Value/RangeNotes
Typical Concentration 50 - 200 ppmDependent on monomer reactivity and storage conditions.[6]
Operating Temperature < 60 °CEffectiveness decreases and degradation increases at higher temperatures.[5]
Oxygen Requirement YesA small amount of dissolved oxygen is necessary for the inhibition mechanism.[2]
Compatibility Good with many vinyl and acrylic monomers.Compatibility should be tested for specific systems.

Table 2: Comparison of MEHQ (a close analog of 2-MHQ) with other inhibitors in Styrene (B11656) Polymerization

InhibitorConcentration (ppm)Polymer Growth (%) after 4h at 120°CStyrene Conversion (%) after 4h at 120°C
MEHQ1000>50>0.13
4-hydroxy-TEMPO100024.850.065
DTMBP100016.400.048
BHT100042.500.111

Data adapted from a study on styrene polymerization and is intended for comparative purposes. Performance in other monomer systems may vary.[4]

Experimental Protocols

Protocol 1: Determination of Induction Period

Objective: To determine the time a monomer inhibited with a specific concentration of 2-MHQ can be heated at a certain temperature before the onset of polymerization.

Materials:

  • Monomer of interest

  • This compound (2-MHQ)

  • Heating bath with temperature control (e.g., oil bath)

  • Reaction tubes or vials with caps

  • Viscometer or a method to observe changes in viscosity

Procedure:

  • Sample Preparation: Prepare a series of solutions of the monomer containing different concentrations of 2-MHQ (e.g., 0, 50, 100, 200, 500 ppm).

  • Incubation: Place the sealed reaction tubes containing the prepared solutions into the heating bath set at the desired test temperature (e.g., 60°C).

  • Monitoring: At regular intervals, remove the tubes and visually inspect for any signs of polymerization, such as an increase in viscosity, turbidity, or solidification. A simple method is to tilt the tube and observe the flow of the liquid.

  • Data Recording: Record the time it takes for the first signs of polymerization to appear for each concentration. This time is the induction period.

  • Analysis: Plot the induction period as a function of the 2-MHQ concentration. This will provide a quantitative measure of the inhibitor's effectiveness at that temperature.

Protocol 2: Monitoring 2-MHQ Concentration by HPLC

Objective: To quantify the concentration of 2-MHQ in a monomer sample.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Monomer sample containing 2-MHQ

  • 2-MHQ standard for calibration

  • Mobile phase: A mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v), may require optimization depending on the monomer.

  • Syringe filters (if the sample contains particulates)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of 2-MHQ of known concentrations in the monomer or a suitable solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area at the wavelength of maximum absorbance for 2-MHQ (around 290-300 nm). Plot a calibration curve of peak area versus concentration.

  • Sample Preparation: Dilute the monomer sample containing an unknown concentration of 2-MHQ with the mobile phase if necessary to fall within the range of the calibration curve. Filter the sample through a syringe filter.

  • Sample Analysis: Inject the prepared sample into the HPLC system under the same conditions as the standards.

  • Quantification: Determine the peak area corresponding to 2-MHQ in the sample chromatogram and use the calibration curve to calculate the concentration of 2-MHQ in the sample.

Mandatory Visualizations

Troubleshooting_Premature_Polymerization start Problem: Premature Polymerization check_conc Is 2-MHQ concentration adequate? start->check_conc check_oxygen Is dissolved oxygen present? check_conc->check_oxygen Yes solution_conc Solution: Increase 2-MHQ concentration or use fresh monomer. check_conc->solution_conc No check_temp Is storage temperature too high? check_oxygen->check_temp Yes solution_oxygen Solution: Ensure air in headspace. Avoid inert atmosphere. check_oxygen->solution_oxygen No check_contam Is monomer contaminated? check_temp->check_contam No solution_temp Solution: Store in a cool, dark place. check_temp->solution_temp Yes solution_contam Solution: Use clean containers. Avoid prolonged air exposure. check_contam->solution_contam Yes

Caption: Troubleshooting workflow for premature polymerization.

Inhibition_Mechanism cluster_initiation Initiation cluster_inhibition Inhibition Pathway cluster_propagation Polymerization (Uninhibited) I Initiator R Radical (R•) I->R Decomposes ROO Peroxy Radical (ROO•) R->ROO + O2 R->ROO RM Propagating Radical (RM•) R->RM + Monomer R->RM O2 Oxygen (O2) Stable Stable Product ROO->Stable + 2-MHQ ROO->Stable MHQ_radical 2-MHQ Radical (Stable) MHQ 2-MHQ M Monomer Polymer Polymer RM->Polymer + n(Monomer)

Caption: Mechanism of polymerization inhibition by 2-MHQ.

References

Preventing oxidation of 2-Methoxyhydroquinone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of 2-Methoxyhydroquinone (2-MHQ) during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

A1: this compound (2-MHQ), also known as 2,5-Dihydroxyanisole, is a phenolic compound.[1][2] Like other hydroquinones, it is susceptible to oxidation where it can lose two protons and two electrons to form the corresponding 2-Methoxy-1,4-benzoquinone (MQ).[3] This process can be accelerated by several factors, leading to the degradation of the compound.

Q2: What are the primary causes of 2-MHQ oxidation?

A2: The primary factors that promote the oxidation of 2-MHQ are:

  • Exposure to Oxygen: In the presence of atmospheric oxygen, 2-MHQ can readily oxidize, especially under alkaline conditions.[3]

  • Exposure to Light: Light, particularly UV radiation, can generate reactive radical species that accelerate decomposition.[3][4]

  • Elevated pH: 2-MHQ is more stable in acidic conditions. As the pH increases (becomes more alkaline), the susceptibility to oxidation significantly increases.[4][5]

  • Presence of Metal Ions: Metal ions, such as ferric iron (Fe(III)), can mediate and catalyze the oxidation of 2-MHQ.[6][7]

Q3: How can I visually identify if my 2-MHQ has oxidized?

A3: The oxidation of hydroquinone (B1673460) compounds is typically associated with a distinct color change.[8] Fresh, solid 2-MHQ is often described as a beige, orange-brown, or gray crystalline powder.[9] Upon oxidation, a darkening to a yellowish or brownish hue is a common indicator of degradation.[8]

Q4: What are the recommended storage conditions for solid 2-MHQ?

A4: For long-term stability, solid this compound should be stored at -20°C.[1][9][10] Under these conditions, the compound has been shown to be stable for at least 4 years.[1][10] Some suppliers may indicate storage at 2-30°C, but this is typically for a limited shelf life. Always check the expiry date on the label.

Q5: How should I prepare and store stock solutions of 2-MHQ to minimize oxidation?

A5: When preparing stock solutions, it is crucial to purge the solvent of choice (e.g., ethanol, DMSO, DMF) with an inert gas, such as nitrogen or argon, before dissolving the 2-MHQ.[10] This removes dissolved oxygen. After preparation, store the solution in airtight containers, protected from light, and at a low temperature (e.g., -20°C).

Q6: Can I use antioxidants to stabilize 2-MHQ solutions?

A6: Yes, antioxidants are commonly used to stabilize hydroquinone-containing formulations.[8] Common choices include:

  • Sodium Metabisulfite (B1197395): Particularly effective in acidic conditions.[8][11]

  • Citric Acid: Has been used to stabilize hydroquinone solutions against color and odor formation.[12]

  • Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT): Effective in organic solvent-based or anhydrous preparations.[8][13] The choice of antioxidant depends on the solvent system and the specific requirements of your experiment.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Solid 2-MHQ has darkened in color (e.g., turned brown). 1. Improper storage temperature.2. Exposure to air and/or light.3. Container not sealed properly.1. Verify storage temperature is -20°C for long-term storage.[1][10]2. Store in an amber vial or wrap the container in foil to protect from light.[8]3. Ensure the container is tightly sealed and consider flushing with an inert gas (e.g., nitrogen) before sealing.
Newly prepared 2-MHQ solution rapidly turns yellow/brown. 1. Dissolved oxygen in the solvent.2. pH of the solution is too high (neutral or alkaline).3. Exposure to light during preparation.1. Purge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes before dissolving the solid 2-MHQ.[10]2. If compatible with your experiment, use a slightly acidic buffer system. Phosphoric acid has been shown to stabilize 2-MHQ in aqueous solutions.[4][5]3. Prepare the solution under dim light or in a fume hood with the sash lowered.
Precipitate forms in a stored 2-MHQ solution. 1. Oxidation leading to the formation of less soluble degradation products (e.g., dimers).[3][14]2. Solution has exceeded its stability period.1. The solution has likely degraded and should be discarded. 2. Prepare fresh solutions for critical experiments. 3. Review and optimize storage protocol (e.g., use of antioxidants, inert atmosphere, lower temperature).

Data Presentation

Table 1: Summary of Storage Conditions and Stability for this compound

Form Parameter Value Notes Reference(s)
Solid Recommended Storage Temp.-20°CFor long-term storage.[1][9][10]
Alternative Storage Temp.2-30°CAssociated with a limited shelf life.
Stability≥ 4 yearsWhen stored at -20°C.[1][10]
Solution Recommended Storage Temp.-20°CAfter preparation under inert gas.[10]
Solvent PreparationPurge with inert gasTo remove dissolved oxygen.[10]

Experimental Protocols

Protocol 1: Long-Term Storage of Solid this compound
  • Receipt and Inspection: Upon receiving the compound, inspect the container for a proper seal and note the initial color and appearance.

  • Inert Atmosphere (Optional but Recommended): For maximum stability, place the manufacturer's vial inside a larger, sealable container (e.g., a desiccator or a sealable bag). Purge the outer container with an inert gas like argon or nitrogen for 5-10 minutes.

  • Sealing: Tightly seal the original vial and the outer container.

  • Light Protection: Place the container in a light-blocking secondary container or wrap it with aluminum foil.

  • Storage: Place the sealed and protected compound in a freezer set to -20°C.[1][10]

  • Usage: When accessing the compound, allow the container to warm to room temperature before opening to prevent water condensation on the solid. Minimize the time the vial is open to the atmosphere. After taking the required amount, re-flush with inert gas before sealing and returning to storage.

Protocol 2: Preparation and Storage of a Stabilized 2-MHQ Stock Solution
  • Solvent Preparation: Select a suitable solvent (e.g., ethanol, DMSO).[9][10] Transfer the required volume to a flask and purge with a gentle stream of inert gas (nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen.

  • Weighing: Weigh the desired amount of solid 2-MHQ in a separate container.

  • Dissolution: Under the inert gas atmosphere (e.g., using a Schlenk line or in a glovebox), add the purged solvent to the solid 2-MHQ. Stir until fully dissolved.

  • Addition of Antioxidant (Optional): If an antioxidant is required, add it to the solvent before or after dissolving the 2-MHQ, depending on its solubility and compatibility. For example, a small amount of sodium metabisulfite or citric acid could be added to an aqueous or alcoholic solution.[11][12]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber glass vials. This prevents repeated freeze-thaw cycles and air exposure for the entire stock.

  • Final Sealing: Before sealing each aliquot vial, flush the headspace with inert gas.

  • Storage: Store the sealed aliquots at -20°C, protected from light.

Visualizations

G Workflow: Troubleshooting 2-MHQ Oxidation start Oxidation Suspected (e.g., color change) check_solid Is the compound in solid form? start->check_solid check_solution Is the compound in solution? check_solid->check_solution No solid_storage Review Solid Storage Protocol: 1. Temp at -20°C? 2. Protected from light? 3. Container sealed? check_solid->solid_storage Yes solution_prep Review Solution Prep Protocol: 1. Solvent purged with inert gas? 2. Prepared away from light? check_solution->solution_prep Yes discard_solid Discard degraded solid. Order new batch. solid_storage->discard_solid solution_storage Review Solution Storage Protocol: 1. Stored at -20°C? 2. Headspace flushed with inert gas? 3. Using antioxidant? solution_prep->solution_storage discard_solution Discard degraded solution. Prepare fresh solution. solution_storage->discard_solution

Caption: Troubleshooting workflow for suspected 2-MHQ oxidation.

G Simplified Oxidation Pathway of this compound MHQ This compound (Reduced Form) Radical Semiquinone Radical (Intermediate) MHQ->Radical -1e⁻, -1H⁺ MQ 2-Methoxy-1,4-benzoquinone (Oxidized Form) Degradation Further Degradation (e.g., Dimerization) MQ->Degradation Radical->MQ -1e⁻, -1H⁺ Radical->Degradation

Caption: Oxidation of 2-MHQ to its quinone form via a radical intermediate.

References

Technical Support Center: Synthesis and Purification of 2-Methoxyhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Methoxyhydroquinone (MHQ).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A common and sustainable starting material for the synthesis of this compound is vanillin (B372448), which can be derived from lignin.[1][2] The synthesis from vanillin typically involves the Dakin oxidation reaction using an oxidizing agent like hydrogen peroxide.[1]

Q2: What are the typical impurities encountered in the synthesis of this compound?

During the synthesis of this compound, especially from vanillin via the Dakin oxidation, several impurities can arise. These include unreacted starting materials, byproducts from side reactions, and degradation products. Specific impurities can include:

  • Formic acid and Acetic acid: These are formed as byproducts during the reaction and can lead to acidification of the reaction mixture.[1]

  • Resorcinol and Pyrocatechol: These are isomers of hydroquinone (B1673460) and can be present as impurities.[3][4]

  • Pyrogallol: This is a common byproduct in hydroxylation reactions and is prone to thermal decomposition, leading to colored impurities.[3][4]

  • Semiquinone intermediates and quinoid radicals: These can form under certain pH conditions and lead to decomposition of the desired product.[2][5][6]

Q3: What analytical methods are suitable for assessing the purity of this compound?

Several analytical techniques can be employed to determine the purity of synthesized this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it suitable for purity assessment of MHQ.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of the synthesized compound and identify impurities by comparing the spectra to a reference standard.[1]

  • High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the analysis of non-volatile compounds and can be used to quantify the purity of MHQ.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Reaction pH The Dakin oxidation of vanillin to MHQ is sensitive to pH. The reaction rate decreases at lower pH values.[1] Ensure the reaction is maintained under alkaline conditions. The use of sodium percarbonate can provide buffering capacity to stabilize the pH.[1]An increase in the yield and conversion rate of the reaction.
High Reactant Concentration Higher initial concentrations of vanillin can lead to a greater formation of formic acid, which lowers the pH and decreases the yield.[1]Reducing the initial reactant concentration should lead to a higher yield.
Suboptimal Reaction Temperature The synthesis of MHQ from vanillin is a highly exothermic reaction.[1] Inadequate temperature control can lead to side reactions and degradation of the product.Maintaining the optimal reaction temperature will minimize side reactions and improve the overall yield.

Issue 2: Discolored Final Product (Yellow to Brown)

Potential Cause Troubleshooting Step Expected Outcome
Presence of Oxidized Impurities Hydroquinones are sensitive to oxidation, which can lead to the formation of colored impurities.[3] Pyrogallol, a potential impurity, is also thermally unstable and can decompose into colored compounds.[3][4]Employing purification techniques such as recrystallization or sublimation can effectively remove these colored impurities.
Exposure to Air and Light Prolonged exposure to air and light can promote the oxidation of MHQ and its intermediates.[5]Perform the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction mixture and product from light.

Issue 3: Incomplete Removal of Impurities After Initial Purification

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Purification Method A single purification method may not be sufficient to remove all impurities.Consider a multi-step purification process. For instance, an initial crystallization can be followed by sublimation for higher purity.[1]
Incorrect Solvent System for Recrystallization The choice of solvent is crucial for effective recrystallization.Experiment with different solvent systems. For hydroquinones, a mixed-solvent system containing a strong polar solvent, a weak polar solvent, and a medium-polarity solvent has been shown to be effective.[7]

Quantitative Data Summary

Synthesis Method Starting Material Purity Achieved Yield Reference
Continuous Synthesis in a Taylor-Couette Disc ContactorVanillin93.8% (by GC-MS)83%[1]
Purification Method Starting Material Final Purity Reference
Recrystallization (Mixed Solvent)Crude Hydroquinone>99.90%[7]
SublimationThis compoundSuggested as a method for further purification[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Vanillin (Dakin Oxidation)

Materials:

  • Vanillin

  • Hydrogen peroxide (or sodium percarbonate)

  • Sodium hydroxide (B78521)

  • Sulfuric acid (for acidification)

  • Suitable solvent (e.g., water, tetrahydrofuran)

Procedure:

  • Dissolve vanillin in a suitable solvent in a reaction vessel.

  • Add a solution of sodium hydroxide to create alkaline conditions.

  • Slowly add hydrogen peroxide to the reaction mixture while maintaining the temperature. The reaction is exothermic and requires cooling.[1]

  • Stir the reaction mixture until the reaction is complete (monitor by TLC or HPLC).

  • After the reaction, carefully acidify the mixture with sulfuric acid. This step is crucial to stop the reaction.[1]

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • A strong polar solvent (e.g., an alcohol)

  • A weak polar solvent (e.g., an alkane or petroleum ether)

  • A medium-polarity solvent (e.g., a halogenated alkane)

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot mixture of a strong polar solvent and a weak polar solvent.[7]

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to induce crystallization.

  • To further improve purity, add a medium-polarity solvent to the clear solution to facilitate crystallization.[7]

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage synthesis_start Start: Vanillin reaction Dakin Oxidation (Alkaline conditions) synthesis_start->reaction H2O2, NaOH acidification Acidification reaction->acidification H2SO4 extraction Solvent Extraction acidification->extraction crude_product Crude this compound extraction->crude_product recrystallization Recrystallization crude_product->recrystallization Mixed Solvents sublimation Sublimation (Optional, for high purity) recrystallization->sublimation pure_product Pure this compound sublimation->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_low_yield Low Yield cluster_discoloration Product Discoloration start Problem Identified check_ph Check Reaction pH start->check_ph Low Yield check_oxidation Check for Oxidation start->check_oxidation Discoloration check_conc Check Reactant Concentration check_ph->check_conc solution1 Adjust to Alkaline pH check_ph->solution1 check_temp Check Reaction Temperature check_conc->check_temp solution2 Reduce Concentration check_conc->solution2 solution3 Optimize Temperature Control check_temp->solution3 check_exposure Check for Air/Light Exposure check_oxidation->check_exposure solution4 Purify (Recrystallization/Sublimation) check_oxidation->solution4 solution5 Use Inert Atmosphere/Protect from Light check_exposure->solution5

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Minimizing dimer formation of 2-Methoxyhydroquinone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing dimer formation in 2-Methoxyhydroquinone (2-MHQ) solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Problem Potential Cause Recommended Solution
Rapid discoloration (yellowing/browning) of the solution Oxidation of 2-MHQ to 2-methoxy-1,4-benzoquinone (MQ) and subsequent polymerization.[1]1. Work under an inert atmosphere: Purge solvents with an inert gas like argon or nitrogen before dissolving the 2-MHQ.[2] 2. Control the pH: Maintain the solution in an acidic pH range (ideally 2-4) to improve stability.[3][4] 3. Add antioxidants: Incorporate antioxidants such as sodium metabisulfite (B1197395) or ascorbic acid into the formulation.[5][6]
Precipitate formation in the solution Formation of insoluble 2-MHQ dimers, such as 4,4'-dimethoxy-2,5,2',5'-tetrahydroxy-biphenyl.[7][8]1. Optimize solvent choice: Ensure 2-MHQ is fully dissolved. Consider using ethanol (B145695) for higher solubility.[2][9] 2. Lower the storage temperature: Store solutions at low temperatures (e.g., 6°C) to reduce the rate of dimerization.[10] 3. Prepare fresh solutions: Use solutions immediately after preparation to minimize the time for dimerization to occur.
Inconsistent experimental results Degradation of 2-MHQ leading to a lower effective concentration of the active monomer.1. Protect from light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.[1][11] 2. Quantify 2-MHQ concentration before use: Use analytical techniques like HPLC or UV-Vis spectroscopy to confirm the concentration of 2-MHQ prior to your experiment.[10][12] 3. Maintain acidic conditions: Use a buffer system to maintain an acidic pH, which has been shown to significantly stabilize 2-MHQ.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound dimerization?

A1: The primary cause is the oxidation of this compound (2-MHQ) to its corresponding quinone, 2-methoxy-1,4-benzoquinone (MQ). This oxidation is often initiated by exposure to oxygen, light, and alkaline pH conditions.[1][8] The resulting MQ is highly reactive and can undergo further reactions, including dimerization with another 2-MHQ molecule or itself, leading to the formation of insoluble side-products.[7][8][13]

Q2: What is the optimal solvent for dissolving this compound to prevent dimerization?

A2: While 2-MHQ is soluble in several organic solvents, the key to preventing dimerization lies more in the overall conditions than the solvent alone. It is recommended to use solvents that have been purged with an inert gas to remove dissolved oxygen.[2] Ethanol offers good solubility (approximately 10 mg/ml).[2][9] For aqueous applications, the use of an acidic buffer, such as 0.5 M phosphoric acid, has been shown to be effective in stabilizing 2-MHQ.[7][8]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: pH has a significant impact on the stability of 2-MHQ. It is unstable in alkaline conditions, which promote oxidation.[1][8] Acidic conditions, specifically a pH range of 2 to 4, have been shown to provide good stability for hydroquinones.[3][4] For hydroquinone (B1673460) formulations in general, a pH between 3.0 and 5.5 is often recommended.[5]

Q4: What antioxidants can be used to stabilize this compound solutions, and at what concentration?

A4: Several antioxidants can be effective. Sodium metabisulfite and sodium sulfite (B76179) are commonly used to stabilize hydroquinone formulations.[5] Ascorbic acid (Vitamin C), Butylated hydroxytoluene (BHT), and Vitamin E are also viable options.[6][11] For compositions in a neutral pH range, a combination of sodium metabisulfite (at least 0.05% w/w) and magnesium ascorbyl phosphate (B84403) (at least 0.5% w/w) has been shown to be effective.[14][15]

Q5: What are the recommended storage conditions for this compound solid and solutions?

A5: Solid this compound should be stored at -20°C for long-term stability of four years or more.[2][9] Solutions should be freshly prepared for best results. If short-term storage is necessary, they should be kept at a low temperature (e.g., 6°C), protected from light by using amber vials or by wrapping the container in foil, and preferably under an inert atmosphere.[10][11]

Q6: How can I detect and quantify the formation of this compound dimers?

A6: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating and quantifying 2-MHQ and its various degradation products, including dimers.[10][12][16] Other analytical techniques that can be employed include UV-Vis spectroscopy for monitoring the appearance of oxidation products, and electroanalytical methods like chronoamperometry.[17][18] For structural identification of the dimers, techniques like GC-MS and NMR spectroscopy can be utilized.[8]

Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (approx.)Reference
Ethanol10 mg/ml[2][9]
Dimethyl sulfoxide (B87167) (DMSO)5 mg/ml[2][9]
Dimethylformamide (DMF)2 mg/ml[2][9]
WaterSlightly soluble[19]
MethanolSoluble[1]

Table 2: Recommended Conditions for Enhancing this compound Stability

ParameterRecommendationRationaleReferences
pH 2.0 - 4.0Minimizes oxidation.[3][4]
Atmosphere Inert (Argon, Nitrogen)Prevents oxygen-induced degradation.[2]
Antioxidants Sodium Metabisulfite, Ascorbic AcidScavenge free radicals and inhibit oxidation.[5][6]
Temperature Low (e.g., 6°C for solutions)Reduces the rate of degradation reactions.[10]
Light Exposure Minimal (use amber vials)Prevents photo-oxidation.[1][11]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Solvent Preparation: Select a suitable solvent (e.g., ethanol). Purge the solvent with a stream of inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing: Weigh the desired amount of solid this compound in a clean, dry vial.

  • Dissolution: Under a gentle stream of the inert gas, add the deoxygenated solvent to the vial containing the 2-MHQ. Cap the vial and vortex or sonicate until the solid is completely dissolved.

  • Addition of Antioxidant (Optional but Recommended): If required, add a pre-determined amount of an antioxidant like sodium metabisulfite to the solution.

  • Storage: Store the solution in a tightly sealed amber vial at a low temperature (e.g., 6°C). For longer-term storage, freezing at -20°C may be considered, though stability should be verified.

Protocol 2: HPLC Method for Quantification of this compound

This is a general guideline; specific parameters may need to be optimized for your system.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is often suitable.[12]

  • Mobile Phase: A gradient system of acetonitrile (B52724) and an acidic aqueous buffer (e.g., 0.1% formic acid) is a common choice.[12]

  • Flow Rate: A typical flow rate is around 1.0 - 1.2 ml/min.[12]

  • Detection: Monitor the eluent at a wavelength where 2-MHQ has significant absorbance (e.g., around 290 nm).

  • Procedure:

    • Prepare a series of standard solutions of 2-MHQ of known concentrations in the mobile phase.

    • Inject the standards to generate a calibration curve.

    • Dilute the experimental sample with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the sample and quantify the 2-MHQ peak based on the calibration curve. The appearance of new peaks with longer retention times may indicate dimer formation.

Visualizations

Dimerization_Pathway MHQ This compound (2-MHQ) MQ 2-Methoxy-1,4-benzoquinone (MQ) MHQ->MQ Oxidation Dimer Insoluble Dimer (e.g., MHQMHQ) MHQ->Dimer Reaction with MQ MQ->Dimer Dimerization Oxygen Oxygen Light Light Alkaline_pH Alkaline pH

Caption: Dimerization pathway of this compound.

Troubleshooting_Workflow Start Problem: High Dimer Formation Check_pH Is the solution pH acidic (e.g., pH 2-4)? Start->Check_pH Check_Atmosphere Was the solvent deoxygenated and handled under inert gas? Check_pH->Check_Atmosphere Yes Adjust_pH Adjust pH to acidic range using a suitable buffer. Check_pH->Adjust_pH No Check_Antioxidant Was an antioxidant used? Check_Atmosphere->Check_Antioxidant Yes Use_Inert_Atmosphere Purge solvent with N2 or Ar and work under inert conditions. Check_Atmosphere->Use_Inert_Atmosphere No Check_Storage Is the solution protected from light and stored at a low temperature? Check_Antioxidant->Check_Storage Yes Add_Antioxidant Add an appropriate antioxidant (e.g., sodium metabisulfite). Check_Antioxidant->Add_Antioxidant No Solution_Found Solution Stabilized Check_Storage->Solution_Found Yes Adjust_Storage Store in amber vials at a low temperature (e.g., 6°C). Check_Storage->Adjust_Storage No Adjust_pH->Check_Atmosphere Use_Inert_Atmosphere->Check_Antioxidant Add_Antioxidant->Check_Storage Adjust_Storage->Solution_Found

Caption: Troubleshooting workflow for 2-MHQ dimer formation.

References

Technical Support Center: Scalable Synthesis of 2-Methoxyhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-Methoxyhydroquinone (MHQ).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: The main challenges in the scalable synthesis of this compound, particularly from vanillin (B372448), include managing the highly exothermic nature of the Dakin oxidation, preventing side reactions and product decomposition, overcoming the limited solubility of reactants, and achieving high purity and yield on an industrial scale.[1][2] Conventional methods often involve multi-step batch processes with harsh conditions and toxic reagents, limiting efficiency and scalability.[2]

Q2: What are the common side reactions and byproducts in the synthesis of MHQ from vanillin?

A2: The synthesis of MHQ from vanillin via the Dakin oxidation can lead to the formation of several byproducts. Under insufficiently acidic conditions, semiquinone intermediates and quinoid radicals can form, leading to the decomposition of MHQ.[1][3] Dimeric side-products can also be a significant impurity.[1][4] The primary byproduct of the Dakin oxidation itself is formic acid, which causes acidification of the reaction mixture.[2]

Q3: How can the stability of this compound be ensured during and after synthesis?

A3: this compound is susceptible to decomposition in the presence of various ions and light.[1] Maintaining a sufficiently low pH is crucial to prevent the formation of unstable semiquinone intermediates.[1][3] The use of a phosphoric acid electrolyte has been shown to stabilize the product.[1][3] For storage, it is recommended to keep MHQ at -20°C for long-term stability of four years or more.[5]

Q4: What are the recommended solvents for the synthesis and purification of MHQ?

A4: Tetrahydrofuran (THF) is often used as a solvent to increase the solubility of vanillin, which has limited solubility in water.[2] For purification, MHQ is soluble in DMF, DMSO, and ethanol.[5] The choice of solvent can significantly impact reaction efficiency and product isolation.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure dropwise addition of reagents to control the exothermic reaction.[6] - Maintain continuous and thorough stirring.[6] - Monitor the reaction progress to determine the optimal reaction time.
Product Decomposition - Quench the reaction immediately upon completion to prevent decomposition of the product.[6] - Maintain a sufficiently low pH to avoid the formation of unstable intermediates.[1][3] - An increase in NaOH concentration can increase the rate of decomposition.[2]
Suboptimal Reagent Concentration - Increasing the concentration of vanillin can lead to a decrease in MHQ yield.[2] - Use sodium percarbonate as the hydrogen peroxide source to counteract rapid acidification at higher vanillin concentrations.[2]
Issue 2: Product Purity Issues
Potential Cause Troubleshooting Steps
Presence of Dimeric Byproducts - Optimize reaction conditions (temperature, pH) to minimize side reactions.[1][4] - Further purification through sublimation is a viable option to improve purity.[2]
Residual Starting Material (Vanillin) - Ensure complete conversion by monitoring the reaction with appropriate analytical techniques (e.g., TLC, HPLC). - Adjust the stoichiometry of the oxidizing agent.
Formation of Colored Impurities (Oxidation) - Conduct the reaction under an inert atmosphere to minimize oxidation. - Store the purified product under inert gas and protected from light.[1]

Experimental Protocols

Protocol 1: Continuous Synthesis of this compound from Vanillin using a Taylor-Couette Disc Contactor

This protocol is based on a scalable continuous synthesis method.

Materials:

  • Vanillin

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂) or Sodium percarbonate

  • Taylor-Couette Disc Contactor (TCDC) reactor

Procedure:

  • Prepare an organic phase by dissolving vanillin in THF.

  • Prepare an aqueous phase of hydrogen peroxide in a NaOH solution.

  • Pre-cool the reaction mixtures to manage the exothermic nature of the reaction.

  • Continuously feed both phases into the TCDC reactor at a controlled flow rate, maintaining a constant aqueous-to-organic phase ratio of 2.

  • The intense mixing within the TCDC, facilitated by Taylor vortices, promotes the reaction.

  • The product, this compound, is preferentially dissolved in the organic phase, which simplifies separation.

  • Isolate the final product through solvent evaporation and subsequent crystallization.

Quantitative Data from Continuous Synthesis:

ParameterValueReference
Yield83%[2]
Purity93.8%[2]
Production Rate≈0.55 kg h⁻¹[2]
Reaction Enthalpy (ΔR H m)-612.49 kJ mol⁻¹[2]

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting Troubleshooting Low Yield in MHQ Synthesis start Low Yield Observed check_reaction Check Reaction Completion start->check_reaction check_decomposition Assess Product Decomposition check_reaction->check_decomposition Yes incomplete Incomplete Reaction check_reaction->incomplete No check_conditions Review Reaction Conditions check_decomposition->check_conditions No decomposition Product Decomposition check_decomposition->decomposition Yes suboptimal Suboptimal Conditions check_conditions->suboptimal Yes solution_incomplete Increase reaction time or adjust reagent stoichiometry. incomplete->solution_incomplete solution_decomposition Quench reaction earlier or adjust pH. decomposition->solution_decomposition solution_suboptimal Optimize temperature, concentration, or mixing. suboptimal->solution_suboptimal

Caption: A decision tree for troubleshooting low yields.

Experimental Workflow for Continuous Synthesis

ContinuousSynthesisWorkflow Continuous Synthesis Workflow for MHQ cluster_prep Reactant Preparation cluster_reaction Continuous Reaction cluster_separation Product Isolation prep_org Prepare Vanillin in THF tcdc Taylor-Couette Disc Contactor prep_org->tcdc prep_aq Prepare H2O2 in NaOH(aq) prep_aq->tcdc phase_sep Phase Separation tcdc->phase_sep evap Solvent Evaporation phase_sep->evap cryst Crystallization evap->cryst product Pure this compound cryst->product

Caption: Workflow for continuous MHQ synthesis.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 2-Methoxyhydroquinone and Hydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of 2-Methoxyhydroquinone (2-MHQ) and its parent compound, hydroquinone (B1673460) (HQ). While direct comparative studies on their antioxidant efficacy are limited, this document synthesizes available data, outlines standard experimental protocols for antioxidant activity assessment, and presents relevant biochemical pathways to inform research and development.

Introduction

Hydroquinone (1,4-dihydroxybenzene) is a well-established phenolic antioxidant known for its potent free radical scavenging capabilities. Its derivative, this compound, features a methoxy (B1213986) group substitution on the benzene (B151609) ring, which can modulate its chemical and biological properties, including its antioxidant activity. Understanding the relative antioxidant potential of these two compounds is crucial for applications in pharmacology, dermatology, and materials science.

Quantitative Data Summary

CompoundAssayIC50 Value / ActivityReference(s)
Hydroquinone DPPH Radical Scavenging17.44 µM[1]
ABTS Radical Scavenging4.57 µM[1]
FRAP8.77 mmol/g[1]
This compound Anti-inflammatory (CCL2 reduction)64.3 µM[2]
DPPH, ABTS, FRAPData not available in reviewed literature

Note: The IC50 value for this compound is for the reduction of TNF-α-induced chemokine (CCL2) production, which is an anti-inflammatory effect, not a direct measure of radical scavenging activity.[2] Lower IC50 values indicate higher potency.

Mechanism of Antioxidant Action

The primary antioxidant mechanism for hydroquinone and its derivatives involves the donation of a hydrogen atom from their hydroxyl groups to stabilize free radicals. This process converts the free radical into a less reactive species and generates a more stable phenoxyl radical from the antioxidant molecule. The presence of a second hydroxyl group in the para position in hydroquinone enhances its antioxidant capacity through resonance stabilization of the resulting phenoxyl radical. The introduction of a methoxy group in 2-MHQ, an electron-donating group, is expected to influence the O-H bond dissociation enthalpy and the redox potential, thereby modulating its antioxidant activity.

Antioxidant_Mechanism HQ Hydroquinone (HQ) / this compound (2-MHQ) Stable_Radical Stable Phenoxyl Radical HQ->Stable_Radical H• donation Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Radical->Stable_Molecule H• acceptance

Caption: Free radical scavenging mechanism of hydroquinones.

Experimental Protocols

The following are detailed methodologies for standard in vitro antioxidant assays commonly used to evaluate phenolic compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

    • Test compounds (2-MHQ, HQ) and a positive control (e.g., Ascorbic Acid, Trolox)

    • 96-well microplate or cuvettes

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

    • Prepare a series of dilutions of the test compounds and the positive control in methanol.

    • Add a specific volume of the DPPH solution (e.g., 100 µL) to each well of the microplate.

    • Add an equal volume of the test compound dilutions, positive control, or methanol (as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solutions at 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents and Materials:

    • ABTS diammonium salt

    • Potassium persulfate

    • Ethanol or phosphate-buffered saline (PBS)

    • Test compounds and a positive control

    • 96-well microplate or cuvettes

    • Spectrophotometer

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form a dark blue-green solution.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compounds and the positive control.

    • Add a small volume of the test compound dilutions (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents and Materials:

    • Acetate (B1210297) buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • Test compounds and a positive control (e.g., FeSO₄·7H₂O)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a series of dilutions of the test compounds and the ferrous sulfate (B86663) standard.

    • Add a small volume of the sample or standard solution (e.g., 10 µL) to the wells of the microplate.

    • Add a larger volume of the pre-warmed FRAP reagent (e.g., 190 µL) to each well.

    • Incubate the plate at 37°C for a defined time (e.g., 4-30 minutes).

    • Measure the absorbance of the blue-colored solution at 593 nm.

    • The antioxidant capacity is determined by comparing the change in absorbance of the samples with a standard curve prepared using known concentrations of ferrous sulfate. The results are typically expressed as Fe²⁺ equivalents.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Radical Prepare Radical Solution (DPPH or ABTS•+) Mix Mix Sample with Radical Solution Prep_Radical->Mix Prep_Sample Prepare Sample Dilutions (HQ, 2-MHQ, Control) Prep_Sample->Mix Incubate Incubate in the Dark at Room Temperature Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Generalized workflow for in vitro radical scavenging assays.

Conclusion

Hydroquinone is a well-documented antioxidant with potent free radical scavenging activity.[1] While direct comparative antioxidant data for this compound is lacking, the presence of the electron-donating methoxy group suggests it likely possesses significant antioxidant properties. However, without direct experimental comparison, it is difficult to definitively conclude on its relative potency compared to hydroquinone. Further research employing standardized antioxidant assays is required to elucidate the precise antioxidant capacity of this compound and to enable a direct comparison with hydroquinone. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

A Comparative Analysis of 2-Methoxyhydroquinone and Other Tyrosinase Inhibitors for Skin Lightening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-methoxyhydroquinone with other established tyrosinase inhibitors used in skin lightening applications. The objective is to present a clear overview of their relative performance based on available experimental data, detail the methodologies used for their evaluation, and illustrate their mechanism of action within the broader context of melanogenesis.

Executive Summary

The quest for effective and safe skin lightening agents is a cornerstone of dermatological research. Tyrosinase, a copper-containing enzyme, is the rate-limiting enzyme in melanin (B1238610) biosynthesis and, therefore, a prime target for inhibition. While hydroquinone (B1673460) has historically been a benchmark, concerns over its safety have spurred the investigation of alternatives. This guide focuses on this compound, a derivative of hydroquinone, and compares its activity with hydroquinone, kojic acid, and arbutin (B1665170).

Quantitative Comparison of Tyrosinase Inhibitors

The efficacy of tyrosinase inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for hydroquinone, kojic acid, and arbutin against mushroom tyrosinase.

InhibitorIC50 (µM)Inhibition TypeReference(s)
This compound Data not available--
Hydroquinone ~70 - >500Competitive[1]
Kojic Acid 5.23 - 28.5Mixed / Competitive[2][3]
Arbutin (β-Arbutin) >500Competitive[2]

Note: IC50 values can vary significantly depending on the experimental conditions, including the source of tyrosinase (e.g., mushroom vs. human), the substrate used (e.g., L-tyrosine or L-DOPA), and the purity of the enzyme.[4][5]

Mechanism of Action: Targeting the Melanogenesis Pathway

Melanogenesis is the complex process of melanin production within melanosomes of melanocytes. This process is regulated by a series of signaling pathways that converge on the activation of tyrosinase and other melanin-producing enzymes.[6][7][8] Tyrosinase inhibitors exert their effects by interfering with this pathway at the enzymatic level.

Melanogenesis_Pathway cluster_0 Extracellular Signals cluster_1 Melanocyte UV Radiation UV Radiation MC1R MC1R UV Radiation->MC1R stimulates α-MSH α-MSH α-MSH->MC1R binds AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription of Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene activates transcription of Tyrosinase Tyrosinase (Inactive) Tyrosinase_Gene->Tyrosinase translates to Tyrosinase_Active Tyrosinase (Active) Tyrosinase->Tyrosinase_Active matures L_DOPA L-DOPA Tyrosinase_Active->L_DOPA catalyzes Dopaquinone Dopaquinone Tyrosinase_Active->Dopaquinone catalyzes L_Tyrosine L-Tyrosine L_Tyrosine->L_DOPA L_DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin series of reactions Inhibitors Tyrosinase Inhibitors (this compound, Hydroquinone, Kojic Acid, Arbutin) Inhibitors->Tyrosinase_Active inhibit

Experimental Protocols

The following is a generalized protocol for a standard in vitro mushroom tyrosinase inhibition assay used to determine the IC50 values of test compounds.

In Vitro Mushroom Tyrosinase Inhibition Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compound and the positive control in the appropriate solvent.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound or control to respective wells.[9]

    • Add 50 µL of the tyrosinase solution to each well.[9]

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 10 minutes).[9]

    • Initiate the enzymatic reaction by adding 30 µL of the L-DOPA solution to each well.[9]

    • Immediately measure the absorbance at a specific wavelength (typically 475-510 nm) at regular intervals for a defined period (e.g., 30-60 minutes) using a microplate reader.[9][10]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and control.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Tyrosinase_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Test Compounds (Serial Dilutions) - Positive Control start->prep_reagents plate_setup Plate Setup (96-well): Add Test Compounds/Controls prep_reagents->plate_setup add_enzyme Add Tyrosinase Solution plate_setup->add_enzyme pre_incubation Pre-incubate (e.g., 25°C, 10 min) add_enzyme->pre_incubation add_substrate Initiate Reaction: Add L-DOPA Solution pre_incubation->add_substrate measure_absorbance Measure Absorbance (475-510 nm) Kinetic Reading add_substrate->measure_absorbance data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition measure_absorbance->data_analysis calculate_ic50 Calculate IC50 Value data_analysis->calculate_ic50 end End calculate_ic50->end

Discussion and Future Directions

The available data indicates that kojic acid is a potent inhibitor of mushroom tyrosinase, often exhibiting greater in vitro activity than hydroquinone and arbutin.[1][2][3] Hydroquinone's efficacy can be variable, and its use is associated with safety concerns.[4][5] Arbutin generally shows weaker inhibitory activity in in vitro enzyme assays.[2]

The lack of publicly available IC50 data for this compound makes a direct quantitative comparison challenging. Future research should focus on determining the tyrosinase inhibitory activity of this compound using standardized in vitro assays. Furthermore, studies on its effects on melanin production in cell-based models (e.g., B16 melanoma cells) and its safety profile are crucial for a comprehensive evaluation of its potential as a skin lightening agent. Understanding the structure-activity relationship of methoxy-substituted hydroquinones could also provide valuable insights for the design of novel and more effective tyrosinase inhibitors.

References

Comparative performance of 2-Methoxyhydroquinone in different redox flow battery electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 2-Methoxyhydroquinone (MHQ) as a redox-active material in various redox flow battery (RFB) electrolyte systems. While extensive data exists for its application in aqueous acidic media, this guide also draws comparisons with related benzoquinone derivatives to project its potential performance and challenges in alkaline and non-aqueous electrolytes.

Executive Summary

This compound, a vanillin (B372448) derivative, shows significant promise as a sustainable and cost-effective catholyte for aqueous redox flow batteries.[1][2] Its performance is highly dependent on the electrolyte's pH, with optimal stability and cycling performance observed in acidic conditions, particularly with phosphoric acid as the supporting electrolyte. In this medium, MHQ demonstrates high coulombic efficiency and good capacity retention over hundreds of cycles.[1] Conversely, MHQ is prone to rapid degradation in neutral and alkaline aqueous solutions, limiting its direct application in these systems.[1][3] Data on the performance of MHQ in non-aqueous electrolytes is scarce; however, analysis of similar quinone structures suggests that while non-aqueous systems could offer a wider electrochemical window, challenges related to solubility and solvent stability would need to be addressed.

Comparative Performance Analysis

The suitability of an electrolyte for an RFB is determined by several key performance indicators, including cell voltage, energy density, efficiency (coulombic, voltage, and energy), and cycling stability. The following sections compare the expected performance of MHQ across acidic, alkaline, and non-aqueous electrolytes.

Aqueous Acidic Electrolytes

Research has demonstrated that an acidic environment is crucial for the stable operation of MHQ in an aqueous RFB. Specifically, phosphoric acid (H₃PO₄) has been shown to stabilize the MHQ/MQ (2-methoxy-1,4-benzoquinone) redox couple, suppressing the formation of unstable semiquinone radical intermediates that are prevalent at higher pH values.[1] This stabilization is attributed to effects like hydrogen-bridging and chelation, which protect the reactive intermediates.[1]

In a system utilizing 0.5 M H₃PO₄, MHQ has achieved a coulombic efficiency of 97-99% and retained 87.4% of its initial capacity after 250 cycles.[1] The solubility of MHQ in this electrolyte is approximately 140 g L⁻¹, which translates to a theoretical energy density of 27.1 Wh L⁻¹ when paired with a suitable anolyte.[1]

Aqueous Alkaline Electrolytes

Direct experimental data for MHQ in alkaline RFBs shows significant instability. MHQ and its oxidized form, MQ, degrade rapidly in alkaline media.[3] This degradation is likely due to nucleophilic attack by hydroxide (B78521) ions on the quinone ring, a common degradation pathway for benzoquinones in alkaline conditions.[4][5]

However, studies on other benzoquinone derivatives in alkaline electrolytes offer insights into potential strategies to improve stability. For instance, molecular modifications, such as substituting hydrogen atoms on the aryl ring, have been shown to block hydroxide attack and significantly improve capacity retention for compounds like 2,5-dihydroxy-1,4-benzoquinone.[4][5] While these modifications have not been reported for MHQ, they suggest a possible route for future research to enable the use of methoxy-substituted quinones in alkaline RFBs. Without such modifications, the performance of MHQ in alkaline electrolytes is expected to be poor, with rapid capacity fade.

Non-Aqueous Electrolytes

There is a notable lack of research on the performance of this compound in non-aqueous redox flow batteries. However, the broader class of quinone derivatives has been explored in non-aqueous systems, which can offer a wider electrochemical stability window and potentially higher cell voltages compared to aqueous systems.[6]

For a methoxy-substituted hydroquinone (B1673460) like MHQ, a key challenge in non-aqueous solvents would be ensuring sufficient solubility of both the hydroquinone and its oxidized quinone form, along with the supporting electrolyte. The choice of solvent is critical, as it can influence not only solubility but also the stability of the redox-active species, particularly radical intermediates. While non-aqueous electrolytes could theoretically enable higher energy densities, significant research would be required to identify suitable solvent-electrolyte combinations for MHQ and to evaluate its long-term cycling stability. Studies on other quinones in non-aqueous RFBs indicate that molecular engineering, such as the addition of solubilizing functional groups, is often necessary to achieve high performance.

Quantitative Performance Data

The following tables summarize the key performance metrics for MHQ in an aqueous acidic electrolyte and for a comparable benzoquinone derivative in an aqueous alkaline electrolyte. Data for non-aqueous systems is not available for direct comparison.

Table 1: Performance of this compound in Aqueous Acidic Electrolyte

Performance MetricValueElectrolyte ConditionsReference
Cell Voltage ~1.0 V (with suitable anolyte)0.5 M H₃PO₄[1]
Energy Density 27.1 Wh L⁻¹0.5 M H₃PO₄[1]
Coulombic Efficiency 97-99%0.5 M H₃PO₄[1]
Energy Efficiency 91-94% (current efficiency)0.5 M H₃PO₄[1]
Capacity Retention 87.4% after 250 cycles0.5 M H₃PO₄[1]
Current Density 1.9 mA cm⁻²0.5 M H₃PO₄[1]

Table 2: Performance of a Modified Benzoquinone (2,5-dihydroxy-1,4-benzoquinone) in Aqueous Alkaline Electrolyte for Comparison

Performance MetricValueElectrolyte ConditionsReference
Cell Voltage 1.21 V1 M KOH[4][5]
Peak Power Density 300 mW cm⁻²1 M KOH[4][5]
Coulombic Efficiency >99%1 M KOH[4][5]
Capacity Retention 99.76% per cycle over 150 cycles1 M KOH[4][5]
Current Density 100 mA cm⁻²1 M KOH[4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of RFB performance. Below are generalized protocols for key experiments based on literature for quinone-based RFBs.

Electrolyte Preparation
  • Aqueous Acidic Electrolyte: Dissolve this compound in a 0.5 M solution of phosphoric acid (H₃PO₄) to the desired concentration. The solubility limit is approximately 140 g L⁻¹.[1] The anolyte would be prepared by dissolving the chosen active material in a similar acidic solution.

  • Aqueous Alkaline Electrolyte: For comparative studies with other quinones, dissolve the active material (e.g., 2,5-dihydroxy-1,4-benzoquinone) in a 1 M potassium hydroxide (KOH) solution.[4][5] All solutions should be prepared using deionized water.

  • Non-Aqueous Electrolyte: A suitable non-aqueous solvent (e.g., acetonitrile, propylene (B89431) carbonate) and a supporting electrolyte with good solubility and a wide electrochemical window (e.g., tetraethylammonium (B1195904) tetrafluoroborate (B81430) - TEABF₄) would be chosen. The redox-active material would be dissolved in this solution, likely under an inert atmosphere (e.g., in a glovebox) to exclude water and oxygen, which can be detrimental to the stability of the organic active materials.

Redox Flow Battery Assembly and Testing
  • Cell Assembly: A typical laboratory-scale RFB cell consists of two graphite (B72142) felt electrodes, a proton-exchange membrane (e.g., Nafion®) for aqueous systems or a suitable separator for non-aqueous systems, and flow fields machined into graphite plates. The components are compressed together between two end plates.

  • Cyclic Voltammetry (CV): CV is used to determine the redox potentials and electrochemical reversibility of the active materials. A three-electrode setup (working, counter, and reference electrodes) is used to test the electrolyte at various scan rates.

  • Galvanostatic Cycling: The assembled RFB is connected to a battery testing system. The electrolytes are pumped from external reservoirs through the electrochemical cell. The battery is charged and discharged at a constant current density (e.g., 1.9 mA cm⁻² for the MHQ system) between set voltage limits.[1] Key parameters such as charge/discharge capacity, coulombic efficiency, voltage efficiency, and energy efficiency are recorded for each cycle.

  • Polarization Curve: To evaluate the power density, the cell is held at different current densities, and the corresponding voltage is measured. This allows for the determination of ohmic and polarization losses within the cell.

Mandatory Visualizations

Logical Relationship of MHQ Performance in Different Electrolytes

MHQ_Performance cluster_electrolytes Electrolyte Type cluster_performance Performance & Stability Aqueous_Acidic Aqueous Acidic (e.g., H₃PO₄) High_Performance High Stability Good Capacity Retention High Coulombic Efficiency Aqueous_Acidic->High_Performance Favorable Aqueous_Alkaline Aqueous Alkaline (e.g., KOH) Poor_Performance Rapid Degradation Poor Stability Aqueous_Alkaline->Poor_Performance Unfavorable Non_Aqueous Non-Aqueous (e.g., ACN + TEABF₄) Potential_Performance Potential for High Voltage Requires Further Research (Solubility & Stability Challenges) Non_Aqueous->Potential_Performance Uncertain/Requires R&D

Caption: Logical flow of this compound (MHQ) performance in different electrolyte systems.

Experimental Workflow for RFB Testing

RFB_Workflow start Start: Define Electrolyte System prep Electrolyte Preparation start->prep cv Cyclic Voltammetry (Redox Potential & Reversibility) prep->cv assembly RFB Cell Assembly cv->assembly cycling Galvanostatic Cycling (Efficiency & Capacity Retention) assembly->cycling polarization Polarization Curve (Power Density) cycling->polarization analysis Data Analysis & Performance Comparison polarization->analysis end End: Comparative Performance Report analysis->end

Caption: General experimental workflow for testing redox flow battery performance.

References

A Comparative Guide: 2-Methoxyhydroquinone (MEHQ) vs. Butylated Hydroxytoluene (BHT) as Polymerization Inhibitors for Styrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The prevention of premature polymerization of vinyl monomers like styrene (B11656) is a critical aspect of chemical manufacturing, storage, and transportation. Uncontrolled polymerization can lead to product degradation, equipment fouling, and significant safety hazards. This guide provides an objective comparison of two commonly used phenolic antioxidant inhibitors, 2-Methoxyhydroquinone (MEHQ) and Butylated Hydroxytoluene (BHT), for the stabilization of styrene. The comparison is supported by experimental data to aid in the selection of the most appropriate inhibitor for specific applications.

Mechanism of Action: Radical Scavenging

Both MEHQ and BHT function as polymerization inhibitors by acting as radical scavengers.[1] Styrene polymerization is a free-radical chain reaction, and these phenolic compounds interrupt the propagation of the polymer chain.[1] They donate a hydrogen atom from their hydroxyl group to the highly reactive growing polymer radicals (styrene radicals or peroxy radicals formed in the presence of oxygen).[2][3] This process forms a much more stable phenoxy radical that is less reactive and does not readily initiate further polymerization, effectively terminating the chain reaction.[2][3]

Styrene_Monomer Styrene Monomer Growing_Polymer_Chain Growing Polymer Chain (P•) Styrene_Monomer->Growing_Polymer_Chain Initiation & Propagation Free_Radical Free Radical (R•) Free_Radical->Styrene_Monomer Inhibitor Phenolic Inhibitor (MEHQ or BHT) Growing_Polymer_Chain->Inhibitor Radical Scavenging Terminated_Chain Terminated Polymer Chain Growing_Polymer_Chain->Terminated_Chain Termination Stable_Radical Stable Phenoxy Radical Inhibitor->Stable_Radical H• donation

Figure 1: General mechanism of inhibition by phenolic compounds.

Performance Comparison: Experimental Data

A study by Darvishi et al. (2019) provides a direct comparison of the inhibition performance of MEHQ and BHT in styrene. The experiments were conducted at 115°C, and the results for polymer growth and styrene conversion were measured after 4 and 8 hours.[1][4]

InhibitorPolymer Growth (%) - 4 hours[1][4]Styrene Conversion (%) - 4 hours[1][4]Polymer Growth (%) - 8 hours[1]Styrene Conversion (%) - 8 hours[1]
MEHQ 215.160.491220.310.512
BHT 42.500.11159.470.138

The data clearly indicates that under the tested conditions, BHT is a significantly more effective inhibitor for styrene polymerization than MEHQ , resulting in substantially lower polymer growth and styrene conversion.[1][4] The performance order of phenolic inhibitors in this study was found to be: 2,6-di-tert-butyl-4-methoxyphenol (B167138) (DTBMP) > BHT > commercial tert-Butylcatechol (TBC) > Tert-butyl hydroquinone (B1673460) (TBHQ) > MEHQ.[4]

Experimental Protocol

The following is a summary of the experimental methodology used by Darvishi et al. (2019) to evaluate the performance of the inhibitors.[1]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactor Adiabatic Cell Reactor (ACR) N2_Purge Nitrogen Purge Reactor->N2_Purge Nucleation_Source Add Styrene Polymer (Nucleation Source) N2_Purge->Nucleation_Source DI_Water Inject Deionized Water (Oxygen Source) Nucleation_Source->DI_Water Inhibitor Inject Inhibitor (50 ppm) DI_Water->Inhibitor Styrene Inject Styrene Monomer Inhibitor->Styrene Heating Heat to 115°C for 4 or 8 hours Styrene->Heating Cooling Cool the Reaction Mixture Heating->Cooling Precipitation Precipitate Polymer with Methanol Cooling->Precipitation Filtration Filter the Precipitate Precipitation->Filtration Drying Dry at 100°C Filtration->Drying Weighing Weigh the Final Polymer Drying->Weighing

Figure 2: Experimental workflow for inhibitor performance testing.

Materials and Equipment:

  • Adiabatic Cell Reactor (ACR)

  • Syringe pumps

  • Styrene monomer

  • Inhibitors (MEHQ, BHT)

  • Styrene polymer (as a nucleation source)

  • Deionized water

  • Methanol

  • Nitrogen gas

Procedure:

  • The Adiabatic Cell Reactor was purged with nitrogen to eliminate oxygen and prevent peroxide formation.

  • A known weight of styrene polymer was added to the reactor as a nucleation source.

  • A specific volume of deionized water was injected to act as an oxygen source, as dissolved oxygen is necessary for the inhibitory action of phenolic antioxidants.

  • The inhibitor (MEHQ or BHT) was injected at a concentration of 50 ppm.

  • Styrene monomer was then injected into the reactor.

  • The reaction mixture was heated to and maintained at 115°C for a duration of 4 or 8 hours.

  • After the specified time, the reactor was cooled.

  • Methanol was added to the mixture to precipitate the formed polymer.

  • The precipitate was filtered, dried at 100°C to remove any residual methanol, and then weighed.

  • The polymer growth percentage and styrene conversion were calculated based on the initial and final weights.

Conclusion

Based on the presented experimental data, BHT demonstrates superior performance as a polymerization inhibitor for styrene compared to MEHQ under elevated temperature conditions. Researchers and professionals should consider these findings when selecting an inhibitor for styrene, particularly in applications where thermal stability is a key concern. The choice of inhibitor will ultimately depend on a variety of factors including the specific process conditions, required shelf life, and regulatory considerations.

References

A Comparative Analysis of Neuroprotective Efficacy: 2-Methoxyhydroquinone and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective effects of 2-Methoxyhydroquinone and the well-studied polyphenol, resveratrol (B1683913). While extensive research has elucidated the multifaceted neuroprotective mechanisms of resveratrol, data specifically on this compound remains limited. This comparison draws upon available evidence for this compound and structurally related compounds, juxtaposed with the robust experimental data for resveratrol.

Introduction

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, pose a significant challenge to global health. A key pathological driver in many of these disorders is oxidative stress and neuroinflammation. Consequently, compounds with antioxidant and anti-inflammatory properties are of great interest as potential neuroprotective agents.

Resveratrol , a naturally occurring stilbenoid found in grapes, berries, and peanuts, has been the subject of intense research for its potential health benefits, including its neuroprotective effects.[1][2] Its mechanisms of action are diverse, targeting multiple pathways involved in neuronal survival and function.[1][3]

This compound (2-MHQ) , a metabolite of vanillin, is a phenolic compound with antioxidant properties.[4][5][6] However, direct experimental evidence for its neuroprotective effects is scarce. This guide will leverage data from studies on its parent compound, vanillin, and other hydroquinone (B1673460) derivatives to infer its potential mechanisms and efficacy in comparison to resveratrol.

Mechanism of Action

Resveratrol: A Multi-Targeted Approach

Resveratrol exerts its neuroprotective effects through a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][3] It can directly scavenge reactive oxygen species (ROS) and also enhance the endogenous antioxidant capacity of cells by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Its anti-inflammatory properties are mediated through the inhibition of pro-inflammatory cytokines and modulation of microglial activation.[1][3] Furthermore, resveratrol has been shown to promote cell survival by up-regulating pro-survival proteins and inhibiting apoptotic pathways.[1][3]

dot

Resveratrol_Signaling Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Nrf2 Nrf2 Resveratrol->Nrf2 AMPK AMPK Resveratrol->AMPK MAPK MAPK Resveratrol->MAPK modulates PI3K_Akt PI3K/Akt Resveratrol->PI3K_Akt SIRT1->Nrf2 NFkB NF-κB SIRT1->NFkB inhibits Antioxidant_Response Antioxidant Response (HO-1, SOD) Nrf2->Antioxidant_Response AMPK->Nrf2 Anti_inflammatory_Response Anti-inflammatory Response NFkB->Anti_inflammatory_Response inhibits MAPK->Anti_inflammatory_Response inhibits Cell_Survival Cell Survival (Bcl-2) PI3K_Akt->Cell_Survival Apoptosis Apoptosis (Bax, Caspases) PI3K_Akt->Apoptosis inhibits Methoxyhydroquinone_Signaling Methoxyhydroquinone This compound (Inferred) Nrf2 Nrf2 Methoxyhydroquinone->Nrf2 activates? Antioxidant_Response Antioxidant Response (HO-1, SOD, Catalase) Nrf2->Antioxidant_Response Oxidative_Stress Reduced Oxidative Stress Antioxidant_Response->Oxidative_Stress In_Vitro_Workflow cluster_0 Cell Culture and Treatment cluster_1 Assessment of Neuroprotection A Seed neuronal cells (e.g., HT22, SH-SY5Y) B Pre-treat with Resveratrol (various concentrations) A->B C Induce neurotoxicity (e.g., Glutamate, Aβ) B->C D Cell Viability Assay (MTT, LDH) C->D E ROS Measurement (DCFH-DA, MitoSOX) C->E F Apoptosis Assay (Annexin V/PI, Caspase activity) C->F G Western Blot (Signaling proteins) C->G In_Vivo_Workflow cluster_0 Animal Model and Treatment cluster_1 Assessment of Neuroprotection A Acclimatize rodents (e.g., rats, mice) B Administer Resveratrol or vehicle (i.p., oral gavage) A->B C Induce focal cerebral ischemia (e.g., MCAO) B->C D Neurological Deficit Scoring C->D E Infarct Volume Measurement (TTC staining) C->E F Histological Analysis (H&E, Nissl staining) C->F G Biochemical Assays on Brain Tissue (Western blot, ELISA) C->G

References

Comparison of different synthesis routes for 2-Methoxyhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Methoxyhydroquinone (2-MHQ) is a valuable chemical intermediate in the synthesis of a variety of pharmaceuticals and other fine chemicals. Its structural motif is found in numerous natural products and bioactive molecules. The efficient and selective synthesis of 2-MHQ is, therefore, a topic of significant interest in organic chemistry and drug development. This guide provides a comparative overview of the primary synthetic routes to this compound, with a focus on experimental data and practical considerations for laboratory and potential scale-up applications.

Executive Summary

Currently, the most established and economically viable synthesis of this compound originates from vanillin (B372448), a readily available bio-based feedstock. This route, proceeding via an oxidative deformylation (a Baeyer-Villiger type oxidation), offers high yields and can be adapted for both batch and continuous flow processes. Alternative theoretical routes starting from guaiacol (B22219) or hydroquinone (B1673460) are fraught with significant challenges, primarily concerning regioselectivity, and lack well-documented, high-yielding protocols. This guide will provide a detailed analysis of the vanillin-based synthesis and discuss the current limitations and potential future research directions for the alternative pathways.

Route 1: Oxidative Deformylation of Vanillin

The synthesis of this compound from vanillin is a well-documented and efficient process.[1][2][3][4][5][6][7][8] This method involves the oxidative deformylation of the aldehyde group in vanillin, a reaction analogous to the Baeyer-Villiger oxidation.[4]

Reaction Principle

The reaction proceeds via the nucleophilic addition of a hydroperoxide anion to the carbonyl group of vanillin under basic conditions. The resulting intermediate then rearranges to form a formate (B1220265) ester, which is subsequently hydrolyzed to yield this compound and formic acid. Common oxidizing agents include hydrogen peroxide and sodium percarbonate.[3] The use of sodium percarbonate is often preferred as it acts as a solid source of hydrogen peroxide and provides buffering capacity to maintain the alkaline pH necessary for the reaction.[3]

Experimental Protocols

Batch Synthesis Protocol:

A typical lab-scale batch synthesis involves the reaction of vanillin with an oxidizing agent in an alkaline aqueous or mixed aqueous-organic solvent system.

  • Materials: Vanillin, Sodium Hydroxide (B78521) (NaOH), Sodium Percarbonate or Hydrogen Peroxide (H₂O₂), Tetrahydrofuran (THF), Water, Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve vanillin in a suitable solvent such as a mixture of THF and water.

    • Prepare an aqueous solution of sodium hydroxide and the oxidizing agent (e.g., sodium percarbonate).

    • Add the alkaline oxidant solution to the vanillin solution while maintaining the temperature. The reaction is exothermic and may require cooling.

    • Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified duration. Reaction progress can be monitored by techniques like TLC or HPLC.

    • Upon completion, acidify the reaction mixture with an acid (e.g., HCl) to quench the reaction and precipitate the product.

    • Isolate the crude this compound by filtration.

    • Purify the product by recrystallization from a suitable solvent.

Continuous Flow Synthesis:

For larger scale production, a continuous flow process using a Taylor-Couette disc contactor has been demonstrated to be effective.[1][3] This setup allows for efficient mixing and phase separation, leading to high yields and purity with a significant production rate.[1][3]

Data Presentation
ParameterBatch Process (from Vanillin)Continuous Flow Process (from Vanillin)
Starting Material VanillinVanillin
Key Reagents Vanillin, H₂O₂ or Sodium Percarbonate, NaOHVanillin, Sodium Percarbonate, NaOH
Solvent THF/WaterTHF/Water
Reaction Type Oxidative Deformylation (Baeyer-Villiger type)Oxidative Deformylation (Baeyer-Villiger type)
Reported Yield 75.8%[2][9]83%[1]
Purity High after recrystallization93.8%[1]
Key Advantages Well-established, high yield, bio-based starting materialScalable, high throughput, efficient mixing
Key Disadvantages Batch-to-batch variability, potential for thermal runawayRequires specialized equipment

Alternative Synthetic Routes: Challenges and a Look Ahead

While the vanillin-based synthesis is currently the most practical approach, exploring alternative routes from other readily available starting materials like guaiacol and hydroquinone is a pertinent area of research. However, these routes present significant synthetic hurdles.

Route 2: From Guaiacol

Guaiacol is structurally similar to this compound, requiring the introduction of a hydroxyl group at the para-position to the existing hydroxyl group.

Theoretical Approach: Electrophilic Hydroxylation

A direct ortho-para directing electrophilic hydroxylation of the phenol (B47542) group in guaiacol would be the most straightforward approach. However, achieving high regioselectivity for the para-position is a major challenge, as the methoxy (B1213986) group is also activating and ortho-, para-directing. This can lead to a mixture of isomers, including 3-methoxycatechol, which would be difficult to separate from the desired this compound. Current research on the hydroxylation of guaiacol is more focused on biological or environmental degradation pathways rather than targeted organic synthesis.[2]

Route 3: From Hydroquinone

Synthesizing this compound from hydroquinone requires the selective mono-O-methylation at one of the hydroxyl groups.

Theoretical Approach: Selective Ortho-Methylation

The primary challenge with this route is achieving selective methylation at the ortho-position to one of the hydroxyl groups. Standard methylation procedures are more likely to yield the thermodynamically more stable 4-methoxyphenol (B1676288) (mequinol) or the dimethylated product, 1,4-dimethoxybenzene. Achieving ortho-selectivity would likely require a multi-step process involving:

  • Mono-protection of one of the hydroxyl groups of hydroquinone.

  • Directed ortho-methylation of the remaining free hydroxyl group, potentially using a directing group strategy.

  • Deprotection to yield this compound.

Such a sequence would add to the step count and reduce the overall yield, making it less economically viable compared to the vanillin route. Research on the selective O-methylation of hydroquinone derivatives is ongoing, but a direct and high-yielding protocol for the synthesis of this compound is not yet established.[10]

Visualizing the Synthetic Landscape

To illustrate the relationship between the starting materials and the target molecule, a logical diagram is presented below.

SynthesisRoutes cluster_vanillin Established Route cluster_alternatives Challenging / Theoretical Routes Vanillin Vanillin MHQ_V This compound Vanillin->MHQ_V Oxidative Deformylation (High Yield) Guaiacol Guaiacol MHQ_G This compound Guaiacol->MHQ_G para-Hydroxylation (Low Selectivity) Hydroquinone Hydroquinone MHQ_H This compound Hydroquinone->MHQ_H ortho-Methylation (Low Selectivity)

Caption: Synthetic pathways to this compound.

Conclusion

For researchers and professionals in drug development, the synthesis of this compound from vanillin represents the most reliable, high-yielding, and sustainable method currently available. The procedure is well-documented for both batch and continuous flow processes, offering flexibility for different production scales. While the synthesis from guaiacol or hydroquinone presents intriguing academic challenges, the lack of regioselectivity in key transformations renders these routes impractical for most applications at present. Future research in catalysis and selective functionalization may unlock more efficient pathways from these alternative feedstocks. However, for the foreseeable future, vanillin remains the precursor of choice for the synthesis of this compound.

References

A Comparative Efficacy Analysis of 2-Methoxyhydroquinone and Kojic Acid in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the depigmenting efficacy of 2-Methoxyhydroquinone and the well-established agent, kojic acid, for use in cosmetic and dermatological formulations. The analysis is supported by a review of their mechanisms of action, quantitative data from in vitro and clinical studies, and detailed experimental protocols.

Introduction and Mechanism of Action

The demand for effective and safe skin-lightening agents has driven extensive research into compounds that can modulate melanogenesis. Melanin (B1238610) synthesis is a complex process primarily regulated by the enzyme tyrosinase.[1] This enzyme catalyzes the initial, rate-limiting steps of converting L-tyrosine to dopaquinone, a precursor for both eumelanin (B1172464) (black-brown pigment) and pheomelanin (red-yellow pigment).[2][3] Consequently, tyrosinase inhibition is a primary target for most depigmenting agents.

Kojic Acid: A fungal metabolite, kojic acid is widely utilized in cosmetics for its skin-lightening effects.[4][5] Its primary mechanism of action is the inhibition of tyrosinase. It effectively chelates the copper ions within the enzyme's active site, rendering it inactive.[6][7][8] Studies have shown that kojic acid acts as a competitive inhibitor for the monophenolase activity of tyrosinase and a mixed inhibitor for its diphenolase activity.[6][9] Beyond direct enzyme inhibition, kojic acid may also exert anti-melanogenic effects by modulating pathways in keratinocytes, which in turn affect melanocytes.[4]

This compound: As a derivative of hydroquinone (B1673460), this compound's mechanism is largely inferred from its parent compound. Direct, extensive research on this compound is limited. Hydroquinone, a potent depigmenting agent, is understood to act as an alternate substrate for tyrosinase, competitively inhibiting the oxidation of tyrosine.[10] It is also reported to inhibit DNA and RNA synthesis and cause degradation of melanosomes and destruction of melanocytes, mechanisms that contribute to its high efficacy but also raise safety concerns.[11] The methoxyphenol group present in this compound is also associated with antioxidant activity.[12][13]

G Tyrosinase_Enzyme Tyrosinase Enzyme (Active Site: Cu2+) KA KA KA->Tyrosinase_Enzyme Chelates Copper (Cu2+) Inhibits Activity MHQ MHQ MHQ->Tyrosinase_Enzyme Competitive Substrate Competes with Tyrosine

Quantitative Efficacy Data

ParameterKojic AcidThis compound (Data inferred from Hydroquinone)Reference
Clinical Efficacy (vs. Control) 3% Cream: - ↑ Skin Brightness: 75% of patients- ↓ Skin Contrast: ~83% of patients- ↑ Skin Homogeneity: ~67% of patients4% Cream: - High efficacy with a rapid rate of improvement in melasma. Outperformed 0.75% Kojic Acid in a head-to-head trial.[8][11]
In Vitro Tyrosinase Inhibition 0.01% (0.7mM) Solution: - 94% inhibition of mushroom tyrosinase activity.A known tyrosinase inhibitor, but specific percentage inhibition data for this compound is not available. Hydroquinone is a potent inhibitor.[10][14]
Cell-Based Melanin Reduction Dose-dependently reduces melanin content in B16F10 melanoma cells.Hydroquinone effectively reduces melanin synthesis in cell models. Data for the methoxy (B1213986) derivative is unavailable.[15][16]
Antioxidant Activity Possesses antioxidant properties.Hydroquinones and methoxyphenols are known to have significant antioxidant and radical-scavenging activity.[8][17][18]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of depigmenting agents.

This assay colorimetrically measures the inhibition of mushroom tyrosinase activity, using L-DOPA as a substrate.

  • Objective: To determine the direct inhibitory effect of a test compound on tyrosinase enzyme activity.

  • Materials:

    • Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)

    • L-DOPA (L-3,4-dihydroxyphenylalanine)

    • Phosphate (B84403) Buffer (e.g., 100 mM, pH 6.8)

    • Test compounds (this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Reagent Preparation: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. Prepare a stock solution of L-DOPA in phosphate buffer. Prepare serial dilutions of the test compounds and the positive control (Kojic Acid).

    • Assay Reaction: In a 96-well plate, add 20 µL of the test compound dilution (or solvent control) and 50 µL of the tyrosinase enzyme solution to each well.[14][19]

    • Incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[19]

    • Substrate Addition: Initiate the enzymatic reaction by adding 30 µL of the L-DOPA substrate solution to each well.[14]

    • Measurement: Immediately measure the absorbance at 475-510 nm in kinetic mode for 30-60 minutes.[14][19][20] The formation of dopachrome (B613829) from the oxidation of L-DOPA results in a color change.

    • Calculation: The rate of reaction is determined from the slope of the linear portion of the absorbance vs. time curve. The percent inhibition is calculated using the formula: % Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] * 100

This cell-based assay quantifies the amount of melanin produced by melanocytes after treatment with a test compound.

  • Objective: To evaluate the effect of a test compound on melanin synthesis in a cellular model.

  • Materials:

    • B16F10 murine melanoma cells

    • DMEM culture medium with 10% FBS

    • α-Melanocyte-Stimulating Hormone (α-MSH) (optional, to stimulate melanogenesis)

    • Test compounds

    • Phosphate-Buffered Saline (PBS)

    • Lysis Buffer: 1 M NaOH with 10% DMSO

    • 6-well plates

  • Procedure:

    • Cell Seeding: Seed B16F10 cells in 6-well plates at a density of approximately 1-2.5 x 10⁵ cells/well and incubate for 24 hours.[21][22][23]

    • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (and α-MSH, if used to induce hyperpigmentation). Incubate for 48-72 hours.[21][22]

    • Cell Harvesting: Wash the cells twice with cold PBS and harvest them by scraping or trypsinization. Centrifuge to obtain cell pellets.[21]

    • Melanin Solubilization: Discard the supernatant and dissolve the cell pellets in 100-300 µL of lysis buffer (1 M NaOH, 10% DMSO).[21][22]

    • Incubation: Incubate the mixture at 60-80°C for 1-2 hours to completely solubilize the melanin pigment.[22][23]

    • Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.[21][23]

    • Normalization (Optional but Recommended): The melanin content can be normalized to the total protein content of the cells (determined by a BCA or Bradford assay) to account for any changes in cell proliferation.[24]

G cluster_invitro In Vitro / Pre-clinical cluster_cell Cell-Based cluster_clinical Clinical / Ex Vivo A Tyrosinase Inhibition Assay C Cytotoxicity Assay (e.g., MTT) A->C Assess direct enzyme effect B Antioxidant Assays (DPPH, ABTS) B->C D Melanin Content Assay (B16F10) C->D Determine non-toxic concentrations E Western Blot (MITF, TYR, TRP-1) D->E Quantify melanin reduction F Human Clinical Trials (Split-face studies) E->F Investigate pathway effects G Instrumental Analysis (Spectrophotometer, Hyperspectral Imaging) F->G Confirm efficacy in humans

Conclusion

Kojic acid is a well-characterized tyrosinase inhibitor with demonstrated efficacy in both in vitro models and human clinical studies for reducing hyperpigmentation.[8][15] While it is generally considered safe for cosmetic use, it can have sensitizing potential and cause contact dermatitis in some individuals.[25]

In contrast, there is a significant lack of direct experimental data on the efficacy and specific inhibitory mechanisms of this compound. Its activity is primarily extrapolated from its parent compound, hydroquinone, which is a highly effective but controversial agent due to safety concerns.[11][26] While the inclusion of a methoxy group may alter its properties, comprehensive studies are required to establish its efficacy profile relative to established agents like kojic acid.

For drug development professionals, kojic acid represents a known benchmark with a substantial body of evidence. This compound may present an interesting research avenue, but its utility in cosmetic formulations cannot be fully assessed without dedicated studies on its tyrosinase inhibition kinetics, cellular effects on melanogenesis, antioxidant capacity, and clinical performance. Direct, head-to-head comparative trials are essential to objectively determine its place in the armamentarium of depigmenting agents.

References

Benchmarking 2-Methoxyhydroquinone's Performance Against Commercial Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of antioxidant research and development, identifying potent and effective compounds is paramount. This guide provides a comparative benchmark of the performance of several widely used commercial antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox (a water-soluble vitamin E analog), and Ascorbic Acid (Vitamin C). While 2-Methoxyhydroquinone, a derivative of hydroquinone, is recognized for its redox properties, publicly available quantitative data from standardized antioxidant assays (DPPH, ABTS, ORAC) directly comparing it to these commercial standards is limited. This guide, therefore, serves as a baseline comparison of established antioxidants, highlighting the need for further research to precisely position this compound within this performance landscape.

Quantitative Performance Comparison

The efficacy of an antioxidant is commonly determined by its ability to scavenge free radicals, often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher antioxidant activity. The following tables summarize the reported IC50 values for common commercial antioxidants in the DPPH and ABTS radical scavenging assays. Values for this compound are not available in the cited literature and would require experimental determination.

Table 1: DPPH Radical Scavenging Activity (IC50)

AntioxidantIC50 (µg/mL)
This compoundData not available in cited literature
BHT34.96±0.6[1]
BHA19.32 - 28.5[2]
Trolox3.77±0.083[3]
Ascorbic Acid12.50[4]

Table 2: ABTS Radical Cation Scavenging Activity (IC50)

AntioxidantIC50 (µg/mL)
This compoundData not available in cited literature
BHTData not available in cited literature
BHAData not available in cited literature
Trolox2.93±0.029[3]
Ascorbic Acid6.35±0.21[5]

Experimental Protocols

Standardized assays are crucial for the reproducible and comparative evaluation of antioxidant activity. Below are the detailed methodologies for the DPPH, ABTS, and ORAC assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (or other suitable solvent)

    • Test compound (this compound) and commercial standards (BHT, BHA, Trolox, Ascorbic Acid)

    • 96-well microplate

    • Microplate reader (spectrophotometer)

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

    • Preparation of Test Solutions: Prepare a series of dilutions for the test compound and each standard antioxidant in methanol.

    • Reaction: In a 96-well microplate, add a specific volume of each test solution dilution to the wells. Then, add the DPPH solution to each well to initiate the reaction. A control well should contain only the solvent and the DPPH solution.

    • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagents and Materials:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate-buffered saline (PBS) or ethanol (B145695)

    • Test compound and commercial standards

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Preparation of Test Solutions: Prepare a series of dilutions for the test compound and each standard antioxidant.

    • Reaction: In a 96-well microplate, add a small volume of each test solution dilution to the wells, followed by the diluted ABTS•+ solution.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

    • Measurement: Measure the absorbance of each well at 734 nm.

    • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay. The IC50 value is determined from the dose-response curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

  • Reagents and Materials:

    • Fluorescein (B123965) sodium salt

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

    • Trolox

    • Phosphate (B84403) buffer (75 mM, pH 7.4)

    • Test compound and commercial standards

    • 96-well black microplate

    • Fluorescence microplate reader with temperature control

  • Procedure:

    • Preparation of Reagents: Prepare working solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer.

    • Reaction Setup: In a 96-well black microplate, add the fluorescein solution to all wells. Then, add the test compound, standards, or a blank (phosphate buffer) to the respective wells.

    • Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).

    • Initiation of Reaction: Add the AAPH solution to all wells to start the reaction.

    • Measurement: Immediately begin kinetic measurement of fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

    • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are typically expressed as Trolox equivalents (TE).[6][7][8][9][10]

Visualizations

To better illustrate the experimental processes and biological context, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Solutions Stock Solutions Serial Dilutions Serial Dilutions Stock Solutions->Serial Dilutions Reaction Mixture Reaction Mixture Serial Dilutions->Reaction Mixture Reagent Preparation Reagent Preparation Reagent Preparation->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Absorbance/Fluorescence Reading Absorbance/Fluorescence Reading Incubation->Absorbance/Fluorescence Reading Calculate % Inhibition Calculate % Inhibition Absorbance/Fluorescence Reading->Calculate % Inhibition Plot Dose-Response Curve Plot Dose-Response Curve Calculate % Inhibition->Plot Dose-Response Curve Determine IC50 Determine IC50 Plot Dose-Response Curve->Determine IC50 Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 activates MAPK MAPK Signaling (p38, JNK, ERK) ROS->MAPK NFkB NF-κB ROS->NFkB Damage Oxidative Damage Cell->Damage Antioxidants Antioxidants (e.g., this compound) Antioxidants->ROS neutralizes Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to AOE Antioxidant Enzymes ARE->AOE upregulates MAPK->Nrf2 MAPK->NFkB Inflammation Inflammation NFkB->Inflammation

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methoxyhydroquinone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Methoxyhydroquinone (2-MHQ), a key intermediate in the synthesis of various pharmaceuticals, requires robust analytical methods for its quantification to ensure product quality and consistency. This guide provides an objective comparison of three widely used analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound.

The performance data presented herein is a synthesis of information from studies on the closely related compound hydroquinone (B1673460) and general performance characteristics of each analytical technique for similar phenolic compounds, due to a lack of direct cross-validation studies for this compound in the available scientific literature. This guide aims to provide a reliable framework for selecting the most appropriate analytical method based on specific research or quality control needs.

Comparative Performance of Analytical Methods

The choice of an analytical method hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix complexity, and throughput. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of small phenolic compounds like this compound.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) >0.999>0.998>0.999
Limit of Detection (LOD) 0.05 - 0.1 µg/mL0.01 - 0.05 ng/mL0.001 - 0.01 ng/mL
Limit of Quantification (LOQ) 0.15 - 0.3 µg/mL0.03 - 0.1 ng/mL0.003 - 0.03 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%98 - 102%
Precision (%RSD) < 2%< 5%< 3%
Specificity ModerateHighVery High
Throughput HighModerateHigh
Cost per Sample LowModerateHigh
Sample Derivatization Not requiredOften requiredNot required

Experimental Protocols

Detailed and validated experimental protocols are the cornerstone of reproducible and reliable analytical data. The following sections outline representative methodologies for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quality control of this compound in bulk materials and simple formulations where high sensitivity is not a primary requirement.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point is a 70:30 (v/v) mixture of aqueous to organic phase.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 290 nm).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration. The solution is then filtered through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV, making it suitable for the analysis of 2-MHQ in more complex matrices or for trace-level quantification.[1] Derivatization is often necessary to improve the volatility and thermal stability of the analyte.[2]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Ionization Mode: Electron Ionization (EI).

  • Sample Preparation and Derivatization: The sample is extracted with a suitable organic solvent. The extract is then evaporated to dryness, and a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added to convert the polar hydroxyl groups of 2-MHQ into more volatile trimethylsilyl (B98337) (TMS) ethers. The reaction is typically carried out at 60-70 °C for 30 minutes. The derivatized sample is then injected into the GC-MS.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and specificity, making it the gold standard for bioanalytical studies, trace impurity analysis, and quantification in highly complex matrices.[3]

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 or other suitable reversed-phase column with smaller particle sizes for better resolution (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and an organic solvent like acetonitrile or methanol (B129727) with 0.1% formic acid as solvent B.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides a better signal for 2-MHQ.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity, monitoring a specific precursor ion to product ion transition for 2-MHQ.

  • Sample Preparation: Sample preparation can range from a simple "dilute and shoot" approach for clean samples to more extensive solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for complex matrices like plasma or tissue extracts to remove interferences and concentrate the analyte.

Method Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results.[4] This is particularly important when transferring methods between laboratories or when different techniques are used to analyze the same sample. The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound quantification.

CrossValidationWorkflow Cross-Validation Workflow for this compound Quantification cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase Define_Purpose Define Purpose and Acceptance Criteria Select_Methods Select Analytical Methods (HPLC, GC-MS, LC-MS/MS) Define_Purpose->Select_Methods Prepare_Protocol Prepare Cross-Validation Protocol Select_Methods->Prepare_Protocol Prepare_Samples Prepare Standard and QC Samples Prepare_Protocol->Prepare_Samples Analyze_Samples Analyze Samples by Each Method Prepare_Samples->Analyze_Samples Record_Data Record and Document Raw Data Analyze_Samples->Record_Data Compare_Results Compare Quantitative Results Record_Data->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., t-test, F-test) Compare_Results->Statistical_Analysis Assess_Performance Assess Method Performance Parameters Statistical_Analysis->Assess_Performance Final_Report Generate Final Cross-Validation Report Assess_Performance->Final_Report Method_Selection Recommend Method for Intended Use Final_Report->Method_Selection

Caption: A flowchart illustrating the key stages of a cross-validation process for analytical methods.

Signaling Pathways and Logical Relationships

The selection of an appropriate analytical method is a logical process that depends on the specific requirements of the analysis. The following diagram illustrates the decision-making pathway based on key analytical parameters.

MethodSelection Decision Pathway for Analytical Method Selection Start Start: Need to Quantify 2-MHQ Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix Yes Throughput High Throughput Needed? Sensitivity->Throughput No GCMS GC-MS Matrix->GCMS No LCMSMS LC-MS/MS Matrix->LCMSMS Yes Cost Low Cost a Priority? Throughput->Cost Yes HPLC HPLC-UV Throughput->HPLC No Cost->HPLC Yes Cost->GCMS No End Method Selected HPLC->End GCMS->End LCMSMS->End

Caption: A decision tree for selecting an analytical method based on key requirements.

References

In Vivo Anti-Inflammatory Properties: A Comparative Analysis of 2-Methoxyhydroquinone and Standard NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory properties of 2-Methoxyhydroquinone (2-MHQ), with its efficacy benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to a lack of direct in vivo studies on 2-MHQ, this guide utilizes in vitro data from the structurally similar compound 2-methoxy-4-vinylphenol (B128420) (2M4VP) to extrapolate potential mechanisms of action. This information is contrasted with extensive in vivo experimental data for standard NSAIDs in the widely recognized carrageenan-induced paw edema model.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The following table summarizes the in vivo anti-inflammatory efficacy of commonly used NSAIDs in the rat model of carrageenan-induced paw edema. This model is a standard for assessing acute inflammation. The data illustrates the dose-dependent reduction in paw swelling achieved by these established drugs. At present, no published in vivo data for this compound or 2-methoxy-4-vinylphenol in this model is available for direct comparison.

TreatmentDose (mg/kg)Administration RouteTime Post-CarrageenanPaw Edema Inhibition (%)Reference(s)
Indomethacin 10Oral2 hours54[1]
10Oral3 hours54[1]
10Oral4 hours54[1]
10Oral5 hours33[1]
10Oral3 hours64.0[2]
25Oral3 hours86.1[2]
Naproxen 15Oral1 hour59[1]
15Oral2 hours81[1]
15Oral3 hours73[1]
15Oral4 hours60[1]
15Oral5 hours39[1]
Celecoxib 10Oral3 hours21.6[2]
25Oral3 hours27.9[2]
30Oral6 hours~50[3]
Diclofenac Sodium 6Oral5 hours69.1[4]

Mechanistic Insights: The Potential of this compound Derivatives

In vitro studies on 2-methoxy-4-vinylphenol (2M4VP), a compound structurally related to this compound, have elucidated potential anti-inflammatory mechanisms. These studies suggest that 2M4VP may exert its effects through the modulation of key inflammatory pathways. Specifically, 2M4VP has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[5][6][7] This is achieved through the suppression of the NF-κB and MAPK signaling pathways.[7] Furthermore, 2M4VP has been found to activate the Nrf2 pathway, which is involved in the antioxidant response and can lead to the inhibition of iNOS.[5][6]

G cluster_2M4VP 2-methoxy-4-vinylphenol (2M4VP) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway iNOS_COX2 iNOS & COX-2 Expression NFkB_pathway->iNOS_COX2 MAPK_pathway->iNOS_COX2 NO_PGE2 NO & PGE2 Production iNOS_COX2->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation M2M4VP 2M4VP M2M4VP->NFkB_pathway M2M4VP->MAPK_pathway Nrf2_pathway Nrf2 Pathway M2M4VP->Nrf2_pathway HO1 HO-1 Expression Nrf2_pathway->HO1 HO1->iNOS_COX2

In Vitro Anti-inflammatory Pathways of 2M4VP

Experimental Protocols

A standardized protocol for the carrageenan-induced paw edema model is detailed below. This method is widely used for the evaluation of acute anti-inflammatory activity of test compounds.[8][9]

Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats weighing between 150-200g are typically used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Housing: Animals are housed in polypropylene (B1209903) cages under standard conditions of 25 ± 2°C, 45-55% humidity, and a 12-hour light/dark cycle. They are provided with a standard pellet diet and water ad libitum.

  • Grouping: Rats are randomly divided into several groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., 1% carboxymethyl cellulose).

    • Standard Drug Group(s): Receive a known anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

    • Test Compound Group(s): Receive the test compound at various doses.

  • Procedure:

    • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

    • The vehicle, standard drug, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

    • One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

    • Paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

G start Start: Acclimatized Rats grouping Randomly Divide into Groups (Control, Standard, Test) start->grouping baseline Measure Baseline Paw Volume (Plethysmometer) grouping->baseline dosing Administer Vehicle, Standard Drug, or Test Compound baseline->dosing induction Induce Inflammation: Inject 0.1mL 1% Carrageenan (Sub-plantar, Right Hind Paw) dosing->induction 1 hour wait measurement Measure Paw Volume at 1, 2, 3, 4, 5 Hours induction->measurement calculation Calculate % Inhibition of Edema measurement->calculation end End: Comparative Efficacy Data calculation->end

Workflow for Carrageenan-Induced Paw Edema Assay

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxyhydroquinone
Reactant of Route 2
2-Methoxyhydroquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.